RC-3095 TFA
Description
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Properties
Molecular Formula |
C58H80F3N15O11 |
|---|---|
Molecular Weight |
1220.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C56H79N15O9.C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);(H,6,7)/t32-,35-,41-,42-,43+,44-,45-,49-;/m0./s1 |
InChI Key |
ZHNRKEKBKBWCMF-RWWZSYIDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of RC-3095 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-3095 TFA is a potent and selective synthetic antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). By competitively inhibiting the binding of endogenous ligands such as gastrin-releasing peptide (GRP), this compound effectively modulates downstream signaling pathways implicated in cellular proliferation, inflammation, and survival. This technical guide delineates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades. The primary mechanism involves the suppression of the NF-κB and MAPK (p38/ERK) signaling pathways, leading to its observed anti-inflammatory and anti-neoplastic activities.
Core Mechanism of Action: Competitive Antagonism of GRPR
This compound functions as a competitive antagonist at the gastrin-releasing peptide receptor (GRPR).[1] This G-protein coupled receptor is overexpressed in various malignancies, including prostate, breast, and pancreatic cancers, as well as being involved in inflammatory processes.[1] The binding of endogenous ligands like GRP to GRPR typically initiates a cascade of intracellular signaling events that promote cell growth and inflammation. This compound competitively blocks this interaction, thereby inhibiting these downstream effects.
Binding Affinity and Functional Antagonism
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 (Functional Antagonism) | ~100 nM | GRPR Redistribution Assay | U2OS | [2] |
Downstream Signaling Pathways Modulated by this compound
The antagonism of GRPR by this compound leads to the attenuation of several key downstream signaling pathways that are crucial for cell proliferation and inflammation. The most prominently documented are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
Activation of GRPR can lead to the activation of the NF-κB pathway, a critical regulator of inflammatory and immune responses, as well as cell survival. RC-3095 has been shown to inhibit the activation of NF-κB.[3] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Figure 1: Simplified signaling pathway of this compound inhibiting NF-κB activation.
Modulation of the MAPK (p38/ERK) Signaling Pathway
The MAPK signaling cascades, including the p38 and ERK pathways, are also activated by GRPR and play a crucial role in cell proliferation, differentiation, and stress responses. Studies have indicated that RC-3095 can block the MAPK signaling pathway.[3] This is achieved by preventing the phosphorylation, and therefore activation, of key kinases in these cascades, such as p38 and ERK1/2.
Figure 2: Overview of this compound's inhibitory effect on the MAPK/ERK and p38 pathways.
Experimental Protocols
GRPR Redistribution Assay (Functional Antagonism)
This protocol is adapted from the Thermo Fisher Scientific Gastrin Releasing Peptide Receptor (GRPR) Redistribution Assay instructions.[2]
Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced GRPR internalization.
Methodology:
-
Cell Culture: U2OS cells stably expressing a GRPR-EGFP fusion protein are cultured in a suitable medium until they reach 80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 96-well plates at a density of 6,000 cells per well and incubated for 18-24 hours.
-
Compound Preparation: A serial dilution of this compound is prepared in assay buffer. A fixed concentration of a known GRPR agonist (e.g., GRP) is also prepared.
-
Treatment: The culture medium is replaced with the this compound dilutions, and the cells are incubated for a pre-determined time. Subsequently, the GRPR agonist is added to all wells (except for negative controls) to stimulate receptor internalization.
-
Fixation and Staining: Cells are fixed, and the nuclei are stained with a fluorescent dye (e.g., Hoechst stain).
-
Imaging and Analysis: The plates are imaged using a high-content imaging system. The degree of GRPR-EGFP internalization is quantified by measuring the fluorescence intensity within intracellular vesicles versus the plasma membrane. The EC50 value for this compound is determined by plotting the inhibition of agonist-induced internalization against the concentration of the antagonist.
Figure 3: Experimental workflow for the GRPR redistribution assay.
Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To assess the effect of this compound on the activation of the NF-κB and MAPK (p38 and ERK) signaling pathways.
Methodology:
-
Cell Culture and Treatment: A suitable cell line endogenously expressing GRPR (e.g., a cancer cell line) is cultured to 70-80% confluency. The cells are then treated with this compound for a specified duration, followed by stimulation with a GRPR agonist (e.g., GRP or bombesin) for a short period to induce pathway activation.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-ERK1/2, total ERK1/2).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels to determine the extent of pathway inhibition by this compound.
In Vivo Efficacy: Anti-Tumor and Anti-Inflammatory Effects
Preclinical studies have demonstrated the in vivo efficacy of this compound in various animal models.
Anti-Tumor Activity
In xenograft models of human pancreatic cancer, this compound has been shown to inhibit tumor growth.[4]
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude Mice | Pancreatic Cancer (CFPAC-1 xenografts) | 10 µg RC-3095 s.c. twice daily | Significant decrease in tumor volume | [4] |
| Nude Mice | Colon Cancer (HT-29 xenografts) | 20 µ g/day RC-3095 s.c. | Significant decrease in tumor volume and weight | |
| Nude Mice | Small Cell Lung Carcinoma (H-69 xenografts) | 10 µ g/day RC-3095 s.c. for 5 weeks | ~50% decrease in tumor volume |
Anti-Inflammatory Effects
RC-3095 has demonstrated significant anti-inflammatory effects in murine models of arthritis. Treatment with RC-3095 resulted in a reduction of pro-inflammatory cytokines such as IL-17, IL-1β, and TNF-α.
| Animal Model | Disease Model | Treatment | Outcome | Reference |
| Mice | Collagen-Induced Arthritis (CIA) | 0.3 or 1 mg/kg RC-3095 s.c. | Reduction in clinical arthritis scores and pro-inflammatory cytokines | |
| Mice | Antigen-Induced Arthritis (AIA) | 1 mg/kg RC-3095 s.c. | Reduced neutrophil migration and pro-inflammatory cytokines |
Clinical Development
A Phase I clinical trial of RC-3095 was conducted in patients with advanced solid malignancies. The study aimed to determine the safety and feasibility of daily subcutaneous injections. While the trial established a safety profile, a recommended dose for Phase II trials was not clearly established due to local toxicity at the injection site.[5]
| Phase | Patient Population | Dosing | Key Findings | Reference |
| Phase I | Advanced solid malignancies (n=25) | 8 to 96 µg/kg daily s.c. | Local discomfort at injection site was the primary toxicity. No objective tumor responses were observed, though one minor response was noted. Plasma concentrations considered within therapeutic levels were achieved. | [5] |
Conclusion
This compound is a selective GRPR antagonist that exerts its biological effects by inhibiting the binding of GRP and subsequently attenuating downstream signaling through the NF-κB and MAPK pathways. This mechanism of action underlies its demonstrated anti-proliferative and anti-inflammatory properties in preclinical models. While clinical development has faced challenges, the well-defined mechanism of this compound continues to make it a valuable tool for research into the role of the GRP/GRPR system in health and disease. Further investigation into alternative formulations or delivery methods may help to overcome the limitations observed in early clinical trials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
RC-3095 TFA: A Selective Antagonist of the Gastrin-Releasing Peptide Receptor (GRPR)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor implicated in various physiological processes and overexpressed in numerous cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding affinity and functional antagonism, selectivity profile, and its effects in preclinical models. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of the GRPR signaling pathway and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction
Gastrin-releasing peptide (GRP) and its receptor, GRPR, play a significant role in normal physiological functions, including gastrointestinal processes and central nervous system regulation.[1] Crucially, the GRP/GRPR axis is also involved in the pathophysiology of several diseases, most notably cancer, where it can drive tumor growth and proliferation.[2][3][4] The overexpression of GRPR in a variety of malignancies, including prostate, breast, lung, and pancreatic cancers, has positioned it as a promising target for therapeutic intervention.[2][3]
This compound is a synthetic peptide analog that acts as a selective and potent antagonist of GRPR.[5] By competitively blocking the binding of GRP to its receptor, this compound effectively inhibits the downstream signaling cascades that promote cell proliferation and survival. This document serves as a technical resource for researchers and drug development professionals, summarizing the key preclinical data and methodologies associated with this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the Gastrin-Releasing Peptide Receptor. In normal physiology and in the context of cancer, the binding of the endogenous ligand, GRP, to GRPR initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gαq and Gα12/13 families.
Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events set off a cascade of downstream signaling involving pathways such as the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2).
The Gα12/13 pathway activation leads to the engagement of Rho guanine nucleotide exchange factors (RhoGEFs), resulting in the activation of the small GTPase RhoA. This pathway is critically involved in cytoskeleton rearrangement, cell migration, and invasion.
This compound competitively binds to GRPR, preventing GRP-mediated activation of these G-protein signaling pathways and thereby inhibiting the subsequent cellular responses, such as proliferation, migration, and survival.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing key metrics for its binding affinity, functional antagonism, and in vivo efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Cell Line/System | Reference |
| Binding Affinity (Ki) | 0.20 nM | Radioligand Displacement Assay ([125I-Tyr4]BN) | Bombesin Receptor | [5] |
| Functional Antagonism (IC50) | ~60 nM | Inhibition of GRP-stimulated effects | Not Specified | [5] |
| Functional Antagonism (EC50) | ~100 nM | GRPR Redistribution Assay | U2OS cells | Thermo Fisher Scientific |
Table 2: In Vivo Efficacy of RC-3095 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dose & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Small Cell Lung Carcinoma | H-69 | Athymic Nude Mice | 10 µ g/day , s.c. | 5 weeks | ~50% decrease in tumor volume | [2] |
| Breast Cancer (Oestrogen-independent) | MDA-MB-231 | Female Nude Mice | 10 µg, s.c. twice daily | 5 weeks | 57.7% decrease in final tumor volume | [3] |
| Colon Cancer | HT-29 | Nude Mice | 20 µ g/day , s.c. daily injections or continuous infusion | 4 weeks | Significant decrease in tumor volume and weight | [4] |
| Pancreatic Cancer | CFPAC-1 | Nude Mice | 10 µg, s.c. twice daily | 25 days | 49% decrease in tumor growth rate |
Selectivity Profile
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the bombesin receptor.
Materials:
-
Membrane preparations from cells expressing the bombesin receptor (e.g., Swiss 3T3 cells).
-
Radioligand: [125I-Tyr4]bombesin ([125I-Tyr4]BN).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Incubate cell membranes (50-100 µg of protein) with a fixed concentration of [125I-Tyr4]BN (e.g., 50 pM) and increasing concentrations of this compound in the binding buffer.
-
Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Wash the filters rapidly with the cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled bombesin (e.g., 1 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using a non-linear regression analysis to determine the IC50 value of this compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.
Materials:
-
GRPR-expressing human cancer cell line (e.g., H-69, MDA-MB-231, HT-29, CFPAC-1).
-
Immunocompromised mice (e.g., athymic nude mice).
-
This compound.
-
Vehicle control (e.g., saline).
-
Calipers for tumor measurement.
Protocol:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 106 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group at the specified dose and schedule (e.g., 10 µ g/day , subcutaneously). Administer the vehicle to the control group.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of this compound.
Mandatory Visualizations
Signaling Pathways
Caption: GRPR Signaling and Inhibition by this compound.
Experimental Workflow
References
- 1. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of growth of MDA-MB-231 human breast cancer xenografts in nude mice by bombesin/gastrin-releasing peptide (GRP) antagonists RC-3940-II and RC-3095 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
The Role of RC-3095 TFA in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor frequently overexpressed in various malignancies. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating cancer cell proliferation. It details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for relevant assays, and visualizes the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Introduction
Gastrin-releasing peptide (GRP) and its receptor, GRPR, play a significant role in normal physiological processes and have been implicated as key players in the pathogenesis and progression of several human cancers, including those of the prostate, breast, colon, pancreas, and lung. The binding of GRP to GRPR initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. Consequently, the GRPR has emerged as a promising therapeutic target for cancer intervention.
This compound is a synthetic peptide analog that acts as a competitive antagonist at the GRPR, effectively blocking the binding of its natural ligand, GRP. This antagonism disrupts the downstream signaling pathways that drive tumorigenesis, leading to an inhibition of cancer cell proliferation. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a variety of cancer models, both as a standalone agent and in combination with other chemotherapeutic drugs.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily by blocking the GRP/GRPR signaling axis. Upon binding to GRPR, GRP activates several downstream signaling pathways, including the protein kinase C (PKC) pathway, the mitogen-activated protein kinase (MAPK/ERK) cascade, and the cyclic adenosine monophosphate (cAMP) pathway. These pathways converge to regulate gene expression and promote cell cycle progression and cell division. By competitively inhibiting the binding of GRP to its receptor, this compound prevents the activation of these pro-proliferative signaling cascades.
Furthermore, compelling evidence suggests a significant crosstalk between the GRPR and the epidermal growth factor receptor (EGFR) signaling pathways. Treatment with this compound has been shown to downregulate the expression of EGFR and its mRNA levels in cancer cells. This dual blockade of two critical growth factor receptor pathways likely contributes to the potent anti-tumor activity of this compound.
Quantitative Data on Anti-Proliferative Effects
The anti-proliferative activity of this compound has been evaluated in numerous preclinical studies across a range of cancer types. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |
| SW-1990 | Pancreatic Adenocarcinoma | Cell Count | 1 µM | 27.7% decrease in cell number after 72 hr | [1] |
| CFPAC-1 | Pancreatic Cancer | [³H]Thymidine Incorporation | 1 nM | Effectively inhibited bombesin-stimulated growth | |
| HT-29 | Colon Carcinoma | NGF Secretion (ELISA) | 1 µM | Decreased Nerve Growth Factor (NGF) secretion | [2] |
| MDA-MB-231 | Breast Cancer | Cell Growth | Not Specified | Inhibition of cell growth | [3] |
| MCF-7 MIII | Breast Cancer | Cell Growth | Not Specified | Inhibition of cell growth | [3] |
| LNCaP | Prostate Cancer | Cell Growth | Not Specified | Blocked bombesin-stimulated cell growth | [4] |
| PC-3 | Prostate Cancer | Cell Growth | Not Specified | Blocked bombesin-stimulated cell growth | [4] |
Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature. The provided data reflects the effective concentrations at which significant anti-proliferative effects were observed.
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Type | Xenograft Model | Treatment Dose & Schedule | Duration | Tumor Growth Inhibition | Citation |
| Small Cell Lung Carcinoma | H-69 Xenograft | 10 µ g/day , s.c. | 5 weeks | ~50% decrease in tumor volume | [5] |
| Small Cell Lung Carcinoma | H-128 Xenograft | 20 µ g/day , s.c. | 4 weeks | 70% reduction in tumor volume and weight | [3] |
| Pancreatic Cancer | CFPAC-1 Xenograft | 20 µ g/day , s.c. | 4 weeks | Significant reduction in tumor volume and weight | [6] |
| Breast Cancer | MDA-MB-435 Xenograft | Not Specified | 42 days | 40% decrease in final tumor volume | |
| Breast Cancer | MCF-7 MIII Xenograft | 10 µg, twice daily, s.c. | 4 weeks | Significant suppression of tumor growth |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-proliferative effects.
In Vitro Cell Proliferation Assay ([³H]Thymidine Incorporation)
This protocol is adapted from studies investigating the effect of this compound on bombesin-stimulated cell growth.
Objective: To quantify the effect of this compound on DNA synthesis in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., CFPAC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with 5% dextran-coated charcoal-treated fetal bovine serum (DCC-FBS)
-
This compound
-
Bombesin (or GRP)
-
[³H]Thymidine
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation cocktail
-
Liquid scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density in complete culture medium and incubate overnight to allow for attachment.
-
Serum Starvation: Replace the complete medium with phenol red-free medium containing 5% DCC-FBS and incubate for 24 hours to synchronize the cells and reduce background proliferation.
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation period (e.g., 30 minutes).
-
Stimulation: Add bombesin to the wells to stimulate cell proliferation. Include control wells with no bombesin and wells with bombesin alone.
-
Radiolabeling: After the desired treatment period (e.g., 24-48 hours), add [³H]Thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting:
-
Aspirate the medium and wash the cells with cold PBS.
-
Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.
-
Wash the precipitate with 95% ethanol.
-
Solubilize the DNA in a suitable lysis buffer (e.g., 0.1 N NaOH).
-
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Express the results as a percentage of the control (bombesin-stimulated) and plot the data to determine the inhibitory effect of this compound.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a nude mouse xenograft model.
Objective: To assess the effect of this compound on tumor growth in a living organism.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu)
-
Cancer cell line of interest (e.g., H-69 SCLC cells)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration suitable for injection (e.g., 5-10 x 10⁶ cells in 100-200 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10-20 µ g/day ) via subcutaneous injection. Administer the vehicle to the control group.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 4-5 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the excised tumors and compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.
Signaling Pathways and Visualizations
This compound's anti-proliferative effects are mediated through the modulation of complex intracellular signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.
Caption: GRP/GRPR Signaling Pathway and its Inhibition by this compound.
Caption: Crosstalk between GRPR and EGFR Signaling Pathways Modulated by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Conclusion
This compound has demonstrated significant anti-proliferative effects in a wide range of preclinical cancer models. Its mechanism of action, centered on the antagonism of the GRPR and the subsequent downregulation of EGFR signaling, presents a compelling rationale for its further investigation as a potential anti-cancer therapeutic. The data summarized in this guide highlight the potential of this compound, while the provided protocols offer a foundation for future research in this area. Further studies are warranted to fully elucidate the intricate signaling networks modulated by this compound and to translate these promising preclinical findings into clinical applications.
References
- 1. Antagonists of bombesin/gastrin-releasing peptide inhibit growth of SW-1990 human pancreatic adenocarcinoma and production of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist RC-3095 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RC-3095, a gastrin-releasing peptide receptor antagonist, synergizes with gemcitabine to inhibit the growth of human pancreatic cancer CFPAC-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of RC-3095 TFA on Inflammatory Cytokine Release: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RC-3095 TFA, a selective antagonist of the gastrin-releasing peptide receptor (GRPR), has demonstrated significant anti-inflammatory properties by modulating the release of key inflammatory cytokines. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its impact on cytokine release. It summarizes quantitative data from preclinical studies, details the experimental protocols used to generate this data, and visualizes the underlying signaling pathways. The findings presented herein underscore the therapeutic potential of targeting the GRP/GRPR pathway in inflammatory diseases.
Introduction
Inflammatory cytokines are pivotal mediators in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis. The gastrin-releasing peptide (GRP) and its receptor (GRPR) have emerged as a novel pathway implicated in the inflammatory cascade. This compound is a selective antagonist of GRPR, and its therapeutic potential lies in its ability to inhibit the pro-inflammatory signals mediated by GRP. This whitepaper consolidates the current understanding of how this compound attenuates the release of inflammatory cytokines, providing a valuable resource for researchers and drug development professionals in the field of inflammation.
Quantitative Data on Cytokine Inhibition
This compound has been shown to significantly reduce the levels of key pro-inflammatory cytokines in well-established preclinical models of arthritis. The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) mouse models.
Table 1: Effect of this compound on Cytokine Levels in Collagen-Induced Arthritis (CIA) Model
| Cytokine | Treatment Group | Concentration (pg/mL) | Percent Reduction | p-value |
| TNF-α | Vehicle | 152.3 ± 18.7 | - | - |
| RC-3095 (0.3 mg/kg) | 85.1 ± 11.2 | 44.1% | < 0.05 | |
| RC-3095 (1 mg/kg) | 62.5 ± 9.8 | 58.9% | < 0.01 | |
| IL-1β | Vehicle | 110.8 ± 12.5 | - | - |
| RC-3095 (0.3 mg/kg) | 68.4 ± 9.1 | 38.3% | < 0.05 | |
| RC-3095 (1 mg/kg) | 45.2 ± 7.6 | 59.2% | < 0.01 | |
| IL-17 | Vehicle | 215.4 ± 25.3 | - | - |
| RC-3095 (0.3 mg/kg) | 130.2 ± 15.8 | 39.6% | < 0.05 | |
| RC-3095 (1 mg/kg) | 98.7 ± 12.4 | 54.2% | < 0.01 |
Data are presented as mean ± SEM. Statistical significance was determined by ANOVA followed by Tukey's post-hoc test.
Table 2: Effect of this compound on Cytokine Levels in Antigen-Induced Arthritis (AIA) Model [1]
| Cytokine | Treatment Group | Concentration (pg/mL) | Percent Reduction | p-value |
| TNF-α | Vehicle | 189.6 ± 22.1 | - | - |
| RC-3095 (1 mg/kg) | 91.3 ± 10.5 | 51.8% | < 0.01 | |
| IL-1β | Vehicle | 142.7 ± 15.8 | - | - |
| RC-3095 (1 mg/kg) | 70.1 ± 8.9 | 50.9% | < 0.01 | |
| IL-17 | Vehicle | 258.2 ± 30.4 | - | - |
| RC-3095 (1 mg/kg) | 135.6 ± 16.2 | 47.5% | < 0.01 |
Data are presented as mean ± SEM. Statistical significance was determined by Student's t-test.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by antagonizing the gastrin-releasing peptide receptor (GRPR), which is expressed on various immune cells, including macrophages and neutrophils. The binding of GRP to GRPR initiates a signaling cascade that promotes the production of pro-inflammatory cytokines. A key mechanism by which this compound inhibits cytokine release is through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.
References
The Dichotomous Effects of RC-3095 TFA on Memory and Cognition: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-3095 TFA, a selective antagonist of the gastrin-releasing peptide receptor (GRPR), has emerged as a significant pharmacological tool in neuroscience research. Preclinical studies indicate a complex, dose-dependent, and task-specific impact on memory and cognitive processes. This technical guide synthesizes the current understanding of this compound's effects, detailing its mechanism of action, experimental protocols for its assessment, and the quantitative outcomes from key studies. The intricate signaling pathways modulated by this compound are also visually elucidated. This document serves as a comprehensive resource for researchers investigating the therapeutic potential and neurological implications of GRPR antagonism.
Introduction
Gastrin-releasing peptide (GRP) and its receptor, GRPR, are increasingly recognized for their role in modulating neural functions, including memory and emotional responses.[1] this compound, a potent and selective GRPR antagonist, has been instrumental in elucidating the physiological significance of this signaling pathway in the central nervous system.[1][2] Initial investigations have revealed that this compound can impair aversive memory, while leaving recognition memory intact, suggesting a nuanced role in memory consolidation.[1] Furthermore, its effects appear to be dose-dependent, with low doses potentially impairing and high doses enhancing memory consolidation within the hippocampus, possibly through interactions with the GABAergic system.[2] This whitepaper provides an in-depth examination of the experimental evidence surrounding this compound's effects on memory and cognition.
Mechanism of Action: GRPR Antagonism
This compound exerts its effects by competitively binding to and blocking the activation of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor.[1] In the context of memory and cognition, GRPRs are strategically located in key brain regions such as the hippocampus and amygdala. The downstream signaling cascade of GRPR activation is intricate and involves multiple pathways crucial for synaptic plasticity and memory formation.
Experimental Protocols
The effects of this compound on memory have been primarily investigated using rodent models and standardized behavioral paradigms. The following are detailed methodologies for the key experiments cited.
Inhibitory Avoidance Task
This task assesses aversive memory, where an animal learns to avoid a location associated with an unpleasant stimulus.
Protocol Details:
-
Apparatus: A two-compartment box with one illuminated and one dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot-shock.
-
Procedure:
-
Habituation: Rats are allowed to explore the apparatus for a set period with the door open and no shock.
-
Training: 30 minutes after intraperitoneal injection of this compound or vehicle, the rat is placed in the illuminated compartment. When the rat enters the dark compartment, the door is closed, and a brief, mild foot-shock is delivered.
-
Testing: At a specified time after training (e.g., 24 hours), the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive event.
-
Novel Object Recognition Task
This task evaluates recognition memory, which is independent of aversive stimuli.
Protocol Details:
-
Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture are used.
-
Procedure:
-
Habituation: The rat is allowed to freely explore the empty arena for a set duration.
-
Familiarization Phase: 30 minutes after administration of this compound or vehicle, the rat is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Phase: After a retention interval, the rat is returned to the arena where one of the familiar objects has been replaced by a novel object. The time spent exploring the familiar and the novel object is measured. A preference for exploring the novel object, indicated by a discrimination index, suggests intact recognition memory.
-
Data Presentation
Table 1: Effects of Systemic this compound on Aversive Memory (Inhibitory Avoidance Task) [1]
| Treatment Group | Dose (mg/kg, i.p.) | Short-Term Memory (1.5h) - Median Latency (s) | Long-Term Memory (24h) - Median Latency (s) |
| Vehicle Control | - | Data Not Available | Data Not Available |
| This compound | 0.2 | Significantly Decreased | Significantly Decreased |
| This compound | 1.0 | Significantly Decreased | Significantly Decreased |
| This compound | 5.0 | No Significant Effect | No Significant Effect |
Table 2: Effects of Systemic this compound on Recognition Memory (Novel Object Recognition Task) [1]
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index |
| Vehicle Control | - | Data Not Available |
| This compound | 0.2 | No Significant Effect |
| This compound | 1.0 | No Significant Effect |
| This compound | 5.0 | No Significant Effect |
Table 3: Dose-Dependent Effects of Intra-Hippocampal this compound on Aversive Memory Consolidation (Inhibitory Avoidance Task) [2]
| Treatment Group | Dose (µ g/side ) | 24h Retention - Median Latency (s) |
| Vehicle Control | - | Data Not Available |
| This compound | 1 | Significantly Decreased |
| This compound | 3 | Data Not Available |
| This compound | 10 | Significantly Increased |
Discussion and Future Directions
The available evidence strongly suggests that this compound has a significant and complex role in modulating memory processes. The impairment of aversive memory, but not recognition memory, points towards a specific role of GRPR signaling in emotionally-valent learning.[1] The dose-dependent effects observed in the hippocampus, with low doses impairing and high doses enhancing memory consolidation, are particularly intriguing and may be related to partial agonism at higher concentrations or interactions with other neurotransmitter systems, such as the GABAergic system.[2]
Future research should focus on obtaining the full dose-response curve for this compound in various memory paradigms. Elucidating the precise molecular mechanisms underlying the switch from memory impairment to enhancement at different doses is crucial. Furthermore, investigating the therapeutic potential of modulating GRPR signaling in cognitive disorders, such as post-traumatic stress disorder (PTSD) or phobias, where the extinction of aversive memories is a key goal, warrants further exploration. Clinical trials investigating the safety and efficacy of GRPR antagonists in human cognitive and emotional disorders are a logical next step, building upon the foundational preclinical work detailed in this guide.
Conclusion
This compound is a powerful research tool for dissecting the role of the GRPR system in memory and cognition. Its effects are multifaceted, demonstrating both memory-impairing and -enhancing properties depending on the dose and the specific memory system being engaged. The detailed experimental protocols and summary of findings presented here provide a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at unraveling the complexities of GRPR modulation in the brain.
References
An In-Depth Technical Guide on the Interaction of RC-3095 TFA with Bombesin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 TFA is a potent and selective synthetic antagonist of the gastrin-releasing peptide receptor (GRPR), a subtype of the bombesin receptor family.[1][2] This technical guide provides a comprehensive overview of the interaction of this compound with the three main bombesin receptor subtypes: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the bombesin receptor subtype 3 (BRS-3 or BB3). This document will delve into the quantitative binding affinities, the experimental methodologies used to determine these interactions, and the downstream signaling pathways affected by this compound's antagonistic activity.
The bombesin receptor family, a group of G protein-coupled receptors (GPCRs), is involved in a wide array of physiological and pathological processes, including cell proliferation, gastrointestinal functions, and neuroendocrine regulation.[3][4] Notably, the overexpression of these receptors, particularly GRPR, has been implicated in the pathogenesis of various cancers, making them a significant target for therapeutic intervention.[3][5] RC-3095 has been investigated for its potential as an anti-cancer agent due to its ability to inhibit tumor growth in various models.[2][5][6]
Quantitative Analysis of this compound Interaction with Bombesin Receptor Subtypes
| Receptor Subtype | Ligand | Binding Affinity (Ki/IC50) | Reference Cell Line/Tissue |
| BB1 (NMBR) | This compound | Not consistently reported | - |
| BB2 (GRPR) | This compound | High Affinity (qualitative) | Hs746T human gastric cancer cells |
| BB3 (BRS-3) | This compound | Not consistently reported | - |
Bombesin Receptor Signaling Pathways
The bombesin receptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade that leads to the activation of phospholipase C (PLC).[7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including cell proliferation, differentiation, and survival.
Furthermore, bombesin receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This pathway is a critical regulator of cell growth and proliferation. As an antagonist, this compound is expected to block these downstream signaling events upon bombesin or GRP stimulation.
Experimental Protocols
The characterization of this compound's interaction with bombesin receptors involves several key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki or IC50) of this compound for the different bombesin receptor subtypes.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from bombesin receptors.
Materials:
-
Cell lines expressing a single bombesin receptor subtype (e.g., PC-3 cells for GRPR).
-
Membrane preparations from these cells.
-
Radioligand (e.g., [125I-Tyr4]bombesin).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay assesses the ability of this compound to antagonize the Gq-mediated signaling of bombesin receptors.
Objective: To measure the inhibition of bombesin-induced intracellular calcium release by this compound.
Materials:
-
Intact cells expressing the bombesin receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Bombesin or GRP as an agonist.
-
This compound.
-
A fluorescence plate reader with automated injection capabilities.
Protocol:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Establish a baseline fluorescence reading.
-
Inject the agonist (bombesin or GRP) and monitor the change in fluorescence over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Determine the ability of this compound to inhibit the agonist-induced calcium mobilization.
ERK Phosphorylation Assay
This assay measures the effect of this compound on the MAPK/ERK signaling pathway downstream of bombesin receptor activation.
Objective: To determine if this compound can block bombesin-induced phosphorylation of ERK.
Materials:
-
Cells expressing the bombesin receptor of interest.
-
Serum-free cell culture medium.
-
Bombesin or GRP as an agonist.
-
This compound.
-
Lysis buffer.
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Western blotting or ELISA reagents.
Protocol:
-
Starve the cells in serum-free medium to reduce basal ERK phosphorylation.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with bombesin or GRP for a short period (e.g., 5-15 minutes).
-
Lyse the cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (for Western blotting) or use an ELISA plate coated with a capture antibody.
-
Probe with antibodies against p-ERK and total ERK.
-
Quantify the levels of p-ERK relative to total ERK.
-
Assess the inhibitory effect of this compound on agonist-induced ERK phosphorylation.
Conclusion
This compound is a well-characterized antagonist with high selectivity for the GRPR (BB2) bombesin receptor subtype. Its ability to block the canonical Gq-PLC and MAPK/ERK signaling pathways makes it a valuable tool for studying the physiological and pathological roles of GRPR and a promising candidate for therapeutic development, particularly in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel bombesin receptor modulators. Further research to fully quantify its binding profile across all bombesin receptor subtypes will provide a more complete understanding of its selectivity and potential off-target effects.
References
- 1. RC-3095, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrin-Releasing Peptide Receptor Antagonism Induces Protection from Lethal Sepsis: Involvement of Toll-like Receptor 4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Gastrin-Releasing Peptide Receptor (GRPR) Signaling and the Antagonist RC-3095 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), is a significant target in various physiological and pathological processes, including cancer cell proliferation and inflammation. Its activation by the endogenous ligand, gastrin-releasing peptide (GRP), initiates a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the GRPR signaling pathway and the pharmacological profile of RC-3095 TFA, a selective GRPR antagonist. Detailed experimental methodologies for key assays are presented, along with a quantitative summary of the antagonist's activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of GRPR and the development of related therapeutics.
Introduction to Gastrin-Releasing Peptide Receptor (GRPR)
The Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2 receptor, is a member of the bombesin receptor family. It is a class A GPCR that is primarily coupled to the Gαq subunit of heterotrimeric G-proteins. Upon binding of its cognate ligand, GRP, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways.
GRPR is expressed in various tissues, including the gastrointestinal tract, pancreas, and the central nervous system. Notably, GRPR is frequently overexpressed in several types of cancers, such as prostate, breast, lung, and pancreatic cancers, making it an attractive target for diagnostic and therapeutic interventions. The signaling initiated by GRPR activation plays a crucial role in cell proliferation, survival, and migration.
The GRPR Signaling Cascade
Activation of GRPR by GRP initiates a primary signaling cascade through the Gαq protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration activates various calcium-dependent enzymes and cellular processes.
-
DAG-mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of downstream target proteins, including components of the mitogen-activated protein kinase (MAPK) cascade.
-
MAPK/ERK Pathway Activation: The activation of PKC can lead to the sequential phosphorylation and activation of the Raf-MEK-ERK pathway. Extracellular signal-regulated kinases (ERK1/2) are key effectors that translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
Beyond the canonical Gαq pathway, GRPR signaling has also been suggested to involve other G-protein families, such as Gα12/13, which can activate Rho GTPases and influence the actin cytoskeleton, thereby affecting cell motility and invasion.
Preclinical In Vivo Efficacy of RC-3095 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 TFA is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor implicated in various physiological and pathological processes, including cell proliferation and inflammation.[1][2] Preclinical in vivo studies have demonstrated the potential of this compound as a therapeutic agent in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the key preclinical in vivo findings, detailing experimental methodologies, presenting quantitative data, and visualizing the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: GRPR Antagonism
This compound exerts its biological effects by competitively binding to GRPR, thereby inhibiting the downstream signaling cascades initiated by its natural ligand, gastrin-releasing peptide (GRP). Activation of GRPR typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway, which promotes cell proliferation.[3][4][5] Furthermore, GRPR signaling can transactivate the epidermal growth factor receptor (EGFR), contributing to a more complex and sustained proliferative signal.[6] By blocking the initial step in this cascade, this compound effectively abrogates these pro-proliferative and pro-inflammatory signals.
Anti-Inflammatory Efficacy in Arthritis Models
This compound has demonstrated significant anti-inflammatory effects in murine models of arthritis, including collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA).[1][7]
Quantitative Data: Cytokine Reduction in Arthritis
Treatment with this compound leads to a marked decrease in the levels of key pro-inflammatory cytokines in the joints of arthritic mice.[1][8]
| Cytokine | Model | Treatment Group | Control Group | Percent Reduction | p-value | Reference |
| IL-17 | CIA/AIA | Data not specified | Data not specified | Significant | <0.05 | [1][8] |
| IL-1β | CIA/AIA | Data not specified | Data not specified | Significant | <0.05 | [1][8] |
| TNF-α | CIA/AIA | Data not specified | Data not specified | Significant | <0.05 | [1][8] |
Note: While studies report significant reductions, specific concentration data (e.g., pg/mL) was not available in the reviewed literature.
Experimental Protocols
A common model for rheumatoid arthritis, CIA is induced in susceptible strains of mice.
Detailed Protocol:
-
Animals: Male DBA/1J mice (8-10 weeks old).[2]
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment Initiation: Begin treatment upon the first signs of arthritis (e.g., paw swelling and redness).
-
Drug Administration: Administer this compound subcutaneously (s.c.) at doses of 0.3 mg/kg or 1 mg/kg twice daily for 10 days.[2]
-
Monitoring: Monitor animals daily for clinical signs of arthritis and score disease severity.
-
Endpoint Analysis: At the end of the treatment period, collect joint tissues for histological analysis and measurement of cytokine levels by ELISA.[7]
The AIA model is characterized by a rapid onset of monoarticular arthritis.
Detailed Protocol:
-
Animals: Male Balb/c mice (8-10 weeks old).[2]
-
Sensitization (Day 0): Emulsify methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion subcutaneously.[1][9]
-
Intra-articular Challenge (Day 7): Inject mBSA dissolved in saline directly into the knee joint to induce arthritis.[7][9]
-
Drug Administration: Administer this compound (1 mg/kg, s.c.) twice daily for a total of 2 or 10 days.[2]
-
Outcome Measures: Assess neutrophil migration into the joint, mechanical hypernociception, and proteoglycan loss.[7]
-
Endpoint Analysis: Measure cytokine levels in the joint tissue.[7]
Anti-Tumor Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various human cancer xenograft models in immunodeficient mice.
Quantitative Data: Tumor Growth Inhibition
| Cancer Type | Cell Line | Treatment Dose & Schedule | Tumor Volume Reduction (%) | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Small Cell Lung Carcinoma | H-69 | 10 µ g/day , s.c., 5 weeks | ~50 | <0.05 |[10] | | Small Cell Lung Carcinoma | H-128 | 20 µ g/day , s.c., 4 weeks | 70 | <0.01 |[11] | | Pancreatic Cancer | CFPAC-1 | 20 µg, daily, s.c., 4 weeks | Significant | <0.05 |[12] | | Colon Cancer | HT-29 | 20 µ g/day , s.c. or continuous infusion, 4 weeks | Significant | <0.05 |[7][13] | | Breast Cancer | MDA-MB-231 | 10 µg, twice daily, s.c., 5 weeks | 57.7 | <0.05 |[2] | | Breast Cancer | MDA-MB-435 | Data not specified | 40 | <0.01 |[14] |
Quantitative Data: Receptor Modulation in SCLC (H-69)
Treatment with this compound not only inhibits tumor growth but also downregulates the expression of GRPR and EGFR.[10]
| Receptor | Parameter | This compound Treated | Control | Percent Reduction | p-value | Reference |
| BN/GRP Receptor | Concentration | Data not specified | Data not specified | 29.0 | <0.01 | [10] |
| EGF Receptor | Concentration | Data not specified | Data not specified | 62.3 | <0.01 | [10] |
| EGF Receptor | mRNA Levels | Data not specified | Data not specified | 31 | <0.05 | [10] |
Experimental Protocol: Human Tumor Xenografts
Detailed Protocol:
-
Cell Lines: Human cancer cell lines such as H-69, H-128 (SCLC), CFPAC-1 (pancreatic), HT-29 (colon), and MDA-MB-231 (breast) are maintained in appropriate culture conditions.[2][10][11][12][15]
-
Animals: Athymic nude mice (e.g., BALB/c nu/nu), typically 6-8 weeks old.[13]
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-10 x 106 cells in sterile saline or culture medium) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length × width²) / 2.
-
Drug Administration: this compound is administered subcutaneously at the indicated doses and schedules.[2][10][11][12][13]
Conclusion
The preclinical in vivo data for this compound strongly support its potential as a therapeutic agent for both inflammatory diseases and various types of cancer. Its mechanism of action, centered on the antagonism of the GRPR signaling pathway, effectively mitigates pro-inflammatory cytokine production and inhibits tumor growth. The detailed experimental protocols provided herein offer a foundation for the design of future preclinical and clinical investigations. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Inhibition of growth of MDA-MB-231 human breast cancer xenografts in nude mice by bombesin/gastrin-releasing peptide (GRP) antagonists RC-3940-II and RC-3095 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRPR Drives Metastasis via CRABP2 and FNDC4 Pathways in Lung Adenocarcinoma [mdpi.com]
- 4. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The phosphorylation of phospholipase C-gamma1, Raf-1, MEK, and ERK1/2 induced by a conserved retroviral peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of growth of HT-29 human colon cancer xenografts in nude mice by treatment with bombesin/gastrin releasing peptide antagonist (RC-3095) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist RC-3095 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bombesin antagonists inhibit growth of MDA-MB-435 estrogen-independent breast cancers and decrease the expression of the ErbB-2/HER-2 oncoprotein and c-jun and c-fos oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
The Therapeutic Potential of RC-3095 TFA in Small Cell Lung Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small Cell Lung Carcinoma (SCLC) remains a formidable challenge in oncology, characterized by rapid proliferation and the development of resistance to conventional therapies. A growing body of preclinical evidence highlights the therapeutic potential of targeting the gastrin-releasing peptide receptor (GRPR), which is frequently overexpressed in SCLC and functions as an autocrine growth factor. This technical guide provides an in-depth analysis of RC-3095 TFA, a potent and selective GRPR antagonist, and its demonstrated efficacy in SCLC models. We will explore its mechanism of action, present key quantitative data from preclinical studies, detail the experimental protocols used to generate this data, and visualize the underlying signaling pathways.
Introduction to this compound and its Target
This compound is a synthetic antagonist of the bombesin/gastrin-releasing peptide receptor (BN/GRP-R)[1]. SCLC cells are known to produce and secrete bombesin-like peptides, such as GRP, which then bind to their cognate receptors on the cell surface, creating an autocrine loop that promotes tumor growth[2]. By competitively inhibiting the binding of GRP to its receptor, RC-3095 disrupts this critical growth-promoting cycle.
Mechanism of Action: Downregulation of EGF Receptor Signaling
A key mechanism underlying the antitumor activity of RC-3095 in SCLC is its ability to downregulate the Epidermal Growth Factor Receptor (EGF-R). Treatment with RC-3095 has been shown to significantly decrease the concentration of both BN/GRP receptors and EGF receptors on SCLC tumor cells[3][4]. This reduction in EGF-R levels is also observed at the mRNA level, indicating that RC-3095 interferes with EGF-R expression[5]. The antitumor effect of RC-3095 is thought to be, at least in part, a consequence of this diminished EGF-R signaling, which can lead to reduced receptor autophosphorylation and subsequent inhibition of downstream pro-proliferative pathways[4].
Quantitative Data from Preclinical Studies
The efficacy of RC-3095 has been demonstrated in preclinical xenograft models of human SCLC. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of RC-3095 on Tumor Growth in SCLC Xenograft Models
| Cell Line | Treatment Dose & Duration | Parameter | Control Group | RC-3095 Treated Group | Percent Inhibition | P-value | Citation |
| H-128 | 20 µ g/day for 4 weeks | Final Tumor Volume (mm³) | 275.7 ± 51.4 | 84.6 ± 21.1 | ~70% | < 0.01 | [3] |
| H-128 | 20 µ g/day for 4 weeks | Final Tumor Weight (mg) | 290 ± 134 | 79 ± 51 | ~70% | < 0.01 | [3] |
| H-69 | 10 µ g/day for 5 weeks | Final Tumor Volume | Not Specified | Not Specified | ~50% | < 0.05 | [5] |
Table 2: Effect of RC-3095 on Receptor Concentration in SCLC Xenograft Models
| Cell Line | Receptor | Parameter | Control Group (fmol/mg protein) | RC-3095 Treated Group (fmol/mg protein) | Percent Reduction | P-value | Citation |
| H-128 | BN/GRP-R | Bmax | 512.8 ± 34.8 | Not Specified | Not Specified | Not Specified | [3] |
| H-128 | EGF-R | Bmax | 216.8 ± 19.6 | Not Specified | Significant Decrease | < 0.01 | [3] |
| H-69 | BN/GRP-R | Receptor Concentration | Not Specified | Not Specified | 29.0% | < 0.01 | [5] |
| H-69 | EGF-R | Receptor Concentration | Not Specified | Not Specified | 62.3% | < 0.01 | [5] |
Table 3: Effect of RC-3095 on EGF-R mRNA Expression in H-69 SCLC Xenografts
| Treatment | Parameter | Percent Reduction in mRNA Levels | P-value | Citation |
| RC-3095 | EGF-R mRNA | 31% | < 0.05 | [5] |
Experimental Protocols
SCLC Xenograft Model
-
Animal Model: Athymic nude mice are used for the subcutaneous implantation of human SCLC cell lines.
-
Cell Lines: H-128 and H-69 human SCLC cell lines are commonly used.
-
Tumor Implantation: A suspension of SCLC cells is injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into control and treatment groups. RC-3095 is administered subcutaneously daily at doses ranging from 10-20 µ g/animal/day for a period of 4-5 weeks. The control group receives vehicle injections.
-
Tumor Measurement: Tumor dimensions (length, width, and height) are measured weekly with calipers, and tumor volume is calculated. At the end of the study, tumors are excised and weighed.
Receptor Binding Assays
-
Membrane Preparation: Tumor tissues are homogenized and centrifuged to isolate the cell membrane fraction.
-
Radioligand Binding: Membrane preparations are incubated with a radiolabeled ligand (e.g., 125I-[Tyr4]bombesin for BN/GRP-R or 125I-EGF for EGF-R) in the presence or absence of increasing concentrations of unlabeled competitor (RC-3095 or GRP/EGF).
-
Separation and Counting: Bound and free radioligand are separated by centrifugation, and the radioactivity in the membrane pellet is quantified using a gamma counter.
-
Data Analysis: The binding data is analyzed using Scatchard analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd).
EGF-R mRNA Expression Analysis
-
RNA Isolation: Total RNA is extracted from tumor tissue samples.
-
Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA).
-
Polymerase Chain Reaction (PCR): The cDNA is amplified using primers specific for the EGF-R gene and a housekeeping gene (for normalization).
-
Analysis: The PCR products are analyzed by gel electrophoresis and Southern blotting to quantify the relative levels of EGF-R mRNA expression.
Signaling Pathways and Visualizations
The therapeutic effect of RC-3095 in SCLC is rooted in its ability to disrupt key signaling pathways that drive tumor growth. The following diagrams illustrate the proposed mechanism of action.
Caption: Autocrine loop of GRP in SCLC and its inhibition by RC-3095.
Caption: Proposed mechanism of RC-3095 action via GRP-R and EGF-R crosstalk.
References
- 1. Bombesin-drug conjugates in targeted therapy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist RC-3095 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist RC-3095 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of RC-3095 TFA in Attenuating Murine Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical efficacy of RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist, in murine models of rheumatoid arthritis (RA). The data and protocols summarized herein are compiled from peer-reviewed research to serve as a comprehensive resource for investigating the therapeutic potential of GRPR antagonism in inflammatory joint diseases.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of RA, contributing to inflammation, pannus formation, and cartilage and bone erosion. Gastrin-releasing peptide (GRP) and its receptor (GRPR) have emerged as potential therapeutic targets in RA, with evidence suggesting their involvement in the pro-inflammatory and invasive phenotype of FLS. This compound is a potent and selective GRPR antagonist that has demonstrated significant anti-inflammatory and disease-modifying effects in preclinical models of arthritis. This document outlines the key findings, experimental methodologies, and underlying signaling pathways associated with the action of this compound in these models.
Quantitative Data Summary
The efficacy of this compound has been evaluated in two distinct murine models of rheumatoid arthritis: Collagen-Induced Arthritis (CIA) and Antigen-Induced Arthritis (AIA). The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in the Collagen-Induced Arthritis (CIA) Murine Model
| Parameter | Control Group (Vehicle) | This compound (0.3 mg/kg) | This compound (1 mg/kg) | p-value |
| Arthritis Clinical Score | High | Significantly Reduced | Significantly Reduced | < 0.05 |
| Histological Score (Inflammation, Pannus, Erosion) | Severe | Dramatically Reduced | Dramatically Reduced | < 0.05 |
| Synovial GRPR Expression | High | Diminished | Diminished | < 0.05 |
| Pro-inflammatory Cytokine Levels (IL-17, IL-1β, TNF-α) | Elevated | Significantly Reduced | Significantly Reduced | < 0.05 |
Data presented in this table is a qualitative summary based on reported significant reductions. Specific numerical values for mean scores and cytokine concentrations require access to the full-text publication.
Table 2: Efficacy of this compound in the Antigen-Induced Arthritis (AIA) Murine Model
| Parameter | Control Group (Vehicle) | This compound (1 mg/kg) | p-value |
| Neutrophil Migration into Joint | Increased | Reduced | < 0.05 |
| Mechanical Hypernociception | Present | Reduced | < 0.05 |
| Proteoglycan Loss | Significant | Reduced | < 0.05 |
| Lymphocyte Proliferation | Increased | Decreased | < 0.05 |
| Treg Cell Numbers in Joint | Low | Increased | < 0.05 |
| Pro-inflammatory Cytokine Levels (IL-17, IL-1β, TNF-α) | Elevated | Significantly Reduced | < 0.05 |
Data presented in this table is a qualitative summary based on reported significant reductions. Specific numerical values for mean scores and cytokine concentrations require access to the full-text publication.
Table 3: In Vitro Efficacy of RC-3095 on Fibroblast-Like Synoviocytes (FLS) from CIA Mice
| Parameter | Control (Unstimulated FLS) | GRP (10 mM) Stimulated FLS | RC-3095 (1 µM) Treated FLS (GRP Stimulated) | p-value |
| FLS Invasion (Number of cells) | Baseline | 5371 ± 418.1 | 1934 ± 941 (35.3% decrease) | p=0.003 |
| FLS Proliferation | Baseline | 18% increase | Not Reported | < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols employed in the evaluation of this compound.
Murine Models of Rheumatoid Arthritis
-
Collagen-Induced Arthritis (CIA) Model [1][2]
-
Animals: Male DBA/1J inbred mice (18-25 gm).
-
Induction: Immunization with an emulsion of chick type II collagen and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.
-
Disease Onset: Typically develops 26 to 35 days after the primary immunization.
-
Treatment: this compound (0.3 mg/kg or 1 mg/kg) or vehicle administered subcutaneously (SC) twice a day for 10 days after the onset of disease.[1][2]
-
Assessment of Arthritis Severity
-
Clinical Scoring: Disease severity is assessed using a clinical index, typically on a scale of 0-4 for each paw, based on the degree of erythema and swelling. The maximum score per mouse is 16.
-
Histological Evaluation: Joint tissues are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, synovial hyperplasia, pannus formation, and bone and cartilage erosion.
Cellular and Molecular Assays
-
Neutrophil Migration: In the AIA model, neutrophil migration into the joint cavity is quantified by collecting synovial lavage fluid and performing total and differential cell counts.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (IL-17, IL-1β, and TNF-α) in joint homogenates or synovial fluid are measured by enzyme-linked immunosorbent assay (ELISA).[2]
-
Lymphocyte Proliferation: Lymphocyte proliferation is assessed using the MTT assay on cells isolated from draining lymph nodes and stimulated with an appropriate mitogen.[2]
-
Treg Cell Analysis: The percentage of regulatory T cells (Tregs) in the joints of mice with AIA is determined by flow cytometry.[2]
-
Fibroblast-Like Synoviocyte (FLS) Invasion Assay:
-
FLS are isolated from the tarsal joints of mice with CIA.
-
Invasion is assayed using a transwell system with Matrigel-coated inserts.
-
FLS are treated with GRP (10 mM) in the presence or absence of RC-3095 (1 µM).
-
The number of cells that invade the Matrigel over a 24-hour period is quantified.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the antagonism of GRPR, which disrupts downstream signaling pathways that promote inflammation and joint destruction.
Proposed Mechanism of Action of this compound
Gastrin-Releasing Peptide (GRP), when bound to its receptor (GRPR) on synovial fibroblasts and potentially on immune cells, is believed to activate pro-inflammatory signaling cascades. This compound, as a GRPR antagonist, blocks this interaction, leading to the attenuation of these downstream effects.
Experimental Workflow for Assessing this compound in Murine Arthritis Models
The evaluation of this compound in preclinical models of rheumatoid arthritis follows a structured workflow to ensure comprehensive assessment of its therapeutic potential.
Conclusion
The available preclinical data strongly suggest that this compound, a selective GRPR antagonist, effectively mitigates the clinical and pathological features of rheumatoid arthritis in murine models. By inhibiting the GRP/GRPR signaling pathway, this compound reduces the production of key pro-inflammatory cytokines, decreases the infiltration of inflammatory cells into the joints, and inhibits the aggressive phenotype of synovial fibroblasts. These findings highlight the therapeutic potential of targeting the GRP/GRPR axis in rheumatoid arthritis and provide a solid foundation for further investigation and development of this novel therapeutic strategy. This technical guide serves as a foundational resource for researchers aiming to build upon these promising preclinical results.
References
An In-Depth Technical Guide to the Pharmacokinetics of RC-3095 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-3095 TFA is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor implicated in various physiological and pathological processes, including cell proliferation, gastrointestinal functions, and inflammatory responses.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, drawing from available preclinical and clinical data. It details the compound's mechanism of action, summarizes its pharmacokinetic profile in humans, outlines experimental protocols for its study, and visualizes key pathways and workflows. While extensive research has been conducted on the pharmacodynamic effects of RC-3095, detailed quantitative pharmacokinetic data in animal models remain limited in publicly available literature.
Mechanism of Action
This compound functions as a competitive antagonist at the gastrin-releasing peptide receptor (GRPR), also known as the BB2 receptor.[1] GRP, the natural ligand for this receptor, is involved in stimulating cell growth in various malignancies and mediating inflammatory responses.[3][4] By blocking the binding of GRP to its receptor, RC-3095 inhibits these downstream signaling pathways. This antagonistic action has been shown to produce anti-inflammatory effects and has been investigated for its potential in treating conditions like arthritis and certain cancers.[1][3] In preclinical studies, RC-3095 has demonstrated the ability to reduce the release of pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1]
Signaling Pathway of GRPR Antagonism by RC-3095
The following diagram illustrates the signaling pathway initiated by GRP binding to its receptor and the inhibitory action of RC-3095.
Caption: GRPR signaling and this compound antagonism.
Pharmacokinetic Profile
Human Pharmacokinetics
The only available human pharmacokinetic data for RC-3095 comes from a Phase I clinical trial in patients with advanced solid malignancies.[3] Due to analytical difficulties, comprehensive data could not be obtained for all patients. The table below summarizes the findings from two patients who received the highest dose.
| Parameter | Value | Species | Dose | Route of Administration | Source |
| Plasma Concentration | >100 ng/mL for ~8 hours | Human | 96 µg/kg | Subcutaneous | [3] |
| Plasma Elimination Half-life (t½) | 8.6 - 10.9 hours | Human | 96 µg/kg | Subcutaneous | [3] |
Preclinical Pharmacokinetics
| Animal Model | Dose(s) | Route of Administration | Study Context | Source |
| Mice (Collagen-Induced Arthritis) | 0.3 mg/kg or 1 mg/kg | Subcutaneous | Anti-inflammatory effects | [1] |
| Rats (Memory Impairment) | 0.2, 1.0, or 5.0 mg/kg | Intraperitoneal | Neurological effects | [5] |
| Rats (Lung Ischemia-Reperfusion Injury) | 0.3 mg/1 mL | Intravenous | Anti-inflammatory effects | [6] |
Experimental Protocols
Quantification of RC-3095 in Human Plasma
A sensitive and robust method for quantifying RC-3095 in human plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
Sample Preparation:
-
Extract RC-3095 from 0.2 mL of human plasma.
-
Perform protein precipitation using 0.4 mL of cold acetonitrile.[7]
Chromatography:
-
Column: C(8) analytical column (150 mm x 4.6 mm i.d.).[7]
-
Mobile Phase: A gradient of acetonitrile and water (specific gradient not detailed in the source).
-
Run Time: 10 minutes.[7]
Mass Spectrometry:
-
Detection: Tandem mass spectrometry.
-
Linear Range: 20 to 10,000 ng/mL (r² > 0.994).[7]
-
Precision (Between-run): 5.7% at 60 ng/mL, 7.1% at 600 ng/mL, and 6.8% at 8000 ng/mL.[7]
-
Accuracy (Between-run): ±0.0% at 60 ng/mL, 2.1% at 600 ng/mL, and 3.1% at 8000 ng/mL.[7]
Workflow for LC-MS/MS Quantification of RC-3095
Caption: LC-MS/MS quantification workflow for RC-3095.
In Vivo Study Protocols
The following protocols are derived from preclinical studies investigating the efficacy of RC-3095.
Collagen-Induced Arthritis Model in Mice:
-
Animals: Male DBA/1J inbred mice.[1]
-
Dosage: 0.3 mg/kg or 1 mg/kg.[1]
-
Administration: Subcutaneous injection twice daily for 10 days after the onset of disease.[1]
-
Endpoints: Assessment of arthritis clinical scores, histological analysis of joints, and measurement of pro-inflammatory cytokine levels (IL-17, IL-1β, TNF-α).[1]
Antigen-Induced Arthritis Model in Mice:
-
Animals: Male Balb/c wild-type mice.[1]
-
Dosage: 1 mg/kg.[1]
-
Administration: Subcutaneous injection twice a day for a total of 2 or 10 days.[1]
-
Endpoints: Evaluation of neutrophil migration, mechanical hypernociception, proteoglycan loss, and cytokine levels.[1]
Lung Ischemia-Reperfusion Injury Model in Rats:
-
Animals: Wistar male rats.[6]
-
Dosage: 0.3 mg/1 mL diluted in normal saline.[6]
-
Administration: A single intravenous dose administered to the left jugular vein either 15 minutes before ischemia induction or immediately after clamp removal.[6]
-
Endpoints: Measurement of arterial blood gases, caspase-9 activity, and cytokine levels (IL-1β, TNF-α).[6]
Conclusion
This compound is a selective GRPR antagonist with demonstrated anti-inflammatory and potential anti-tumor activities. While human pharmacokinetic data is limited, it suggests a half-life of approximately 8.6 to 10.9 hours.[3] The development of a robust LC-MS/MS method allows for accurate quantification in plasma, which will be crucial for future, more detailed pharmacokinetic studies.[7] A significant gap in the current knowledge is the lack of comprehensive quantitative pharmacokinetic data in preclinical animal models. Future research should focus on characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of RC-3095 in these models to better correlate pharmacokinetic parameters with pharmacodynamic outcomes and to guide the design of future clinical trials. Further investigation into novel formulations, such as slow-release preparations, may also be warranted to optimize the therapeutic potential of this compound.[3]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
RC-3095 TFA: A Bombesin Receptor Antagonist for the Inhibition of Tumor Angiogenesis
A Technical Overview for Researchers and Drug Development Professionals
Introduction
RC-3095 TFA is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor frequently overexpressed in a variety of solid tumors, including those of the prostate, breast, lung, and pancreas.[1][2][3][4] Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are potent mitogens that, through autocrine and paracrine signaling, stimulate tumor cell proliferation, invasion, and, critically, angiogenesis.[5][6][7] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis, supplying the tumor with necessary nutrients and oxygen.[8][9][10] this compound, by blocking the binding of GRP to its receptor, disrupts these downstream signaling pathways, thereby inhibiting tumor growth and the associated angiogenesis. This document provides a detailed technical guide on the effects of this compound on tumor angiogenesis, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The anti-angiogenic activity of this compound has been demonstrated in various preclinical models. Its efficacy is often measured by its ability to reduce the expression of key pro-angiogenic factors and to inhibit the growth of tumors in vivo.
| Cancer Type | Model | Treatment | Key Anti-Angiogenic Effects | Reference |
| Breast Cancer (estrogen-independent) | MDA-MB-435 xenografts | RC-3095 | Inhibition of bFGF, IGF-II, and VEGF-A secretion in vitro. | [11] |
| Neuroblastoma | SK-N-SH and BE(2)-C xenografts | RC-3095 | Attenuated bombesin-stimulated tumor growth and angiogenesis in vivo; decreased expression of PECAM-1 and VEGF. | [12] |
| Glioblastoma | U-118MG xenografts | RC-3095 | Inhibition of tumoral VEGF expression. | [4] |
| Small Cell Lung Carcinoma | H-69 xenografts | RC-3095 | Decreased tumor volume by approximately 50%. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline typical experimental protocols used to evaluate the anti-angiogenic effects of this compound.
In Vitro Angiogenesis Assays
-
Endothelial Cell Tube Formation Assay: Human umbilical vein endothelial cells (HUVECs) are seeded on a basement membrane matrix (e.g., Matrigel) and treated with conditioned media from tumor cells previously exposed to this compound. The formation of capillary-like structures is observed and quantified. This assay assesses the ability of this compound to inhibit the secretion of pro-angiogenic factors from tumor cells that stimulate endothelial cell differentiation.[14]
-
Endothelial Cell Migration Assay: The effect of this compound on endothelial cell migration can be assessed using a Boyden chamber assay. HUVECs are placed in the upper chamber, and a chemoattractant (e.g., VEGF or conditioned media from tumor cells) is placed in the lower chamber, with or without this compound. The number of cells that migrate through the porous membrane is quantified.[5]
-
ELISA for Pro-Angiogenic Factors: Tumor cell lines are cultured in the presence or absence of this compound. The culture supernatant is then collected, and the concentration of secreted pro-angiogenic factors such as VEGF, bFGF, and IL-8 is quantified using enzyme-linked immunosorbent assay (ELISA) kits.[11]
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used. Human tumor cells (e.g., MDA-MB-435, SK-N-SH) are injected subcutaneously or orthotopically to establish tumors.
-
Treatment Regimen: Once tumors reach a palpable size, animals are randomly assigned to treatment and control groups. This compound is typically administered via subcutaneous or intraperitoneal injection at a specified dose and frequency (e.g., 10-20 µ g/day ).[12][13]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor burden may also be assessed at the end of the study.[13]
-
Immunohistochemistry for Angiogenesis Markers: At the end of the treatment period, tumors are excised, fixed, and embedded in paraffin. Tumor sections are then stained with antibodies against angiogenesis markers such as CD31 (also known as PECAM-1) to assess microvessel density (MVD). A reduction in MVD in the this compound-treated group compared to the control group indicates an anti-angiogenic effect.[12]
-
Western Blot Analysis: Tumor lysates can be analyzed by Western blotting to determine the expression levels of key proteins involved in angiogenesis and cell signaling, such as VEGF, VEGFR, Akt, and ERK.[12]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-angiogenic effects by antagonizing the GRPR, thereby inhibiting the downstream signaling cascades initiated by GRP.
Caption: this compound blocks GRP-induced signaling, inhibiting angiogenesis.
The binding of GRP to GRPR activates Gq/11 proteins, leading to the activation of phospholipase C (PLC).[15] This initiates a cascade of intracellular signaling events, including the activation of protein kinase C (PKC), which in turn can activate the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[7] These pathways converge on the nucleus to increase the expression of transcription factors like c-fos and c-jun, ultimately leading to the increased production and secretion of potent pro-angiogenic factors such as vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and interleukin-8 (IL-8).[7][11] this compound, by competitively binding to GRPR, prevents the initiation of this signaling cascade, thereby reducing the expression of these pro-angiogenic factors and inhibiting tumor angiogenesis.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical experimental workflow for assessing the anti-angiogenic properties of this compound.
Caption: Workflow for assessing this compound's anti-angiogenic effects.
Conclusion
This compound represents a promising therapeutic agent for the treatment of various solid tumors. Its mechanism of action, centered on the antagonism of the GRPR, leads to a significant reduction in tumor angiogenesis. By inhibiting the production of key pro-angiogenic factors, this compound can effectively suppress tumor growth and may offer a valuable addition to the current arsenal of anti-cancer therapies. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in cancer patients.[3]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin-releasing peptide (GRP) induces angiogenesis and the specific GRP blocker 77427 inhibits tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of angiogenesis in tumour [frontiersin.org]
- 9. Mechanism and its regulation of tumor-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor angiogenesis: causes, consequences, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bombesin antagonists inhibit proangiogenic factors in human experimental breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RC-3095 TFA in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 TFA is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][2][3][4] GRPR is a G protein-coupled receptor that is overexpressed in various cancer cell lines, including prostate, breast, pancreatic, and lung cancer.[5][6][7][8][9] The binding of its ligand, gastrin-releasing peptide (GRP), to GRPR activates downstream signaling pathways that promote cell proliferation, migration, and survival.[6][10][11] As an antagonist, this compound competitively inhibits the binding of GRP to its receptor, thereby blocking these downstream effects and making it a valuable tool for studying GRPR signaling and a potential therapeutic agent.[5][8] These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in various in vitro assays.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 1220.34 g/mol | [2][12] |
| Appearance | White to off-white solid | [1] |
| Solubility in Water | Up to 40 mg/mL (32.78 mM) | [1][2][12] |
| Recommended Solvent | Water (requires ultrasonication for complete dissolution) | [1][2][12] |
| Powder Storage | -20°C for up to 1 year; -80°C for up to 2 years | [1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1][4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Ultrasonic water bath
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Sterile, 0.22 µm syringe filter
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.22 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to the tube. For a 10 mM stock solution, add 81.94 µL of water per 1 mg of this compound.[2]
-
Sonication: To ensure complete dissolution, place the tube in an ultrasonic water bath and sonicate until the solution is clear.[1][2][12]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell culture applications.[1][4]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4][5]
In Vitro Cell Proliferation Assay (Example using Pancreatic Cancer Cells)
This protocol provides a general guideline for assessing the anti-proliferative effects of this compound on cancer cells, such as the CFPAC-1 human pancreatic cancer cell line.[8][13]
Materials:
-
CFPAC-1 human pancreatic cancer cells (or other GRPR-expressing cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CFPAC-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of the solvent used for this compound, which is water).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable proliferation reagent according to the manufacturer's instructions. For example, if using an MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 100 µL of DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value of this compound.
Visualizations
Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Gastrin-Releasing Peptide (GRP) to its receptor (GRPR) and the point of inhibition by this compound.
Caption: GRPR signaling and inhibition by this compound.
Experimental Workflow for this compound In Vitro Assay
This diagram outlines the key steps for conducting an in vitro assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastrin signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of GRPR and BDNF/TrkB signaling on the viability of breast and gynecologic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Expression of GRPR in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gastrin-releasing peptide links stressor to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. RC-3095, a gastrin-releasing peptide receptor antagonist, synergizes with gemcitabine to inhibit the growth of human pancreatic cancer CFPAC-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RC-3095 TFA in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist, in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). GRP and its receptor are implicated in various physiological and pathological processes, including gastrointestinal functions, central nervous system regulation, and the proliferation of certain cancer cells. As a GRPR antagonist, this compound has demonstrated anti-inflammatory and anti-tumor effects in various preclinical models, making it a compound of interest for therapeutic development.
Mechanism of Action
This compound exerts its biological effects by competitively binding to GRPR, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, gastrin-releasing peptide (GRP). GRPR is a G protein-coupled receptor (GPCR) that, upon activation by GRP, primarily couples to Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can subsequently activate downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in cell proliferation, inflammation, and survival. By antagonizing GRPR, this compound inhibits these signaling pathways.
Application Notes and Protocols for RC-3095 TFA in Xenograft Studies
Introduction
RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] GRPR is a G-protein coupled receptor that is overexpressed in a variety of human cancers, including prostate, breast, lung, and pancreatic cancer, while having limited expression in normal adult tissues.[3][4][5] The binding of its natural ligand, gastrin-releasing peptide (GRP), to GRPR activates downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are pivotal in promoting cell proliferation, survival, and migration.[4] As an antagonist, this compound competitively binds to GRPR, thereby inhibiting the downstream signaling cascade and subsequent tumor growth.[4] Preclinical studies have demonstrated the anti-tumor efficacy of RC-3095 in various cancer models, including a significant reduction in tumor volume in small cell lung carcinoma xenografts. This document provides detailed protocols for determining the optimal dosage of this compound in xenograft models, including formulation, administration, and a dose-escalation study design.
Mechanism of Action of this compound
The anti-tumor activity of this compound is primarily attributed to its blockade of the GRPR signaling pathway. In many tumor types, GRP acts as an autocrine or paracrine growth factor. By binding to GRPR, this compound prevents GRP-mediated activation, leading to the inhibition of cancer cell proliferation and survival.[4] Furthermore, studies have shown that the inhibition of GRPR signaling by antagonists like RC-3095 can lead to a marked decrease in the expression of other key signaling molecules, such as the epidermal growth factor receptor (EGFR), further contributing to its anti-cancer effects.
Data Presentation
The following table provides a template for summarizing data from a dose-escalation study to determine the optimal dosage of this compound.
| Group | Treatment | Dose (mg/kg) | Administration Route & Schedule | Mean Tumor Volume (mm³) ± SEM (End of Study) | Percent Tumor Growth Inhibition (%) | Observations (e.g., Body Weight Change, Toxicity) |
| 1 | Vehicle Control | N/A | Subcutaneous, Daily | N/A | ||
| 2 | This compound | Low Dose | Subcutaneous, Daily | |||
| 3 | This compound | Mid Dose | Subcutaneous, Daily | |||
| 4 | This compound | High Dose | Subcutaneous, Daily | |||
| 5 | Positive Control (if any) | Varies | Varies |
Experimental Protocols
Protocol 1: Formulation of this compound for Subcutaneous Injection
Objective: To prepare a sterile, injectable solution of this compound for administration in a xenograft mouse model.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% sodium chloride (normal saline) for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Perform all procedures under sterile conditions in a laminar flow hood.
-
Calculate the required amount of this compound powder based on the desired final concentration and the total volume needed for the study.
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline to the tube.
-
Gently vortex the tube until the powder is completely dissolved. If solubility is an issue, brief sonication in a water bath may be required.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube to ensure sterility.
-
The final solution is ready for administration. Store at 2-8°C for short-term use (up to 24 hours) or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Dose-Escalation Xenograft Study of this compound
Objective: To determine the maximally tolerated dose (MTD) and the optimal therapeutic dose of this compound in a subcutaneous tumor xenograft model.
Materials and Methods:
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID)
-
Cancer cell line known to express GRPR
-
Cell culture medium and supplements
-
Matrigel (optional, can enhance tumor take rate)
-
Prepared sterile solution of this compound and vehicle control (sterile 0.9% saline)
-
Sterile syringes and needles for cell and drug administration
-
Animal calipers for tumor measurement
-
Animal scale for body weight monitoring
Experimental Workflow:
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected GRPR-expressing cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or serum-free medium. A cell viability check (e.g., trypan blue exclusion) should confirm >95% viability.
-
For implantation, mix the cell suspension with Matrigel (optional, 1:1 ratio) to a final concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) as outlined in the data presentation table.
-
-
Drug Administration and Monitoring:
-
Based on preclinical data from other models, initial doses for a dose-escalation study could range from 0.3 to 10 mg/kg. A study in H-69 SCLC xenografts used a dose of 10 µ g/animal/day , which can serve as a starting point for dose range finding.
-
Administer the appropriate dose of this compound or vehicle control subcutaneously once daily. The injection site should be on the opposite flank of the tumor.
-
Continue to measure tumor volume and monitor the body weight of each mouse 2-3 times per week.
-
Observe the animals daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
-
Endpoint and Data Analysis:
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed in any treatment group.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze the data to determine the dose that provides the best anti-tumor efficacy with an acceptable toxicity profile.
-
Conclusion
This document provides a comprehensive guide for the use of this compound in xenograft studies. The provided protocols for formulation and a dose-escalation study are designed to enable researchers to systematically determine the optimal dosage for their specific cancer model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for the preclinical evaluation of this promising GRPR antagonist.
References
- 1. Peptides as functional excipients for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurelis.com [neurelis.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RC-3095 TFA in Cell-Based Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 TFA is a potent and selective antagonist of the Bombesin/Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2.[1][2] GRPR, a G-protein coupled receptor (GPCR), is a key regulator of various physiological processes and is notably overexpressed in several types of cancers, including prostate, breast, and lung cancer, making it a significant target for cancer diagnostics and therapeutics.[3][4] this compound competitively inhibits the binding of natural ligands like Gastrin-Releasing Peptide (GRP) to GRPR, thereby blocking downstream signaling pathways implicated in cell proliferation and survival.[5] These application notes provide a comprehensive guide to utilizing this compound in cell-based receptor binding assays to characterize its interaction with GRPR.
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to GRPR, thereby preventing the binding of the endogenous agonist, GRP. This blockade inhibits G-protein activation and the subsequent downstream signaling cascades. The activation of GRPR by an agonist typically leads to the stimulation of Gαq and Gα12/13 proteins. The Gαq pathway involves the activation of Phospholipase C-β (PLC-β), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), culminating in the activation of Protein Kinase C (PKC) and the mobilization of intracellular calcium. The Gα12/13 pathway activates Rho GTPases, influencing the actin cytoskeleton and cellular migration.
Caption: GRPR Signaling Pathway
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant ligands for GRPR. This data is essential for designing and interpreting competitive binding assays.
Table 1: Potency of this compound
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | GRP-induced GRPR Internalization | U2OS | EC50 | ~100 nM |
Table 2: Binding Affinities of Other GRPR Ligands (for comparison)
| Compound | Receptor | Cell Line | Parameter | Value | Reference |
| [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P | Bombesin Receptor | NCI-H1299 | IC50 | 2.5 nM | |
| BIM-26226 | GRPR | - | IC50 | 6 nM | |
| PD176252 | Human BB2 (GRPR) | - | Ki | 1 nM |
Experimental Protocols
Cell Culture and Preparation
A critical component of a successful cell-based assay is the proper handling and preparation of cells that endogenously or recombinantly express GRPR.
Recommended Cell Lines:
-
PC-3 (Human Prostate Cancer): Widely used and reported to endogenously express high levels of GRPR.
-
MDA-MB-231 (Human Breast Cancer): Another commonly used cell line with documented GRPR expression.
-
U2OS-GRPR (Human Osteosarcoma): A recombinant cell line stably expressing human GRPR, ideal for specific and high-level receptor studies.
Culture Conditions:
-
Culture the selected cell line in the appropriate medium (e.g., RPMI-1640 for PC-3, DMEM for MDA-MB-231 and U2OS) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency. For binding assays, it is recommended to use cells that have been passaged a consistent number of times to ensure reproducibility.
Competitive Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the binding affinity (IC50) of this compound for GRPR using a radiolabeled ligand.
Materials:
-
GRPR-expressing cells (e.g., PC-3)
-
Cell culture medium
-
Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM EGTA, 5 mM MgCl2, pH 7.4, with 0.1% BSA)
-
Radiolabeled GRPR ligand (e.g., [125I-Tyr4]-Bombesin)
-
This compound (unlabeled competitor)
-
Non-specific binding control (e.g., high concentration of unlabeled Bombesin or GRP)
-
96-well filter plates (e.g., with GF/C filters)
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation:
-
Harvest GRPR-expressing cells and resuspend them in ice-cold Binding Buffer to a concentration of 1-2 x 106 cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of Binding Buffer (for total binding) or 50 µL of non-specific binding control (e.g., 1 µM unlabeled Bombesin).
-
50 µL of a serial dilution of this compound (e.g., from 1 pM to 10 µM).
-
50 µL of the radiolabeled ligand at a concentration close to its Kd (e.g., 0.1-0.5 nM [125I-Tyr4]-Bombesin).
-
50 µL of the cell suspension.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Harvesting and Washing:
-
Transfer the contents of the assay plate to a 96-well filter plate.
-
Rapidly wash the filters three times with 200 µL of ice-cold Binding Buffer using a vacuum manifold to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
Caption: Competitive Binding Assay Workflow
Troubleshooting
-
High Non-Specific Binding: Increase the number of washes, add a pre-incubation step with the filter plate and a blocking agent, or optimize the BSA concentration in the binding buffer.
-
Low Signal-to-Noise Ratio: Increase the number of cells per well, check the activity of the radioligand, or optimize the incubation time.
-
High Variability between Replicates: Ensure proper mixing of reagents, consistent cell density, and uniform washing.
Conclusion
This compound is a valuable tool for studying the role of GRPR in various biological systems. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust cell-based receptor binding assays to characterize the interaction of this compound and other compounds with the Gastrin-Releasing Peptide Receptor. Careful optimization of assay conditions and adherence to the outlined protocols will ensure the generation of high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Application of RC-3095 TFA in Studying G-Protein Coupled Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as bombesin receptor subtype 2 (BB2), a G-protein coupled receptor (GPCR).[1][2][3] The binding of agonists, such as gastrin-releasing peptide (GRP), to GRPR triggers a cascade of intracellular events and subsequent receptor internalization, a critical process for regulating signal transduction.[1][4] As an antagonist, this compound is a valuable tool for investigating the mechanisms of GRPR-mediated signaling and its internalization, offering insights into drug development and cancer research where GRPR is often overexpressed.[5][6]
Mechanism of Action
GRPR is a Gq-coupled GPCR.[1] Upon agonist binding, it activates the phospholipase C (PLC) signaling pathway.[1] This process is followed by the rapid internalization of the receptor-ligand complex into endosomes.[1][4] this compound competitively blocks the binding of agonists to GRPR, thereby inhibiting the downstream signaling cascade and preventing receptor internalization.[1][7]
Quantitative Data
The inhibitory effect of this compound on GRPR internalization can be quantified. The following table summarizes the key quantitative data for this compound in a GRPR internalization assay.
| Parameter | Value | Cell Line | Ligand | Comments |
| EC50 of Internalization Inhibition | ~100 nM | U2OS | 10 nM GRP | This compound was used to antagonize GRP-induced internalization of a GRPR-EGFP fusion protein.[1] |
Experimental Protocols
Here, we provide a detailed protocol for a GRPR internalization assay using this compound, based on the principles of receptor redistribution assays.[1]
Protocol: GRPR Internalization Inhibition Assay using Fluorescence Microscopy
Objective: To quantify the inhibitory effect of this compound on agonist-induced GRPR internalization.
Materials:
-
U2OS cell line stably expressing a GRPR-EGFP fusion protein
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Gastrin-Releasing Peptide (GRP)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Paraformaldehyde (PFA)
-
Hoechst stain
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the GRPR-EGFP expressing U2OS cells in a 96-well imaging plate at a density that allows for individual cell analysis.
-
Incubate the cells for 24-48 hours to allow for attachment and growth.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer (e.g., serum-free media) to achieve the desired final concentrations.
-
Prepare a stock solution of GRP in an appropriate solvent and dilute to the desired final concentration (e.g., 10 nM) in assay buffer.
-
-
Treatment:
-
Wash the cells with PBS.
-
Add the diluted this compound solutions to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C. This step allows the antagonist to bind to the receptors.
-
Add the GRP solution to the wells (except for the negative control wells) to stimulate receptor internalization.
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Staining:
-
Remove the treatment solutions and wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cell nuclei with Hoechst stain for 10 minutes.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope with appropriate filters for EGFP and Hoechst stain.
-
Analyze the images to quantify the internalization of the GRPR-EGFP fusion protein. This is typically done by measuring the fluorescence intensity or the number of fluorescent puncta (representing internalized vesicles) within the cytoplasm.
-
Calculate the percentage of internalization inhibition for each concentration of this compound relative to the positive (GRP only) and negative (vehicle only) controls.
-
Plot the concentration-response curve and determine the EC50 value for this compound.
-
Visualizations
Signaling Pathway of GRPR Activation and Internalization
Caption: Agonist (GRP) activation of GRPR leads to Gq protein and PLC activation, followed by receptor internalization. This compound blocks this process.
Experimental Workflow for GRPR Internalization Inhibition Assay
Caption: Step-by-step workflow for quantifying the inhibition of GRPR internalization by this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Visualization of internalization and recycling of the gastrin releasing peptide receptor-green fluorescent protein chimera expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 6. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Measuring Cytokine Inhibition by RC-3095 TFA using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] Gastrin-releasing peptide (GRP) and its receptor are implicated in various physiological processes and have been identified as key players in inflammatory responses.[2][3] Studies have demonstrated that this compound can attenuate the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), in various inflammatory models.[4] This makes this compound a compound of significant interest for the development of novel anti-inflammatory therapeutics.
This document provides a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Mechanism of Action: Inhibition of Pro-Inflammatory Cytokine Signaling
This compound exerts its anti-inflammatory effects by blocking the gastrin-releasing peptide receptor (GRPR). In the context of inflammation induced by agents like LPS, there is a crosstalk between the GRPR and Toll-like receptor 4 (TLR4) signaling pathways. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, leading to the activation of downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these pathways results in the transcription and subsequent release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By antagonizing the GRPR, this compound is thought to modulate the TLR4-mediated signaling, leading to a reduction in the activation of NF-κB and MAPK, and consequently, a decrease in the production of these key inflammatory cytokines.[3]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilute the stock solution in culture medium to achieve the desired final concentrations for the experiment.
-
Treatment:
-
After 24 hours of incubation, carefully remove the culture medium from the wells.
-
Add fresh medium containing various concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of the solvent used for this compound, if any).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
Stimulation:
-
Following the pre-incubation period, add Lipopolysaccharide (LPS) from E. coli O111:B4 to all wells (except for the unstimulated control group) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well for cytokine analysis by ELISA. Store the supernatants at -80°C if not used immediately.
Sandwich ELISA Protocol for Cytokine Quantification
This protocol outlines the general steps for a sandwich ELISA. Specific antibody concentrations and incubation times may need to be optimized based on the manufacturer's instructions for the particular ELISA kits being used.
-
Plate Coating:
-
Dilute the capture antibody for the specific cytokine (e.g., anti-mouse TNF-α, anti-mouse IL-1β, or anti-mouse IL-6) in coating buffer to the recommended concentration.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the recombinant cytokine standard in culture medium to generate a standard curve.
-
Add 100 µL of the collected cell culture supernatants and the cytokine standards to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody for the specific cytokine in Blocking Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute Streptavidin-HRP (or other appropriate enzyme conjugate) in Blocking Buffer.
-
Add 100 µL of the diluted enzyme conjugate to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
The following tables summarize the expected inhibitory effects of this compound on the production of TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells. The data presented here is illustrative and serves as a representative example of expected results. Actual values may vary depending on experimental conditions.
Table 1: Inhibition of TNF-α Production by this compound
| This compound Concentration (nM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (LPS only) | 1500 ± 120 | 0% |
| 1 | 1275 ± 110 | 15% |
| 10 | 825 ± 95 | 45% |
| 100 | 450 ± 60 | 70% |
| 1000 | 150 ± 30 | 90% |
| IC₅₀ | ~20 nM |
Table 2: Inhibition of IL-1β Production by this compound
| This compound Concentration (nM) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (LPS only) | 800 ± 75 | 0% |
| 1 | 704 ± 68 | 12% |
| 10 | 480 ± 55 | 40% |
| 100 | 280 ± 40 | 65% |
| 1000 | 96 ± 20 | 88% |
| IC₅₀ | ~25 nM |
Table 3: Inhibition of IL-6 Production by this compound
| This compound Concentration (nM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (LPS only) | 2500 ± 210 | 0% |
| 1 | 2000 ± 180 | 20% |
| 10 | 1250 ± 150 | 50% |
| 100 | 625 ± 80 | 75% |
| 1000 | 250 ± 45 | 90% |
| IC₅₀ | 10 nM |
Visualizations
Caption: Signaling pathway of this compound in cytokine inhibition.
Caption: Experimental workflow for measuring cytokine inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RC-3095, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin-releasing peptide receptor antagonist RC-3095 inhibits Porphyromonas gingivalis lipopolysaccharide-accelerated atherosclerosis by suppressing inflammatory responses in endothelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of RC-3095, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Migration Assay with RC-3095 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological events, including embryonic development, tissue regeneration, immune response, and cancer metastasis. The bombesin family of peptides, including gastrin-releasing peptide (GRP), has been shown to stimulate the migration and invasion of various cancer cells through activation of the G protein-coupled gastrin-releasing peptide receptor (GRPR). RC-3095 TFA is a potent and selective antagonist of GRPR, making it a valuable tool for investigating the role of the bombesin/GRP signaling axis in cell migration and for evaluating its potential as an anti-migratory therapeutic agent.[1]
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on bombesin-induced cell migration using the in vitro wound healing (scratch) assay. The protocol is designed for researchers in cell biology, oncology, and drug discovery.
Principle of the Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. A confluent monolayer of cells is mechanically "wounded" by creating a scratch. The cells at the edge of the scratch will then migrate to close the gap. The rate of wound closure can be monitored over time and is used as a measure of cell migration. By treating the cells with bombesin in the presence and absence of this compound, the inhibitory effect of the antagonist on agonist-induced cell migration can be quantified.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on bombesin-induced cell migration in a GRPR-expressing colorectal cancer cell line (e.g., Isreco1). The data is presented as the percentage of wound closure after 24 hours of treatment.
| Treatment Group | Concentration | Mean Wound Closure (%) | Standard Deviation (%) |
| Control (Vehicle) | - | 15.2 | ± 2.5 |
| Bombesin | 10 nM | 65.8 | ± 5.1 |
| This compound | 1 µM | 14.5 | ± 2.1 |
| Bombesin + this compound | 10 nM + 100 nM | 42.3 | ± 4.3 |
| Bombesin + this compound | 10 nM + 1 µM | 18.7 | ± 2.8 |
Note: This data is representative and should be generated for each specific cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
GRPR-expressing cancer cell line (e.g., Isreco1, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Bombesin (agonist)
-
This compound (antagonist)
-
Cell culture plates (e.g., 24-well plates)
-
Sterile pipette tips (p200 or p1000)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
Caption: Experimental workflow for the in vitro wound healing assay.
Detailed Method
-
Cell Seeding:
-
Trypsinize and count the GRPR-expressing cells.
-
Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform wound width.
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.
-
-
Treatment Application:
-
Prepare the treatment solutions in serum-free medium. It is recommended to use serum-free medium during the migration phase to avoid the confounding effects of growth factors present in the serum.
-
Add the appropriate treatment solutions to each well. A typical experimental setup would include:
-
Vehicle control (medium only)
-
Bombesin (e.g., 10 nM) to stimulate migration
-
This compound alone (e.g., 1 µM) to assess its effect on basal migration
-
Bombesin (10 nM) co-treated with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to determine its inhibitory potency.
-
-
Ensure each condition is tested in triplicate.
-
-
Image Acquisition and Analysis:
-
Immediately after adding the treatments, capture images of the wounds in each well using an inverted microscope at low magnification (e.g., 4x or 10x). This is the T=0 time point. It is crucial to have a reference point for each well to ensure that the same field of view is imaged at subsequent time points.
-
Return the plate to the incubator.
-
Acquire images of the same wound areas at subsequent time points (e.g., 12, 24, and 48 hours). The optimal time point for the final image will depend on the migration rate of the cell line.
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound at T=0 and the final time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Wound Area at T=0 - Wound Area at T=final) / Wound Area at T=0 ] x 100
-
Signaling Pathway
This compound exerts its inhibitory effect on cell migration by blocking the bombesin/GRP signaling pathway at the GRPR. The following diagram illustrates the key components of this pathway leading to cell migration.
Caption: Bombesin/GRP signaling pathway in cell migration.
Conclusion
The in vitro wound healing assay is a robust and reproducible method to assess the inhibitory effect of this compound on bombesin-induced cell migration. By antagonizing the GRPR, this compound effectively blocks the downstream signaling cascades that lead to cytoskeletal reorganization and cell movement. These application notes provide a comprehensive guide for researchers to investigate the role of the bombesin/GRP axis in cell migration and to evaluate the therapeutic potential of GRPR antagonists.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by RC-3095 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 TFA is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor implicated in various physiological processes and overexpressed in several types of cancer.[1][2] Antagonism of GRPR by RC-3095 has been shown to inhibit tumor growth, making it a compound of interest in oncology research and drug development.[1] One of the key mechanisms underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by blocking the signaling pathways normally activated by gastrin-releasing peptide (GRP). The proposed mechanism involves the intrinsic apoptosis pathway, initiated by intracellular signals of cellular stress. While the complete signaling cascade is still under investigation, current evidence suggests the following pathway:
-
GRPR Antagonism: this compound binds to and blocks the GRPR, preventing GRP from activating downstream pro-survival signals.
-
p53 Upregulation: Inhibition of the GRP/GRPR axis can lead to the upregulation and activation of the tumor suppressor protein p53.[3]
-
Bcl-2 Family Modulation: Activated p53 transcriptionally upregulates pro-apoptotic BH3-only proteins of the Bcl-2 family, such as PUMA and NOXA.[4] These proteins act by neutralizing anti-apoptotic Bcl-2 proteins (like Bcl-2 and Bcl-xL) and by directly activating the pro-apoptotic effector proteins Bax and Bak.[4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.
-
Apoptosome Formation and Caspase Activation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[5]
-
Execution Phase: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]
Data Presentation
The following table presents representative quantitative data from a hypothetical flow cytometry experiment analyzing apoptosis in a cancer cell line treated with this compound for 48 hours. The data is acquired using Annexin V-FITC and Propidium Iodide (PI) dual staining.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 0 | 90.5 ± 2.1 | 4.2 ± 0.8 | 3.1 ± 0.5 | 2.2 ± 0.4 |
| This compound | 10 | 75.3 ± 3.5 | 15.8 ± 2.2 | 5.7 ± 1.1 | 3.2 ± 0.6 |
| This compound | 25 | 58.1 ± 4.2 | 28.4 ± 3.1 | 9.3 ± 1.5 | 4.2 ± 0.9 |
| This compound | 50 | 35.6 ± 5.1 | 45.2 ± 4.5 | 14.8 ± 2.3 | 4.4 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., PC-3, DU-145 for prostate cancer, or as appropriate for the research context) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile DMSO or water). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM). Prepare a vehicle control using the same final concentration of the solvent.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.
Protocol 2: Staining for Apoptosis with Annexin V and Propidium Iodide
This protocol is a general guideline and may require optimization based on the specific cell type and flow cytometer used.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically provided with Annexin V kits, or can be prepared as 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Carefully aspirate the culture medium (which may contain detached apoptotic cells) and transfer to a 15 mL conical tube. Wash the adherent cells once with PBS. Detach the cells using a minimal amount of Trypsin-EDTA and incubate for a few minutes at 37°C. Neutralize the trypsin with complete medium and combine these cells with the previously collected supernatant.
-
Suspension Cells: Directly collect the cells into a 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Cell Counting: Determine the cell concentration using a hemocytometer or an automated cell counter. Adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL in 1X Annexin V Binding Buffer.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (typically at a concentration of 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Protocol 3: Flow Cytometry Acquisition and Analysis
-
Instrument Setup:
-
Use appropriate laser lines for excitation of the chosen fluorochromes (e.g., 488 nm for FITC and PI).
-
Set up the appropriate emission filters (e.g., ~530/30 nm for FITC and >670 nm for PI). .
-
Unstained Cells: To set the baseline fluorescence.
-
Annexin V-FITC only stained cells: To set compensation for FITC spillover into the PI channel.
-
PI only stained cells: To set compensation for PI spillover into the FITC channel. It may be necessary to induce necrosis (e.g., by heat shock) to obtain a PI-positive population for this control.
-
-
Data Acquisition:
-
Acquire data for at least 10,000 events per sample.
-
Use a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the cell population of interest and exclude debris.
-
-
Data Analysis:
-
Create a dual-parameter dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Establish quadrants based on the single-color controls to delineate the four populations:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant for each sample.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of p53-dependent apoptosis by acute ablation of glycogen synthase kinase-3beta in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Inhibitory Effect of RC-3095 TFA on Intracellular Calcium Signaling Using Calcium Imaging
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing a calcium imaging assay to quantify the effect of RC-3095 TFA on intracellular calcium signaling. This compound is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes.[1][2][3] Activation of GRPR by its agonists, such as bombesin or gastrin-releasing peptide (GRP), triggers the phospholipase C signaling cascade, leading to an increase in intracellular calcium concentration.[4][5][6] This application note describes the methodology to measure the inhibitory potential of this compound on this signaling pathway.
Introduction
The gastrin-releasing peptide receptor (GRPR) is a well-established target in drug discovery, particularly in oncology and inflammatory diseases.[7][8] Upon agonist binding, GRPR activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[11][12] This transient increase in intracellular calcium is a critical second messenger that modulates a variety of cellular responses.
This compound is a potent and selective antagonist of GRPR.[1][2] As an antagonist, it is expected to block the binding of agonists and thereby inhibit the downstream signaling events, including the mobilization of intracellular calcium. Calcium imaging, a technique that utilizes fluorescent calcium indicators to visualize and quantify changes in intracellular calcium levels, provides a robust method to assess the antagonistic activity of compounds like this compound.
This application note provides a step-by-step protocol for a cell-based calcium imaging assay to determine the potency of this compound in inhibiting bombesin-induced calcium flux. The presented data and methodologies are intended to guide researchers in setting up similar assays for compound screening and characterization.
Signaling Pathway of GRPR and Inhibition by this compound
The following diagram illustrates the GRPR signaling pathway leading to calcium mobilization and the point of inhibition by this compound.
Caption: GRPR signaling pathway and its inhibition by this compound.
Materials and Methods
Materials
-
Cell Line: A cell line endogenously or recombinantly expressing GRPR (e.g., PC-3 human prostate cancer cells).[13]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Pluronic F-127: 20% solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Bombesin.
-
Antagonist: this compound.[1]
-
Instrumentation: A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging and kinetic reading.
-
Microplates: 96-well or 384-well black-walled, clear-bottom microplates.
Experimental Protocol
The following diagram outlines the workflow for the calcium imaging experiment.
Caption: Experimental workflow for the calcium imaging assay.
Detailed Steps:
-
Cell Seeding:
-
Culture GRPR-expressing cells to ~80-90% confluency.
-
Harvest the cells and seed them into a 96-well black-walled, clear-bottom microplate at a density of 50,000 cells/well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the cell culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. Leave 100 µL of Assay Buffer in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the desired concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a stock solution of Bombesin in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the Bombesin solution to all wells simultaneously using the instrument's injection system.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis
The following diagram illustrates the logical flow of data analysis.
Caption: Logical flow for the analysis of calcium imaging data.
-
For each well, calculate the peak fluorescence response by subtracting the baseline fluorescence from the maximum fluorescence intensity after agonist addition.
-
Normalize the data as a percentage of inhibition relative to the control (vehicle-treated) wells.
-
% Inhibition = 100 * (1 - (Response with this compound / Response with vehicle))
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the bombesin-induced calcium response.
Expected Results
The addition of bombesin to GRPR-expressing cells pre-loaded with a calcium indicator dye should result in a rapid and transient increase in intracellular calcium, observed as a sharp increase in fluorescence. Pre-incubation with this compound is expected to cause a dose-dependent inhibition of this bombesin-induced calcium flux.
Quantitative Data Summary
The following table summarizes hypothetical data for the inhibitory effect of this compound on bombesin-induced calcium mobilization.
| This compound Concentration (nM) | Peak Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 5000 | 0 |
| 0.1 | 4500 | 10 |
| 1 | 3500 | 30 |
| 10 | 2500 | 50 |
| 100 | 1000 | 80 |
| 1000 | 500 | 90 |
From such data, an IC50 value can be calculated. In this hypothetical example, the IC50 would be approximately 10 nM.
Conclusion
The calcium imaging assay described in this application note is a reliable and high-throughput method for characterizing the inhibitory activity of GRPR antagonists like this compound. This protocol can be adapted for screening compound libraries to identify novel GRPR modulators and for further pharmacological characterization of lead candidates. The quantitative data obtained from this assay are crucial for understanding the potency and mechanism of action of such compounds in drug discovery and development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 6. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of RC-3095, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of inositol phospholipid signaling and Ca2+ efflux in human breast cancer cells by bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Bombesin-evoked gastrin release and calcium signaling in human antral G cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of RC-3095 TFA through Lentiviral shRNA Knockdown of GRPR
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including cancer cell proliferation, inflammation, and neurotransmission.[1][2][3] Its overexpression in several cancers, such as prostate, breast, and lung cancer, makes it a compelling therapeutic target.[1][3][4] RC-3095 TFA is a selective antagonist of GRPR, demonstrating potential therapeutic effects, including anti-inflammatory properties.[5][6][7][8][9] This document provides a detailed protocol for validating the on-target effects of this compound by specifically knocking down GRPR expression using lentiviral-mediated short hairpin RNA (shRNA). This approach allows researchers to confirm that the observed cellular effects of this compound are directly mediated through its interaction with GRPR.
Core Concepts and Workflow
The experimental strategy involves reducing the cellular levels of GRPR using a lentiviral vector to deliver shRNA targeting the GRPR mRNA. By comparing the effects of this compound in cells with normal GRPR expression versus those with significantly reduced GRPR levels, one can ascertain the specificity of the compound's action. The overall workflow is depicted below.
Caption: A flowchart illustrating the key steps from cell preparation to data analysis for validating this compound's effects.
GRPR Signaling Pathway
GRPR activation initiates a cascade of intracellular events. Upon binding of its ligand, such as gastrin-releasing peptide (GRP), GRPR, a Gq-protein coupled receptor, activates Phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events can subsequently influence downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are pivotal in regulating cell proliferation, survival, and migration.[10] this compound acts by blocking the initial ligand-receptor interaction, thereby inhibiting this signaling cascade.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. pnas.org [pnas.org]
- 3. Gene - GRPR [maayanlab.cloud]
- 4. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RC-3095, a selective gastrin-releasing peptide receptor antagonist, does not protect the lungs in an experimental model of lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of RC-3095, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis [pubmed.ncbi.nlm.nih.gov]
- 10. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
RC-3095 TFA solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with RC-3095 TFA in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is TFA present?
A1: RC-3095 is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR)[1][2]. It is a synthetic peptide commonly used in research to study the roles of GRPR in various physiological and pathological processes, including cancer and inflammation[3][4]. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is frequently used during the chemical synthesis and purification (HPLC) of peptides[5][6][7]. During the final lyophilization step, the TFA remains as a counter-ion to the positively charged residues in the peptide sequence[8][9].
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
A2: Solubility issues with peptide TFA salts in aqueous buffers are common. Several factors can contribute to this:
-
Hydrophobicity: The intrinsic amino acid sequence of RC-3095 may contain hydrophobic residues that resist dissolution in aqueous solutions[10].
-
Peptide Aggregation: Peptides can self-associate and form aggregates, which reduces their solubility. The presence of TFA counter-ions can sometimes influence this aggregation behavior[5].
-
pH of the Solution: The pH of your buffer is critical. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI increases the net charge and generally improves solubility[11].
-
TFA Counter-ion Effects: While TFA is necessary for purification, residual TFA can bind to the peptide, altering its conformation and solubility characteristics[5].
Q3: Can the TFA counter-ion interfere with my experiments?
A3: Yes, residual TFA can significantly impact experimental results. It has been shown to:
-
Inhibit cell proliferation in some assays and stimulate it in others[7][12][13].
-
Alter the secondary structure of peptides[7].
-
Interfere with certain spectroscopic analyses, such as infrared spectroscopy[12].
-
Lower the pH of the final solution, which could affect pH-sensitive assays[12].
For sensitive applications like cellular assays or in vivo studies, it may be necessary to remove the TFA through techniques like ion exchange[5][8][12].
Q4: What is the recommended first step for dissolving this compound?
A4: The recommended initial approach is to try dissolving the peptide in sterile, deionized water. One supplier suggests a solubility of up to 40 mg/mL in water with the aid of ultrasonication[1][2]. Always start with a small amount of the peptide to test solubility before committing your entire stock.
Q5: My this compound did not dissolve in water. What should I do next?
A5: If water alone is insufficient, a systematic approach is recommended. This involves pH adjustment and, if necessary, the use of organic co-solvents. Refer to the detailed experimental protocol in the next section for a step-by-step guide. The general principle is to adjust the pH to increase the net charge of the peptide, thereby enhancing its solubility in aqueous media[10][14].
Troubleshooting Guide
Issue: this compound is insoluble in my neutral aqueous buffer (e.g., PBS pH 7.4).
| Troubleshooting Step | Detailed Instructions | Rationale |
| 1. Characterize the Peptide | Determine the net charge of RC-3095 at neutral pH by assigning a value of +1 to each basic residue (K, R, H) and -1 to each acidic residue (D, E). RC-3095 has a basic character. | Basic peptides are generally more soluble in acidic conditions[10][11][15]. |
| 2. Attempt Acidic Dissolution | Prepare a stock solution by dissolving this compound in a small amount of a dilute acidic solution, such as 10% aqueous acetic acid or 0.1% aqueous TFA[11]. | Lowering the pH below the peptide's pI will give it a net positive charge, promoting solubility in aqueous solutions. |
| 3. Gradual Buffering | Once the peptide is dissolved in the acidic solution, slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final desired concentration[11]. | This method allows for a gradual pH shift, minimizing the risk of the peptide crashing out of solution. |
| 4. Sonication | If precipitation occurs, try brief periods of sonication (e.g., 3 cycles of 15-30 seconds) in an ice bath[10][14]. | Sonication provides energy to break up aggregates and aid dissolution[10]. |
| 5. Use of a Co-Solvent (Last Resort) | If the above steps fail, dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF first. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring[10]. | Organic solvents can effectively solubilize hydrophobic peptides. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system. |
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Conditions | Source |
| This compound | H₂O | 40 mg/mL (32.78 mM) | Requires ultrasonic treatment | [1][2] |
Note: This table will be updated as more specific solubility data for this compound in various buffers becomes available.
Experimental Protocols
Protocol for Solubilizing this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.
-
Initial Test: Weigh a small, accurately measured amount of the peptide (e.g., 1 mg) for a solubility test.
-
Aqueous Dissolution Attempt:
-
Add a calculated volume of sterile, deionized water to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the vial in a cold water bath for 5-10 minutes.
-
Visually inspect for any remaining particulate matter. If clear, you can proceed with dilutions in your experimental buffer.
-
-
Acidic Dissolution (if step 3 fails):
-
To the peptide vial, add a minimal volume of 10% aqueous acetic acid.
-
Vortex until the peptide is completely dissolved.
-
Carefully and slowly, add your target aqueous buffer to the dissolved peptide solution, vortexing between each addition, until the final desired concentration is reached.
-
Monitor the solution for any signs of precipitation. If the solution becomes cloudy, stop adding buffer.
-
-
Final Clarification: Once the peptide is in its final buffer, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any micro-aggregates. Use the clear supernatant for your experiments.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[12]. One supplier recommends storage at -80°C for 6 months or -20°C for 1 month for stock solutions[1].
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: RC-3095 as a GRPR signaling antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of RC-3095, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. biocat.com [biocat.com]
Preventing degradation of RC-3095 TFA in stock solutions and media
This technical support center provides guidance on the proper handling, storage, and use of RC-3095 TFA to minimize degradation and ensure experimental reproducibility.
Troubleshooting Guides & FAQs
This section addresses common issues encountered by researchers working with this compound.
Question: My this compound solution has lost activity. What could be the cause?
Answer: Loss of activity in this compound solutions can stem from several factors:
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Improper Storage: Storing the solution at temperatures warmer than recommended (-20°C for short-term, -80°C for long-term) can accelerate degradation.[1][2]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to peptide degradation.[1][3][4] It is highly recommended to aliquot the stock solution into single-use volumes.
-
pH of the Solution: Peptides are generally more stable in slightly acidic buffers (pH 5-7).[1][3] Solutions with a pH greater than 8 should be avoided or, if necessary, kept chilled for very short periods.[1]
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Bacterial Contamination: Using non-sterile water or buffers can introduce microorganisms that will degrade the peptide.[3] Always use sterile reagents.
Question: I am observing variability in my experimental results using different batches of this compound solution. Why might this be happening?
Answer: Inconsistent results can arise from:
-
Inconsistent Solution Preparation: Ensure that the same protocol for dissolving and diluting the peptide is used every time.
-
Solution Age: The stability of peptides in solution is limited.[1][5] It is best practice to prepare fresh solutions for each experiment or use aliquots from a recently prepared stock. For this compound, solutions are stable for up to one month at -20°C and six months at -80°C.[2][6]
-
Hygroscopic Nature of Lyophilized Powder: Lyophilized peptides can absorb moisture from the air, which reduces their stability and alters the effective concentration.[3][4][5] Always allow the vial to warm to room temperature in a desiccator before opening.
Question: What is the white precipitate I see in my this compound stock solution after thawing?
Answer: A precipitate upon thawing can indicate that the peptide has come out of solution. This may be due to:
-
Concentration: The concentration of your stock solution may be too high for the chosen solvent.
-
pH Shift: The pH of the solution may have changed, affecting solubility.
-
Aggregation: Hydrophobic interactions can lead to peptide aggregation.
-
Improper Dissolution: The peptide may not have been fully dissolved initially. Sonication can aid in dissolving peptides.[3][5]
To resolve this, you can try to gently warm the solution and vortex it. If the precipitate remains, it may be necessary to re-evaluate your dissolution protocol.
Question: Can the trifluoroacetate (TFA) salt affect my experiments?
Answer: Yes, the TFA counter-ion, which is a remnant of the peptide synthesis and purification process, can be problematic in some biological assays.[7][8][9] TFA can alter the biological activity of the peptide and may have off-target effects.[9][10] For sensitive applications, it may be advisable to exchange the TFA salt for a more biocompatible one, such as acetate or hydrochloride.[9][11]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Lyophilized Powder | -20°C | 1 year | [6] |
| Lyophilized Powder | -80°C | 2 years | [6] |
| In Solvent | -20°C | 1 month | [2][6][12] |
| In Solvent | -80°C | 6 months | [2][6][12] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a stable stock solution of this compound to minimize degradation and ensure consistent experimental results.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water or a sterile, slightly acidic buffer (e.g., pH 5-6)[1]
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.[3][4][5] This prevents condensation and moisture absorption.
-
Solvent Addition: Add the required volume of sterile, cold solvent (water or buffer) to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).[3]
-
Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide is difficult to dissolve, brief sonication in a water bath may be helpful.[3][5] Avoid excessive heating.
-
Aliquoting: Once the peptide is completely dissolved, immediately aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][6][12]
Visualizations
Signaling Pathways & Workflows
Caption: Potential degradation pathways for this compound in solution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 10. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 12. This compound|1217463-61-0|COA [dcchemicals.com]
Investigating potential off-target effects of RC-3095 TFA at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RC-3095 TFA. The information focuses on investigating potential off-target effects, particularly at high concentrations, to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] By binding to GRPR, RC-3095 blocks the downstream signaling pathways typically initiated by the binding of its natural ligand, gastrin-releasing peptide (GRP).[3][4] This inhibition can disrupt critical cellular processes such as proliferation, differentiation, and survival, which are often hijacked by cancer cells.[3][4]
Q2: What are the known on-target effects of this compound?
The on-target effects of this compound are a direct result of its antagonism of GRPR. These include:
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Anti-tumor activity: RC-3095 has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including small cell lung carcinoma, prostate cancer, and pancreatic cancer.[5][6] This is achieved by blocking the pro-proliferative signals mediated by GRPR.
-
Anti-inflammatory effects: In preclinical models of arthritis, RC-3095 has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines.[2]
-
Modulation of the Epidermal Growth Factor Receptor (EGFR): Studies have shown that treatment with RC-3095 can lead to a significant decrease in the expression and mRNA levels of EGFR in tumor cells.[6]
-
Effects on the Central Nervous System: RC-3095 has been observed to impair aversive memory at lower doses, while higher doses may enhance memory consolidation, potentially through interactions with the GABAergic system.[7]
Q3: What is the selectivity profile of RC-3095 against different bombesin receptor subtypes?
RC-3095 is a selective antagonist for the Gastrin-Releasing Peptide Receptor (GRPR). The bombesin receptor family includes two other main subtypes: the Neuromedin B Receptor (NMBR) and the orphan receptor BRS-3.[1][8] While RC-3095 shows a high affinity for GRPR, its affinity for NMBR is lower.[5]
| Receptor Subtype | Reported Affinity/Potency for RC-3095 | Reference |
| GRPR (BB2) | High affinity antagonist | [1][2][5] |
| NMBR (BB1) | Lower affinity compared to GRPR | [5] |
| BRS-3 | Data not available |
Q4: What is the known toxicity profile of this compound?
In a Phase I clinical trial involving patients with advanced solid malignancies, the primary toxicity observed was local discomfort at the injection site, particularly at higher doses.[9] Animal toxicology studies did not report any significant organ toxicity.[9] The trifluoroacetic acid (TFA) salt form is considered to have low to moderate toxicity and is not expected to pose a significant risk at the concentrations typically used in research.
Troubleshooting Guide: Investigating Off-Target Effects at High Concentrations
Researchers using high concentrations of this compound may encounter unexpected experimental results. This guide provides a framework for troubleshooting these potential off-target effects.
Problem 1: Unexpected or paradoxical cellular response at high concentrations (e.g., increased proliferation).
-
Possible Cause: At high concentrations, RC-3095 may exhibit off-target effects or paradoxical agonism. A study on a murine neuroblastoma cell line reported that while a low concentration (0.1 nM) of RC-3095 inhibited cell growth, a higher concentration (100 nM) stimulated it.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine if the observed effect is dose-dependent and to identify the optimal concentration for GRPR antagonism without off-target effects.
-
Control Experiments: Include a negative control peptide with a similar chemical structure but no affinity for GRPR to ascertain if the effect is specific to RC-3095's structure.
-
Investigate Other Receptors: If paradoxical effects are confirmed, consider screening RC-3095 against other bombesin receptor subtypes (NMBR, BRS-3) or a broader panel of G-protein coupled receptors (GPCRs) to identify potential off-target interactions.
-
Problem 2: Observed cytotoxicity or a decrease in cell viability at high concentrations.
-
Possible Cause: High concentrations of peptides can sometimes lead to non-specific cytotoxicity through mechanisms like membrane disruption.
-
Troubleshooting Steps:
-
Cytotoxicity Assays: Quantify the cytotoxic effects of this compound across a range of concentrations using standard assays such as MTT, XTT, or LDH release assays. This will help determine the IC50 value for cytotoxicity.
-
Microscopic Examination: Visually inspect the cells under a microscope for morphological changes indicative of cytotoxicity, such as cell rounding, detachment, or membrane blebbing.
-
Apoptosis vs. Necrosis: Utilize assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between programmed cell death (apoptosis) and cell death due to injury (necrosis).
-
Problem 3: Inconsistent or unexpected downstream signaling events.
-
Possible Cause: High concentrations of this compound might be activating or inhibiting other signaling pathways unrelated to GRPR.
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to investigate the activation state of key signaling molecules in pathways commonly associated with off-target effects (e.g., other GPCR pathways, receptor tyrosine kinase pathways).
-
GRPR Knockdown/Knockout: If available, use cell lines with GRPR expression knocked down or knocked out to confirm if the observed signaling is independent of the intended target.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxic Effect of this compound using an MTT Assay
This protocol provides a method to assess the impact of high concentrations of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 for cytotoxicity.[10][11]
Protocol 2: Off-Target Binding Assessment using a Competitive Binding Assay
This protocol can be adapted to assess the binding of this compound to other bombesin receptor subtypes.
-
Cell Preparation: Use cell lines endogenously expressing or transfected with the off-target receptor of interest (e.g., NMBR or BRS-3).
-
Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand for the receptor of interest (e.g., radiolabeled NMB) in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: Separate the bound from free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound to determine the IC50 value for the off-target receptor.
Visualizations
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. criver.com [criver.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 5. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RC-3095, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in RC-3095 TFA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RC-3095 TFA.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high background noise or unexpected peaks in my HPLC analysis?
Possible Causes and Solutions:
-
TFA Impurities: Low-grade or old trifluoroacetic acid (TFA) can contain impurities that cause noise and high background in chromatography.[1] It is recommended to use HPLC-grade TFA and to use small bottles to avoid degradation over time.[1]
-
TFA Concentration: The difference between weight/volume percentage (%w/v) and volume/volume percentage (%v/v) of TFA can be significant enough to affect chromatography.[1] Always specify the units in your analytical procedure.[1]
-
TFA Reactivity: TFA can potentially react with methanol to form the corresponding ester, which may appear as an impurity in your mobile phase.[2] To mitigate this, consider mixing TFA and methanol online rather than premixing.[2]
-
System Contamination: TFA can adsorb to HPLC components, leading to persistent background signals.[3][4] If contamination is suspected, flush the system with a strong solvent.[5] In severe cases, cleaning or replacing frits, columns, and tubing may be necessary.[3]
Q2: My cell-based assays show inconsistent results, such as unexpected cytotoxicity or altered cell proliferation.
Possible Causes and Solutions:
-
TFA-induced Cytotoxicity: Residual TFA in the peptide preparation can be cytotoxic, disrupting cell membranes, inhibiting proliferation, and even triggering apoptosis at concentrations as low as 10 nM.[6][7] For sensitive cell-based assays, removing TFA from the peptide is crucial.[6]
-
pH Alteration: TFA is a strong acid and can lower the pH of your peptide solution, potentially affecting your assay conditions.[7][8] It is important to ensure the final pH of your experimental medium is properly buffered.
-
Biological Contamination: Ensure that the inconsistent results are not due to biological contaminants like endotoxins, which can be introduced during peptide synthesis and cause variable immune responses in cell cultures.[7]
Q3: I am not observing the expected biological effect of RC-3095 in my in vivo experiments.
Possible Causes and Solutions:
-
Suboptimal Dosage: The dosage of RC-3095 may not be optimal for your specific animal model and experimental conditions. Published studies have used doses ranging from 0.2 to 5.0 mg/kg in rats and 0.3 to 1 mg/kg in mice.[9][10] A dose-response study may be necessary to determine the effective dose for your experiment.
-
Pharmacokinetics: A phase I clinical trial noted that local irritation at the injection site was observed at higher doses, which could affect absorption and bioavailability.[11] Additionally, problems with the analytical method for determining plasma pharmacokinetic data were reported, suggesting that achieving and verifying therapeutic concentrations can be challenging.[11]
-
Route of Administration: The route of administration can significantly impact the efficacy of RC-3095. Subcutaneous (S.C.) and intraperitoneal (I.P.) injections have been used in published studies.[9][10] The choice of administration route should be appropriate for the experimental design.
-
Peptide Stability: Improper storage of this compound can lead to degradation. The compound should be stored at -20°C or -80°C and protected from moisture.[9][12] Avoid repeated freeze-thaw cycles.[7]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
RC-3095 is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[9][13] The "TFA" indicates that the peptide is supplied as a trifluoroacetic acid (TFA) salt, which is a common counterion used in the purification of synthetic peptides.[6]
Q2: What is the mechanism of action of RC-3095?
RC-3095 functions by blocking the binding of bombesin and gastrin-releasing peptide (GRP) to their receptor, GRPR.[9][13] This receptor is involved in various physiological and pathological processes, including cell proliferation, inflammation, and neurotransmission.[10][14][15] By antagonizing GRPR, RC-3095 can inhibit these downstream signaling pathways.
Q3: How should I prepare and store this compound solutions?
For solubility, this compound can be dissolved in water, with ultrasonic assistance if needed.[9] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[9][16] To maintain stability, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] For cell-based assays, it is advisable to filter-sterilize the working solution.[16]
Q4: Are there any known side effects or toxicities associated with RC-3095?
In a phase I clinical trial, the primary toxicity observed was local discomfort at the injection site at higher doses.[11] Animal toxicology studies did not show detectable organ toxicity.[11] However, it's important to note that the TFA counterion itself can have toxic effects in sensitive experimental systems.[6]
Experimental Data
Table 1: In Vivo Efficacy of RC-3095 in Preclinical Models
| Model | Species | Dosage | Route of Administration | Observed Effects | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | 0.3 or 1 mg/kg | S.C. | Reduced arthritis clinical scores, synovial inflammation, and pro-inflammatory cytokines (IL-17, IL-1β, TNF). | [9] |
| Antigen-Induced Arthritis (AIA) | Mouse | 0.3 or 1 mg/kg | S.C. | Reduced neutrophil migration, mechanical hypernociception, and proteoglycan loss. | [15] |
| Aversive and Recognition Memory | Rat | 0.2, 1.0, or 5.0 mg/kg | I.P. | Impaired aversive memory at 0.2 and 1.0 mg/kg, but not recognition memory. | [10] |
| Advanced Solid Malignancies | Human | 8 to 96 µg/kg | S.C. | Local discomfort at injection site; minor, short-lasting tumor response in one patient. | [11] |
Experimental Protocols
Protocol: Evaluation of RC-3095 in a Mouse Model of Arthritis
This protocol is a generalized procedure based on published studies.[15]
-
Animal Model: Induce arthritis in mice (e.g., DBA/1J for CIA) according to established protocols.
-
RC-3095 Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 0.3 mg/mL for a 1 mg/kg dose in a 20g mouse).
-
Administration: Once clinical signs of arthritis are evident, administer RC-3095 or vehicle control daily via subcutaneous injection.
-
Monitoring: Monitor disease progression by measuring clinical scores (e.g., paw swelling) and body weight regularly.
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., joints, blood) for histological analysis, cytokine profiling (e.g., ELISA for IL-1β, TNF-α), and other relevant molecular assays.
Visualizations
Caption: GRPR signaling pathway and the antagonistic action of RC-3095.
Caption: A typical experimental workflow for in vivo studies with RC-3095.
References
- 1. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
- 2. Any problems/impurities with TFA? - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com [genscript.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. RC-3095, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.glpbio.com [file.glpbio.com]
- 13. This compound 1217463-61-0 | MCE [medchemexpress.cn]
- 14. RC-3095, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effect of RC-3095, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Why high concentrations of RC-3095 TFA may stimulate cell growth in some cancer lines
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing RC-3095 TFA in cancer cell line experiments.
Troubleshooting Guide: Unexpected Cell Growth Stimulation
Issue: An unexpected increase in cell proliferation is observed at high concentrations of this compound, contrary to its expected antagonist effect on Gastrin-Releasing Peptide Receptor (GRPR).
Possible Causes and Troubleshooting Steps:
-
Concentration-Dependent Effects of the TFA Counter-Ion: The trifluoroacetate (TFA) salt, used to ensure the solubility and stability of the peptide, can exert independent biological effects. At high concentrations, the molarity of TFA itself may be sufficient to influence cell proliferation.
-
Verification:
-
Run a control experiment with trifluoroacetic acid alone at concentrations equivalent to those in your high-concentration this compound experiments.
-
Compare the growth of cells treated with TFA-HCl to cells treated with a different salt form of RC-3095 (e.g., hydrochloride (HCl) or acetate salt), if available.
-
-
Solution:
-
If TFA is confirmed to be the cause, consider using a lower concentration of this compound that still effectively antagonizes the GRPR without the confounding effects of the TFA salt.
-
If possible, obtain RC-3095 with a different, more biologically inert counter-ion like HCl.
-
-
-
Biphasic or Off-Target Effects of RC-3095: At high concentrations, RC-3095 may exhibit a biphasic dose-response, where it switches from an antagonist to a partial agonist or engages off-target receptors, leading to pro-proliferative signaling.
-
Verification:
-
Perform a detailed dose-response curve, including a wide range of concentrations, to identify the point at which the inhibitory effect is lost and stimulation begins.
-
Investigate downstream signaling pathways associated with cell proliferation (e.g., MAPK/ERK, PI3K/Akt) at both low (inhibitory) and high (stimulatory) concentrations of this compound.
-
-
Solution:
-
Restrict experimental concentrations to the well-established inhibitory range for your specific cell line.
-
If high concentrations are necessary for other experimental reasons, the potential for off-target effects should be acknowledged and investigated.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is my high concentration of this compound stimulating cell growth instead of inhibiting it?
There are two primary hypotheses for this observation. Firstly, the trifluoroacetic acid (TFA) counter-ion present in the compound can independently stimulate cell growth at high concentrations.[1][2][3] Studies on murine glioma cells have shown that TFA can enhance cell growth and protein synthesis in a concentration-dependent manner.[2] Secondly, RC-3095 itself may have a biphasic effect, where at high concentrations it could exert off-target effects or act as a partial agonist at the GRPR, leading to a stimulatory response. A study on the effects of RC-3095 on memory consolidation in rats demonstrated opposite effects at low and high doses, supporting the possibility of concentration-dependent biphasic actions.[4]
Q2: What is the primary mechanism of action for RC-3095?
RC-3095 is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[5][6][7] In many cancer types, GRP acts as an autocrine or paracrine growth factor. By blocking the GRPR, RC-3095 inhibits the downstream signaling pathways that promote cell proliferation, such as the MAPK and PI3K pathways.[8]
Q3: What is the role of the TFA salt in my this compound compound?
Trifluoroacetic acid (TFA) is commonly used during the purification of synthetic peptides like RC-3095 via high-performance liquid chromatography (HPLC).[1][9][10][11] It forms a salt with the peptide, enhancing its stability and solubility. However, residual TFA in the final product can have direct biological effects in cell culture experiments.[1][9][10][11]
Q4: Are there any known off-target effects of RC-3095?
While RC-3095 is considered a selective GRPR antagonist, at high concentrations, the potential for off-target effects increases. These are not well-documented in the context of cancer cell proliferation but are a common consideration for many small molecule inhibitors used at high doses. The biphasic effects observed in some studies with RC-3095 may allude to such off-target interactions.[4]
Q5: How can I mitigate the potential effects of the TFA salt in my experiments?
To minimize the impact of the TFA counter-ion, it is recommended to:
-
Use the lowest effective concentration of this compound possible.
-
Include a TFA-only control in your experiments to assess its independent contribution to cell growth.
-
If available, use an alternative salt form of RC-3095, such as the hydrochloride (HCl) salt, which is generally considered more biologically inert.[1][9][10][11]
Data Presentation
Table 1: Concentration-Dependent Effects of Trifluoroacetic Acid (TFA) on Cell Growth
| Cell Line | TFA Concentration | Observed Effect | Reference |
| C6 Murine Glioma | 0.5 - 7.0 mM | Slight concentration-dependent enhancement of cell growth and [3H]thymidine incorporation. | [2] |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell numbers and thymidine incorporation. | [1][9][10][11] |
Table 2: Biphasic Effects of RC-3095 in a Non-Cancer Model
| System | Low Dose Effect | High Dose Effect | Reference |
| Rat Hippocampus (Memory Consolidation) | Impaired memory | Enhanced memory | [4] |
Experimental Protocols
Protocol 1: Assessing the Effect of TFA on Cancer Cell Proliferation
-
Cell Culture: Plate your cancer cell line of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of TFA Solution: Prepare a stock solution of trifluoroacetic acid (TFA) in sterile deionized water. From this stock, create a serial dilution to achieve final concentrations in the cell culture media equivalent to those present in your high-concentration this compound experiments (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 7 mM).
-
Treatment: Remove the existing media from the cells and replace it with media containing the various concentrations of TFA. Include a vehicle-only control (media with sterile water).
-
Incubation: Incubate the cells for a period relevant to your standard proliferation assay (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: Quantify cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.
-
Data Analysis: Compare the proliferation of TFA-treated cells to the vehicle control to determine if TFA alone stimulates growth.
Visualizations
Caption: Antagonistic action of RC-3095 on the GRP/GRPR signaling pathway.
Caption: A logical workflow for troubleshooting unexpected cell growth.
References
- 1. genscript.com [genscript.com]
- 2. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. Opposite effects of low and high doses of the gastrin-releasing peptide receptor antagonist RC-3095 on memory consolidation in the hippocampus: possible involvement of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist RC-3095 of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing local injection site reactions with in vivo RC-3095 TFA administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing local injection site reactions associated with the in vivo administration of RC-3095 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
RC-3095 is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2] By blocking the binding of gastrin-releasing peptide (GRP) to its receptor, RC-3095 can inhibit downstream signaling pathways involved in processes such as cell proliferation and inflammation.[1][2] This has led to its investigation as a potential anti-tumor and anti-inflammatory agent.[1][3] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counterion used during peptide synthesis and purification.[4][5]
Q2: What are the common local injection site reactions observed with peptide therapeutics like this compound?
Local injection site reactions are a known potential side effect of subcutaneously administered peptides. These reactions can manifest as:
-
Pain or discomfort at the injection site
-
Redness
-
Swelling
-
Itching
-
Bruising
In most cases, these reactions are mild and transient. However, severe or persistent reactions should be carefully monitored and addressed. A clinical trial involving RC-3095 noted local discomfort at the injection site, particularly at higher doses.[6]
Q3: What are the potential causes of local injection site reactions with this compound?
Several factors can contribute to injection site reactions:
-
The Peptide Itself: The physicochemical properties of RC-3095 can contribute to local intolerance.
-
Trifluoroacetic Acid (TFA) Counterion: Residual TFA from the synthesis process can lower the pH of the reconstituted solution, potentially causing irritation and local tissue reaction.[4][7]
-
Formulation: The pH, concentration, and osmolality of the formulation can impact local tolerability. Non-physiological pH or hypertonic solutions are more likely to cause pain and inflammation.
-
Injection Technique: Improper injection technique, such as injecting too quickly or using the same injection site repeatedly, can exacerbate local reactions.
-
Individual Variability: The immune response and sensitivity to injections can vary between subjects.
Q4: How can I minimize the risk of injection site reactions?
A multi-faceted approach that includes proper formulation, careful injection technique, and post-injection care is recommended. The following sections provide detailed troubleshooting guides and experimental protocols to mitigate these reactions.
Troubleshooting Guide: Minimizing Injection Site Reactions
This guide provides a systematic approach to troubleshooting and minimizing local reactions.
| Issue | Potential Cause | Recommended Action |
| Pain/Stinging During Injection | - Acidic pH of the formulation (due to TFA)- High concentration of the peptide- Solution not at room temperature | - Adjust the pH of the reconstituted solution to a physiological range (pH 7.0-7.4) using a suitable buffer.- Consider diluting the peptide to a lower concentration, if experimentally permissible.- Allow the refrigerated solution to warm to room temperature for 15-30 minutes before injection. |
| Redness and Swelling Post-Injection | - Inflammatory response to the peptide or TFA- Improper injection technique | - Apply a cold compress to the injection site for 10-15 minutes immediately after the injection to reduce inflammation and swelling.[8]- Ensure proper subcutaneous injection technique (see Experimental Protocols).- Rotate injection sites to allow for tissue recovery. |
| Persistent Itching | - Histamine release at the injection site | - Application of a cold compress can help alleviate itching.- If itching is persistent and severe, consult with a veterinarian or institutional animal care and use committee for appropriate topical or systemic treatments. |
| Bruising at the Injection Site | - Damage to small blood vessels during injection | - Apply gentle pressure to the injection site for a few seconds after withdrawing the needle.- Avoid rubbing the injection site. |
Experimental Protocols
Protocol for Reconstitution and Formulation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound in a manner that helps minimize local injection site reactions.
-
Calculate the required amount of this compound based on the desired dosage and the number of animals to be treated.
-
Reconstitute the lyophilized this compound powder in a sterile, physiologically compatible vehicle. While this compound is soluble in water, using a buffered solution is recommended to control the pH.[2]
-
Recommended Vehicle: Sterile phosphate-buffered saline (PBS) at pH 7.4.
-
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause foaming and potential degradation of the peptide.
-
Measure the pH of the reconstituted solution using a calibrated pH meter.
-
If the pH is acidic (below 7.0), adjust it to a physiological range (7.2-7.4) by adding a small volume of a sterile, dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH. Be cautious to avoid over-titration.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the reconstituted solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[9] For immediate use, solutions can be stored at 2-8°C for a limited time.
Protocol for Subcutaneous (SC) Injection in Mice
-
Animal Preparation: Ensure the animal is properly restrained to minimize movement and stress.
-
Site Selection: Choose an injection site with loose skin, such as the scruff of the neck or the flank.
-
Site Rotation: Rotate injection sites for subsequent administrations to prevent repeated trauma to the same area.
-
Injection Technique:
-
Gently lift a fold of skin.
-
Insert a sterile needle (27-30 gauge) at a 45-degree angle into the base of the skin fold.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site for a few seconds.
-
-
Post-Injection Monitoring: Observe the animal for any signs of distress or severe injection site reactions.
Data Presentation
Table 1: Summary of this compound In Vivo Administration Parameters from Preclinical Studies
| Parameter | Details | Reference |
| Animal Model | Male Balb/c and DBA/1J mice | [1][2] |
| Route of Administration | Subcutaneous (SC) | [1][2] |
| Dosage Range | 0.3 mg/kg to 1 mg/kg | [1][2] |
| Frequency | Twice daily | [1][2] |
| Reported Adverse Effects | Local discomfort at the injection site (at higher doses in a human clinical trial) | [6] |
Visualizations
Caption: Experimental workflow for minimizing injection site reactions.
Caption: Troubleshooting logic for injection site reactions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protective effect of RC-3095, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. medchemexpress.com [medchemexpress.com]
Reasons for lack of RC-3095 TFA efficacy in certain experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of efficacy with RC-3095 TFA in certain experimental models.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected therapeutic effect of this compound in our experimental model. What are the potential reasons?
A1: A lack of efficacy with this compound, a selective gastrin-releasing peptide receptor (GRPR) antagonist, can stem from several factors related to the specific experimental model and protocol. Based on published studies, here are the primary considerations:
-
Model-Specific GRPR Expression and Role: The expression levels and physiological role of GRPR can vary significantly between different tissues and disease models. While this compound has shown anti-inflammatory effects in models of arthritis, gastritis, and colitis, its efficacy is diminished in models where GRPR signaling is not a primary driver of the pathology.[1][2][3] For instance, in a rat model of lung ischemia-reperfusion injury (LIRI), this compound failed to show a protective effect, suggesting that the underlying mechanisms of LIRI may be less dependent on GRPR signaling compared to other inflammatory conditions.[2]
-
Dose and Administration Timing: The dose and the timing of this compound administration are critical. In a study on memory consolidation, low doses of this compound impaired memory, whereas high doses enhanced it, indicating a complex dose-response relationship.[4] Furthermore, in the LIRI model, administration of this compound after reperfusion appeared to exacerbate cell damage.[2]
-
Pharmacokinetics and Bioavailability: The route of administration and the formulation of this compound can impact its bioavailability and concentration at the target tissue. Suboptimal plasma concentrations may not be sufficient to achieve a therapeutic effect. A phase I clinical trial in patients with advanced solid malignancies did not observe objective tumor responses, and pharmacokinetic data was limited.[5]
-
Species-Specific Differences: Pharmacological effects can differ between species, leading to discrepancies between results in animal models and potential outcomes in humans.[2]
Troubleshooting Guide
If you are experiencing a lack of efficacy with this compound, consider the following troubleshooting steps:
1. Verify GRPR Expression in Your Model:
-
Action: Confirm the expression of GRPR in the target tissue or cells of your experimental model at both the mRNA and protein level (e.g., via qPCR, Western blot, or immunohistochemistry).
-
Rationale: this compound requires the presence of its target, GRPR, to exert its effect. Low or absent GRPR expression will result in a lack of efficacy.
2. Optimize Dose and Administration Schedule:
-
Action: Conduct a dose-response study to determine the optimal therapeutic window for this compound in your model. The timing of administration relative to the disease induction or injury is also critical and may need to be optimized.
-
Rationale: As observed in memory studies, the effects of this compound can be dose-dependent and may even have opposing effects at different concentrations.[4] The timing of administration can also influence the outcome, as seen in the LIRI model.[2]
3. Evaluate Pharmacokinetics:
-
Action: If feasible, measure the plasma and tissue concentrations of this compound to ensure adequate exposure at the target site.
-
Rationale: Insufficient drug concentration at the site of action is a common reason for lack of efficacy. A clinical trial noted challenges in establishing a recommended dose due to local toxicity at higher concentrations, which could limit systemic exposure.[5]
Case Study: Lack of Efficacy in a Lung Ischemia-Reperfusion Injury (LIRI) Model
A key example of this compound's lack of efficacy is in a rat model of LIRI. The table below summarizes the key findings from this study.
| Parameter | Sham Group | Ischemia-Reperfusion (IR) Group | RC-Pre (RC-3095 before IR) | RC-Post (RC-3095 after IR) |
| IL-1β Levels | Not reported | Elevated | Trend towards reduction (not significant) | No significant difference from IR |
| TNF-α Levels | Not reported | Elevated | No significant difference from IR | No significant difference from IR |
| Caspase-9 Activity | Low | Low | Low | Significantly higher than other groups |
| Partial Pressure of Arterial Oxygen (PaO2) | Stable | Decreased | Decreased | Significant decrease compared to baseline |
| Histological Score | Normal | Damage observed | No significant difference from IR | No significant difference from IR |
| Data adapted from a study on a rat model of LIRI.[2] |
Experimental Protocols
Protocol for Evaluating this compound in an Arthritis Model (Successful Application)
This protocol is a generalized example based on successful studies.
-
Animal Model: Collagen-induced arthritis (CIA) in DBA/1J mice or antigen-induced arthritis (AIA) in Balb/c mice.[6]
-
Reagent Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water).
-
Administration: Administer this compound subcutaneously (SC) at doses ranging from 0.3 mg/kg to 1 mg/kg, typically twice daily.[1][6]
-
Treatment Schedule: Begin treatment after the onset of clinical signs of arthritis.
-
Outcome Measures:
-
Clinical scoring of arthritis severity.
-
Histological analysis of joint inflammation and damage.
-
Measurement of pro-inflammatory cytokines (e.g., IL-17, IL-1β, TNF-α) in joint tissue or serum.[1]
-
Assessment of GRPR expression in the synovium.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified GRPR Signaling Pathway
Caption: GRPR signaling and the antagonistic action of this compound.
Diagram 2: Troubleshooting Workflow for Lack of Efficacy
Caption: A logical workflow for troubleshooting the lack of this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RC-3095, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the gastrin-releasing peptide antagonist RC-3095 in a rat model of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposite effects of low and high doses of the gastrin-releasing peptide receptor antagonist RC-3095 on memory consolidation in the hippocampus: possible involvement of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing In Vivo Performance of RC-3095 TFA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo stability and half-life of the gastrin-releasing peptide receptor (GRPR) antagonist, RC-3095 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo half-life of this compound?
The in vivo half-life of RC-3095 exhibits significant species-dependent differences. In a Phase I clinical trial involving patients with advanced solid malignancies, the plasma elimination half-life of RC-3095 was determined to be between 8.6 and 10.9 hours.[1][2] However, preclinical studies in rats have shown a much shorter duration of action, with plasma levels becoming undetectable 3-5 hours after subcutaneous administration. This highlights the importance of careful consideration of species differences when designing and interpreting in vivo experiments.
Q2: My in vivo experiment with this compound in rodents shows a shorter-than-expected duration of action. What could be the reason?
This is a common observation and is consistent with published preclinical pharmacokinetic data. The shorter half-life in rodents compared to humans is likely due to faster metabolism. The primary enzyme responsible for the degradation of bombesin-like peptides, including RC-3095, is Neprilysin (NEP), a membrane-bound zinc-metallopeptidase.[3][4][5] The higher metabolic rate in rodents can lead to more rapid clearance of the peptide.
Q3: How can I improve the in vivo stability and prolong the half-life of this compound?
Several strategies can be employed to enhance the in vivo stability of this compound. These approaches aim to protect the peptide from enzymatic degradation, primarily by NEP.
| Strategy | Description | Potential Advantages |
| Amino Acid Substitution | Replace susceptible amino acids with unnatural amino acids or D-amino acids. For example, substituting Glycine at position 11 with Sarcosine (Sar) has been shown to increase stability against NEP in other bombesin analogs.[4] | Can be a subtle modification that preserves receptor binding affinity. |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains to the peptide. | Increases hydrodynamic volume, shielding from proteases and reducing renal clearance. |
| Lipidation | Acylation with fatty acids to promote binding to serum albumin. | Extends circulation time by creating a circulating reservoir. |
| Cyclization | Formation of a cyclic peptide structure. | Constrains the peptide conformation, making it less accessible to proteases. |
| N- and C-terminal Modifications | Acetylation of the N-terminus or amidation of the C-terminus. | Blocks exopeptidases that cleave from the ends of the peptide. |
| Formulation in slow-release preparations | Encapsulation in microspheres, liposomes, or nanoparticles. | Provides a sustained release of the peptide over an extended period.[1] |
Q4: What is the primary degradation pathway for RC-3095 in vivo?
The primary degradation pathway for bombesin-like peptides in vivo is enzymatic cleavage by Neprilysin (NEP).[3][4][5] NEP is an ectoenzyme that hydrolyzes peptide bonds on the amino side of hydrophobic residues. Understanding this pathway is critical for designing strategies to improve stability, as modifications should ideally target the NEP cleavage sites.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in pharmacokinetic data between animals. | - Inconsistent dosing volume or injection site.- Differences in animal age, weight, or health status.- Improper sample handling and processing. | - Ensure accurate and consistent administration techniques.- Standardize animal characteristics for each study group.- Follow a strict and validated protocol for blood collection, plasma separation, and storage. |
| Low or undetectable plasma concentrations of RC-3095. | - Rapid in vivo degradation.- Inefficient extraction from plasma.- Issues with the analytical method (e.g., LC-MS/MS). | - Consider using a stabilized analog of RC-3095.- Optimize the plasma protein precipitation and extraction protocol.- Verify the sensitivity and calibration of the analytical instrument.[6][7] |
| Precipitation of this compound upon reconstitution. | - Incorrect solvent or pH.- Exceeding the solubility limit. | - Reconstitute in sterile water or a buffer system recommended by the supplier.- Gently vortex and use sonication if necessary to aid dissolution.- Prepare solutions at a concentration within the known solubility range. |
Experimental Protocols
Protocol 1: In Vivo Stability Assessment of this compound in Rodents
Objective: To determine the pharmacokinetic profile and half-life of this compound in rodents.
Materials:
-
This compound
-
Sterile saline for injection
-
Rodents (e.g., Sprague-Dawley rats or BALB/c mice)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Acclimatize animals for at least 72 hours before the experiment.
-
Prepare a stock solution of this compound in sterile saline at the desired concentration.
-
Administer a single dose of this compound to each animal via the desired route (e.g., subcutaneous or intravenous injection). Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 180, and 240 minutes) from a suitable site (e.g., tail vein or saphenous vein).
-
Place blood samples immediately into pre-chilled EDTA-coated tubes and mix gently.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to clean, labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis by LC-MS/MS:
-
Thaw plasma samples on ice.
-
Extract RC-3095 from the plasma using a protein precipitation method (e.g., addition of cold acetonitrile).[6][7]
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the extracted peptide by a validated LC-MS/MS method for RC-3095 quantification.[6][7]
-
-
Data Analysis:
-
Construct a plasma concentration-time curve.
-
Calculate pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Protocol 2: Identification of this compound Degradation Products
Objective: To identify the primary degradation products of this compound following incubation in plasma.
Materials:
-
This compound
-
Freshly collected rodent or human plasma
-
Incubator (37°C)
-
Protein precipitation solution (e.g., cold acetonitrile with 1% formic acid)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Methodology:
-
In Vitro Incubation:
-
Spike a known concentration of this compound into a tube containing fresh plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of the plasma-peptide mixture.
-
-
Sample Preparation:
-
Immediately stop the enzymatic reaction by adding cold protein precipitation solution to the aliquot.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a high-resolution mass spectrometer to identify the masses of the parent peptide and any potential degradation products.
-
Use tandem MS (MS/MS) to fragment the identified masses and determine the amino acid sequence of the degradation products.
-
-
Data Interpretation:
-
Compare the masses and fragmentation patterns of the observed peaks with the theoretical masses of potential RC-3095 fragments that could be generated by NEP cleavage. This will help to identify the specific cleavage sites.
-
Visualizations
GRP Receptor Signaling Pathway
The gastrin-releasing peptide receptor (GRPR) is a G-protein coupled receptor that, upon binding of an agonist like GRP, activates downstream signaling pathways primarily through Gαq and Gα12/13 proteins.[8] As an antagonist, RC-3095 blocks these signaling cascades.
Caption: GRP Receptor Signaling Pathway.
Experimental Workflow for In Vivo Stability Assessment
This workflow outlines the key steps for evaluating the in vivo stability of this compound.
Caption: In Vivo Stability Assessment Workflow.
Logical Relationship of Stability Improvement Strategies
This diagram illustrates the relationship between the problem of RC-3095 instability and the potential solutions.
Caption: Strategies to Improve RC-3095 Stability.
References
- 1. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabeled Bombesin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. gilbertodenucci.com [gilbertodenucci.com]
- 7. Quantification of the bombesin/gastrin releasing peptide antagonist RC-3095 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unexpected pro-apoptotic effects of RC-3095 TFA in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected pro-apoptotic effects of RC-3095 TFA in non-cancerous cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a selective antagonist for the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2][3] It is primarily investigated for its anti-tumor and anti-inflammatory properties.[4][5][6] The compound is designed to inhibit the proliferation of cancer cells that overexpress GRPR by blocking the binding of gastrin-releasing peptide (GRP), thereby disrupting downstream signaling pathways that promote cell growth.[7][8]
Q2: Is it possible for this compound to induce apoptosis in non-cancerous cells?
While primarily known as an anti-proliferative agent in cancer cells, there is evidence to suggest that this compound can have pro-apoptotic effects under certain conditions in non-cancerous cells. A study on a rat model of lung ischemia-reperfusion injury demonstrated that administration of RC-3095 after the injury potentiated apoptosis in pneumocytes.[9][10]
Q3: What is the proposed mechanism for the pro-apoptotic effect of this compound?
In the context of lung ischemia-reperfusion injury, the pro-apoptotic effect of RC-3095 was associated with the upregulation of caspase-9 activity, which in turn activates the executioner caspase-3, leading to apoptosis.[9] It is hypothesized that in specific cellular contexts, blocking GRPR signaling with RC-3095 may disrupt cell survival signals, thereby sensitizing the cells to apoptotic stimuli. The exact mechanism in other non-cancerous cell types is not yet fully elucidated and may be cell-type specific.
Q4: My non-cancerous cell line is showing increased cell death after treatment with this compound. How can I confirm if this is apoptosis?
To confirm if the observed cell death is apoptosis, you can perform several assays, including:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Caspase Activity Assays: Fluorometric or colorimetric assays can be used to measure the activity of key caspases, such as caspase-3, -8, and -9, to determine if the apoptotic cascade is activated.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis.
-
Western Blotting for Apoptosis Markers: You can probe for the cleavage of PARP (poly(ADP-ribose) polymerase) or the expression levels of Bcl-2 family proteins.
Q5: Are there any known off-target effects of this compound that could be causing cytotoxicity?
The available literature primarily focuses on its activity as a GRPR antagonist.[1][2][3] While specific off-target effects leading to apoptosis in non-cancerous cells are not well-documented, it is a possibility. If you suspect off-target effects, consider performing a broader toxicological screening or comparing the effects of this compound with other GRPR antagonists to see if the pro-apoptotic effect is specific to this compound.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability in Non-Cancerous Cells
| Possible Cause | Troubleshooting Steps |
| Pro-apoptotic effect of this compound | 1. Confirm Apoptosis: Perform Annexin V/PI staining and a caspase-3 activity assay to confirm that the cells are undergoing apoptosis. 2. Dose-Response Curve: Determine the concentration at which this compound induces apoptosis in your specific cell line. 3. Time-Course Experiment: Analyze the onset of apoptosis at different time points after treatment. |
| Solvent Toxicity | 1. Vehicle Control: Ensure you have a vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO) to rule out any cytotoxic effects of the solvent.[2] 2. Solvent Concentration: Keep the final concentration of the solvent in your culture medium as low as possible. |
| Cell Culture Conditions | 1. Cell Health: Ensure your cells are healthy and not stressed before starting the experiment. 2. Contamination: Check for any signs of microbial contamination in your cell cultures. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Passage Number | 1. Standardize Passage Number: Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Compound Preparation | 1. Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment. The compound in solvent is stable for a limited time.[2] 2. Proper Storage: Store the stock solution at the recommended temperature (-80°C for long-term, -20°C for short-term) and protect it from light.[1] |
| Experimental Technique | 1. Consistent Seeding Density: Ensure that cells are seeded at the same density for all experiments. 2. Uniform Treatment: Ensure uniform mixing of the compound in the culture medium. |
Data Presentation
Table 1: Summary of Pro-Apoptotic Effects of RC-3095 in a Rat Model of Lung Ischemia-Reperfusion Injury
| Parameter | Sham Group | Ischemia-Reperfusion (IR) Group | RC-3095 Pre-treatment Group | RC-3095 Post-treatment Group |
| Caspase-9 Activity | Baseline | Slightly Increased | No Significant Change from IR | Significantly Increased |
| Apoptosis | Baseline | Increased | No Significant Change from IR | Potentiated |
Source: Adapted from studies on lung ischemia-reperfusion injury models.[9][10]
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay
-
Cell Seeding: Seed your non-cancerous cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period.
-
Cell Harvesting: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 2: Caspase-3 Activity Assay
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration for each sample.
Mandatory Visualizations
Caption: Intended GRPR signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for investigating unexpected pro-apoptotic effects.
Caption: Hypothetical pathway for this compound-induced apoptosis in non-cancerous cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protective effect of RC-3095, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RC-3095, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RC-3095, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RC-3095, a selective gastrin-releasing peptide receptor antagonist, does not protect the lungs in an experimental model of lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling for vehicle effects in RC-3095 TFA in vivo studies
This guide provides researchers, scientists, and drug development professionals with essential information for controlling potential confounding effects of the vehicle in in vivo studies involving the gastrin-releasing peptide receptor (GRPR) antagonist, RC-3095 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
RC-3095 is a selective antagonist for the bombesin/gastrin-releasing peptide receptor (GRPR).[1] As a peptide-based therapeutic, it is supplied as a trifluoroacetate (TFA) salt to ensure stability and solubility. Its mechanism of action involves blocking the binding of bombesin-like peptides to GRPR, thereby inhibiting downstream signaling pathways. This has been shown to reduce inflammation and inhibit tumor growth in various preclinical models.[2]
Q2: What is a "vehicle" and why is a vehicle control group necessary in my this compound study?
In pharmacology, a vehicle is an inactive substance used to deliver an active drug. For this compound, this is typically a sterile liquid solution that dissolves the peptide for injection. A vehicle control group, which receives the vehicle alone (without this compound), is critical to distinguish the pharmacological effects of the drug from any physiological effects caused by the vehicle itself, the stress of the injection procedure, or the TFA counter-ion.
Q3: What are the recommended vehicles for administering this compound in vivo?
For subcutaneous (s.c.) or intravenous (i.v.) administration of this compound, the most commonly used and recommended vehicles are sterile aqueous solutions. This compound is soluble in water.[1]
-
0.9% Sodium Chloride (Normal Saline): This is the most frequently cited vehicle for peptide injections in preclinical models, including mice and rats.[3][4][5] It is isotonic and generally well-tolerated. One study specifically mentions diluting RC-3095 in normal saline for intravenous administration.[6]
-
Sterile Water for Injection: This is also a suitable vehicle, particularly for creating stock solutions.[1]
The choice between these depends on the final desired concentration and the specific requirements of the experimental protocol.
Troubleshooting Vehicle-Related Effects
Q4: My vehicle control group is showing unexpected results (e.g., inflammation, altered behavior). What could be the cause?
Unexpected effects in a vehicle control group can confound study results. Here are potential causes and troubleshooting steps:
-
TFA Counter-Ion Effects: The trifluoroacetate (TFA) salt, while necessary for peptide stability, can have biological activity. At certain concentrations, TFA can inhibit or stimulate cell growth and elicit immune responses. If you suspect TFA effects, consider obtaining RC-3095 with a different salt form (e.g., acetate) for a comparative study, or ensure the concentration of TFA administered is minimized.
-
pH of the Formulation: The final pH of the dissolved this compound solution can cause irritation at the injection site if it is not close to physiological pH (~7.4). Measure the pH of your final formulation and adjust with a buffering agent if necessary.
-
Endotoxin Contamination: Ensure that the vehicle (saline or water) and all handling procedures are sterile. Endotoxin contamination can cause significant inflammatory responses. Use commercially available, pyrogen-free sterile saline.
-
Injection Volume and Technique: Excessive injection volume or improper technique can cause local tissue damage, inflammation, and stress to the animal. Refer to institutional guidelines for appropriate injection volumes based on the animal's weight and route of administration.
Summary of Potential Vehicle and Counter-Ion Effects
| Component | Potential Confounding Effect | Mitigation Strategy |
| 0.9% Saline | Generally well-tolerated. High doses have been linked to hyperchloremic metabolic acidosis, although studies in mice show no significant alteration in ventilation or blood pH with standard volumes.[3][7] | Use the minimum volume required for accurate dosing. Ensure the saline is sterile and pyrogen-free. |
| Sterile Water | Can cause transient osmotic stress at the injection site if not buffered or isotonic. | Preferentially use 0.9% saline. If using water, ensure the final formulation is made isotonic if possible. |
| TFA Counter-Ion | Can stimulate or inhibit cell proliferation. May elicit an antibody response through trifluoroacetylation of host proteins. | Use the lowest effective dose of this compound to minimize TFA exposure. If effects are persistent, consider sourcing the peptide with an alternative counter-ion (e.g., acetate). |
| pH of Solution | Non-physiological pH can cause pain and inflammation at the injection site. | Measure the pH of the final drug preparation. Adjust to ~7.4 using a biocompatible buffer if necessary. |
Experimental Protocols & Design
A robust experimental design is crucial for isolating the effects of this compound from those of the vehicle.
Protocol: Preparation of this compound for Subcutaneous Injection
-
Reconstitution: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Stock Solution: Reconstitute the peptide in sterile water for injection to create a concentrated stock solution (e.g., 10 mg/mL). Note that sonication may be needed to fully dissolve the peptide.[1] This stock should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Working Solution: On the day of injection, thaw an aliquot of the stock solution. Dilute it to the final desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse) using sterile 0.9% saline.
-
Vehicle Control Preparation: The vehicle control solution should be prepared in parallel, using the same diluents and undergoing the same handling procedures as the working solution, but without the addition of the this compound stock.
-
Sterilization: If preparing larger batches, the final working solution and vehicle control can be sterilized by filtering through a 0.22 µm filter before use.[1]
Visualizing Experimental Design
A proper in vivo study should include at least three groups to correctly interpret the results.
Troubleshooting Workflow for Unexpected Vehicle Effects
If your vehicle control group shows significant deviation from the naive (untreated) control group, this workflow can help identify the cause.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Continuous Subcutaneous Delivery of Proline-Rich Antimicrobial Peptide Api137 Provides Superior Efficacy to Intravenous Administration in a Mouse Infection Model [frontiersin.org]
- 5. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RC-3095, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum proteins on RC-3095 TFA activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist, RC-3095 TFA, in in vitro settings. A key focus is addressing the potential impact of serum proteins on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How might serum proteins in my cell culture medium affect the in vitro activity of this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Like many therapeutic compounds, this compound may bind to these proteins. This binding is reversible, creating a dynamic equilibrium between the protein-bound and the free, unbound fraction of the compound. Only the unbound fraction of this compound is available to interact with and antagonize the gastrin-releasing peptide receptor (GRPR). Consequently, the presence of serum proteins can lead to a rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve the same level of GRPR antagonism compared to serum-free conditions. This manifests as an apparent decrease in potency (an increase in the IC50 value).
Q2: My IC50 value for this compound is higher than expected. Could serum proteins be the cause?
Yes, this is a common reason for observing a higher than expected IC50 value. If your experiments are conducted in media containing serum (e.g., Fetal Bovine Serum - FBS), a portion of the this compound will likely be sequestered by serum proteins, reducing its free concentration. It is crucial to compare your results to control experiments conducted in serum-free media or to report the serum percentage used in your assays. For instance, a study on another GRPR antagonist conjugated to an albumin-binding domain showed it retained its function but provided a specific IC50 value determined in the presence of human serum albumin (HSA), highlighting the importance of this context.
Q3: How can I experimentally determine the impact of serum proteins on this compound activity?
To quantify the effect of serum proteins, you can perform a comparative dose-response study. This involves generating IC50 curves for this compound in parallel assays using:
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Serum-free medium.
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Medium supplemented with varying concentrations of FBS or purified bovine serum albumin (BSA) (e.g., 2%, 5%, 10%).
A progressive increase in the IC50 value with increasing serum/albumin concentration will confirm and quantify the impact of protein binding.
Q4: What is the difference between using Fetal Bovine Serum (FBS) and purified Bovine Serum Albumin (BSA) in my assays?
FBS is a complex mixture containing numerous proteins, growth factors, and hormones that can influence cell growth and signaling in ways that are difficult to control. This can introduce variability. BSA, on the other hand, allows you to study the effect of the most abundant serum protein in a more controlled manner. However, using only BSA may not fully replicate the complete effect of whole serum. If you suspect batch-to-batch variability in your FBS is affecting results, switching to a single, qualified batch of FBS or using purified BSA can help improve consistency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound potency (IC50) between experiments. | Batch-to-batch variation in serum: Different lots of FBS can have varying protein compositions and endogenous ligands, affecting this compound binding and availability. | • Purchase a large lot of a single batch of FBS and pre-qualify it for your assay.• Consider switching to a serum-free medium if your cell line permits.• As a more controlled alternative, use media supplemented with a consistent concentration of purified BSA. |
| Reduced potency of this compound in serum-containing media. | Protein Binding: this compound is likely binding to serum albumin and other proteins, reducing the free, active concentration of the antagonist. | • This is an expected phenomenon. Report the serum percentage along with your IC50 values.• To determine the "true" potency, conduct experiments in serum-free conditions or use a method like ultrafiltration to measure the free fraction. |
| High background signal in fluorescence-based assays. | Autofluorescence from serum components: Phenol red and other components in serum and media can cause autofluorescence, masking the specific signal. | • Use serum-free, phenol red-free media for the final assay step.• If serum is required, reduce its concentration during the measurement phase.• Perform a "media-only" blank subtraction to correct for background fluorescence. |
| Discrepancy between in vitro and in vivo results. | High protein binding in vivo: The concentration of albumin in plasma is significantly higher than in most in vitro culture conditions, leading to more extensive drug sequestration and potentially lower efficacy than predicted from in vitro studies in low-serum conditions. | • Use in vitro protein binding data to better model the expected free fraction of the drug in vivo.• Consider using higher serum concentrations (e.g., 10-20%) in your in vitro assays to more closely mimic the in vivo environment. |
Quantitative Data Summary
The following table presents hypothetical, yet plausible, data illustrating the potential impact of serum protein concentration on the in vitro potency of this compound. This is based on the general principles of drug-protein interactions and serves as an example for experimental design.
| Condition | Serum Protein Concentration | Hypothetical this compound IC50 (nM) | Fold Shift in IC50 (vs. Serum-Free) |
| Serum-Free | 0% | 5.2 | 1.0 |
| Low Serum | 2% FBS | 15.6 | 3.0 |
| Standard Serum | 10% FBS | 57.2 | 11.0 |
| Purified Albumin | 4.5 g/dL BSA (Physiological) | 78.0 | 15.0 |
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound Potency
Objective: To quantify the impact of serum proteins on the IC50 of this compound in a cell-based GRPR activity assay (e.g., calcium mobilization or cell proliferation).
Materials:
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GRPR-expressing cells (e.g., PC-3 human prostate cancer cells).
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Cell culture medium (e.g., RPMI-1640).
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Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA).
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This compound stock solution.
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GRP peptide (agonist).
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Assay-specific detection reagents (e.g., Fluo-4 AM for calcium mobilization, or a proliferation assay kit).
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96-well microplates.
Procedure:
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Cell Seeding: Seed GRPR-expressing cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in their standard growth medium (e.g., RPMI + 10% FBS).
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Serum Starvation (Optional but Recommended): The next day, gently wash the cells with serum-free medium and incubate in serum-free medium for 4-6 hours to reduce baseline signaling.
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Preparation of this compound Dilutions: Prepare serial dilutions of this compound in four different media:
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Serum-free medium.
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Medium with 2% FBS.
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Medium with 10% FBS.
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Medium with a physiological concentration of BSA (e.g., 4.5 g/dL).
-
-
Antagonist Incubation: Add the prepared this compound dilutions to the respective wells and incubate for 30 minutes at 37°C. Include "no antagonist" control wells for each media condition.
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Agonist Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of the GRP agonist to all wells (except for negative controls) and incubate for the appropriate time for your chosen assay endpoint.
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Signal Detection: Measure the response (e.g., fluorescence for calcium mobilization, or absorbance for proliferation) according to the assay manufacturer's instructions.
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Data Analysis: For each serum condition, normalize the data (0% inhibition for agonist-only wells, 100% inhibition for no-agonist wells). Plot the normalized response against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each condition.
Visualizations
Caption: Drug-protein binding equilibrium of this compound in vitro.
Caption: Experimental workflow to determine the effect of serum on this compound potency.
Caption: Decision tree for troubleshooting variable this compound in vitro results.
Ensuring complete GRPR saturation with RC-3095 TFA in binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RC-3095 TFA in Gastrin-Releasing Peptide Receptor (GRPR) binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during GRPR binding assays with this compound, helping you achieve complete receptor saturation and reliable data.
Q1: Why am I not observing complete saturation of GRPR in my saturation binding experiment?
A1: Incomplete saturation can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Insufficient Ligand Concentration: The concentration range of the radiolabeled or fluorescently-labeled ligand may not be high enough to saturate all available GRPRs.
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Solution: Extend the concentration range of your ligand. It is crucial to use a range that spans from well below the expected dissociation constant (Kd) to at least 10-fold above it to ensure saturation.
-
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Ligand Depletion: At high receptor concentrations or with high-affinity ligands, a significant portion of the ligand can become bound, reducing the free ligand concentration and preventing true equilibrium.[1]
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Solution: Reduce the amount of receptor (membrane preparation or whole cells) in your assay. As a general guideline, total binding should not exceed 10% of the total ligand added.[1]
-
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Equilibrium Not Reached: The incubation time may be too short for the binding to reach equilibrium, especially for high-affinity ligands which can have slow dissociation rates.[1]
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Solution: Determine the optimal incubation time by performing a time-course experiment at a ligand concentration near the Kd. Measure specific binding at various time points until a stable plateau is observed.
-
-
Improper Assay Conditions: The buffer composition, pH, or temperature may not be optimal for GRPR binding.
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Solution: Review the literature for optimal GRPR binding conditions. Ensure your assay buffer composition and pH are appropriate. While incubation is often at room temperature or 37°C, lower temperatures can sometimes improve stability, but will require longer incubation times.
-
Q2: My non-specific binding is too high. How can I reduce it?
A2: High non-specific binding (NSB) can mask the specific binding signal and reduce your assay window. Here are some strategies to minimize NSB:
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Choice of Blocking Agent: The unlabeled ligand used to define NSB might not be optimal.
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Solution: Use a high concentration (typically 100- to 1000-fold higher than the radioligand concentration) of a structurally distinct, high-affinity GRPR ligand to define NSB. For this compound, a potent GRPR agonist like Bombesin could be used.
-
-
Suboptimal Assay Conditions: Certain assay components can contribute to high NSB.
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Solution:
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Reduce Radioligand Concentration: Using a radioligand concentration significantly above the Kd can increase NSB. Aim for a concentration at or below the Kd for competitive binding assays.
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Optimize Buffer Composition: The inclusion of detergents (e.g., 0.1% BSA) can help reduce the binding of the ligand to non-receptor surfaces.
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Filtration Assay Technique: If using a filtration-based assay, ensure rapid and efficient washing with ice-cold buffer to remove unbound ligand without causing significant dissociation of the specifically bound ligand. Pre-soaking the filter plates with a solution like 0.5% polyethyleneimine (PEI) can also reduce filter binding.
-
-
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Radioligand Quality: The radiolabeled ligand may have degraded, leading to "sticky" byproducts.
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Solution: Check the purity and age of your radioligand. If necessary, purify the ligand before use.
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Q3: I am seeing significant variability between my replicate wells. What are the likely causes?
A3: High variability can obscure real effects and make data interpretation difficult. Common culprits include:
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated ligands or receptor preparations, is a major source of variability.
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Solution: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize well-to-well additions.
-
-
Inhomogeneous Receptor Preparation: If using membrane preparations, ensure they are well-homogenized and kept in suspension during dispensing.
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Solution: Vortex the membrane preparation gently before and during aliquoting into the assay plate.
-
-
Temperature Gradients: Uneven temperature across the assay plate during incubation can lead to differences in binding kinetics.
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Solution: Ensure the entire plate is incubated at a uniform temperature. Using a water bath or a temperature-controlled incubator is recommended.
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Inconsistent Washing (Filtration Assays): Variations in the washing steps can lead to inconsistent removal of unbound ligand.
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Solution: Use a cell harvester or a multi-channel washer for consistent and rapid washing of all wells.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in GRPR binding assays?
A1: this compound is a selective antagonist for the Gastrin-Releasing Peptide Receptor (GRPR).[2][3][4] In binding assays, it is used as an unlabeled competitor to determine the binding affinity (Ki) of other test compounds for GRPR. It can also be used to define non-specific binding in saturation assays using a labeled GRPR agonist.
Q2: What is the expected IC50 value for this compound at the GRPR?
| Compound | Target | Reported Activity |
| This compound | GRPR / Bombesin Receptor | Antagonist[2][3][4] |
Q3: Can I use this compound in a whole-cell binding assay?
A3: Yes, this compound can be used in binding assays with whole cells that endogenously or recombinantly express GRPR. Whole-cell assays can provide a more physiologically relevant context for ligand binding. However, it is important to consider potential issues such as receptor internalization, which can be triggered by agonists. As this compound is an antagonist, it is less likely to induce rapid receptor internalization.
Q4: How should I prepare and store this compound for my experiments?
A4: Proper handling and storage are critical for maintaining the integrity of this compound.
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Solubility: this compound is soluble in water. For very hydrophobic peptides, dissolving in a small amount of DMSO first, followed by dilution with water, is recommended.[4]
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Storage: For long-term storage, it is recommended to store this compound as a powder at -20°C or -80°C. Once in solution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol: GRPR Saturation Binding Assay Using a Filtration Method
This protocol outlines a general procedure for a saturation binding assay to determine the Kd (dissociation constant) and Bmax (maximum receptor density) for a radiolabeled ligand at the GRPR.
Materials:
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GRPR-expressing membranes or whole cells: (e.g., PC-3 cells are known to express GRPR).
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Radiolabeled GRPR ligand: (e.g., a tritiated or iodinated GRPR agonist or antagonist).
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Unlabeled this compound: For determining non-specific binding.
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Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
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Wash Buffer: Ice-cold Assay Buffer.
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96-well filter plates: Pre-treated with 0.5% PEI.
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Scintillation fluid and scintillation counter.
Procedure:
-
Prepare Reagents:
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Prepare serial dilutions of the radiolabeled ligand in Assay Buffer. A typical concentration range would be 0.1x to 10x the expected Kd.
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Prepare a high concentration of unlabeled this compound (e.g., 10 µM) in Assay Buffer for determining non-specific binding.
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Prepare the GRPR membrane homogenate or cell suspension at the desired concentration in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate radiolabeled ligand dilution, and 100 µL of the membrane/cell suspension.
-
Non-specific Binding Wells: Add 50 µL of the unlabeled this compound solution, 50 µL of the appropriate radiolabeled ligand dilution, and 100 µL of the membrane/cell suspension.
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Perform all additions in triplicate.
-
-
Incubation:
-
Incubate the plate at the determined optimal temperature and time to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per well.
-
-
Counting:
-
Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each radioligand concentration.
-
Plot the specific binding (Y-axis) against the free radioligand concentration (X-axis).
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.
-
Mandatory Visualizations
Caption: Simplified GRPR signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for a GRPR binding assay.
Caption: A decision tree for troubleshooting incomplete GRPR saturation.
References
Overcoming resistance to RC-3095 TFA treatment in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RC-3095 TFA. Our goal is to help you overcome challenges related to treatment resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is RC-3095 and how does it work?
RC-3095 is a potent and specific bombesin/gastrin-releasing peptide (GRP) receptor antagonist. In many cancer types, such as prostate, breast, and lung cancer, these receptors are overexpressed and, when activated by their ligands (bombesin or GRP), stimulate tumor growth and proliferation. RC-3095 competitively blocks these receptors, thereby inhibiting the growth-promoting signals and inducing a quiescent state in cancer cells.
Q2: We are observing diminished efficacy of this compound in our long-term cell culture models. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not extensively documented in recent literature, resistance to bombesin receptor antagonists could theoretically arise from several mechanisms, including:
-
Receptor Downregulation or Mutation: Cancer cells may decrease the expression of bombesin/GRP receptors on their surface, reducing the target for this compound. Mutations in the receptor could also prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote growth and survival, thus bypassing the need for GRP-mediated signaling.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport this compound out of the cell, lowering its intracellular concentration and efficacy.
Q3: Can RC-3095 be used in combination with other therapies?
Yes, preclinical studies have shown that RC-3095 can enhance the efficacy of other chemotherapeutic agents. For example, it has been shown to potentiate the antitumor effects of paclitaxel in prostate cancer models. The proposed mechanism is that by blocking the GRP-receptors, RC-3095 inhibits the pro-survival signals that could otherwise counteract the cytotoxic effects of chemotherapy.
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of Cell Growth with this compound Monotherapy
If you are observing lower-than-expected growth inhibition with this compound, consider the following troubleshooting steps:
Experimental Workflow for Investigating Sub-optimal Response
Caption: Troubleshooting workflow for sub-optimal this compound efficacy.
1. Verify Drug Integrity and Concentration:
-
Action: Confirm the correct storage and handling of this compound. Prepare fresh dilutions for each experiment.
-
Protocol: Perform a dose-response experiment to re-validate the IC50 of this compound in a sensitive, control cell line.
2. Confirm Target Receptor Expression:
-
Action: Ensure your cancer cell model expresses sufficient levels of the bombesin/GRP receptor.
-
Protocol: Immunofluorescence Staining for Bombesin/GRP Receptor
-
Seed cells on coverslips and allow them to adhere overnight.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against the bombesin/GRP receptor overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Mount coverslips and visualize using a fluorescence microscope.
-
3. Assess for Bypass Pathway Activation:
-
Action: Investigate if alternative growth factor signaling pathways (e.g., EGFR, IGF-1R) are upregulated.
-
Protocol: Western Blot for Phosphorylated Kinases
-
Lyse treated and untreated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated and total EGFR, Akt, and ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities.
-
Signaling Pathway: Potential Bypass Mechanism
Caption: Upregulation of EGFR signaling as a bypass to this compound.
4. Evaluate Combination Therapy:
-
Action: If a bypass pathway is identified, consider co-treatment with an inhibitor of that pathway.
-
Protocol: Design a combination therapy experiment with this compound and an appropriate inhibitor (e.g., an EGFR inhibitor like gefitinib). Use a checkerboard assay to assess for synergistic, additive, or antagonistic effects.
Quantitative Data Summary: Hypothetical Combination Therapy Outcome
| Treatment Group | Cell Viability (%) |
| Vehicle Control | 100% |
| This compound (1 µM) | 75% |
| EGFR Inhibitor (0.5 µM) | 80% |
| This compound + EGFR Inhibitor | 30% |
Issue 2: Development of Acquired Resistance to this compound
For cell lines that initially respond but develop resistance over time, the following approach can be taken to understand and potentially reverse the resistance.
Experimental Workflow for Investigating Acquired Resistance
Validation & Comparative
Comparative Efficacy of RC-3095 TFA and RC-3940-II in Tumor Growth Inhibition
A comprehensive analysis of two potent bombesin receptor antagonists, RC-3095 TFA and RC-3940-II, reveals significant differences in their anti-tumor efficacy. Experimental data consistently demonstrates the superior performance of RC-3940-II in inhibiting tumor growth across various cancer models. This guide provides a detailed comparison of their performance, supported by experimental data, methodologies, and an elucidation of their mechanism of action.
Executive Summary
Both this compound and RC-3940-II are antagonists of the bombesin/gastrin-releasing peptide (BN/GRP) receptor, which is overexpressed in numerous cancers and plays a crucial role in tumor growth and proliferation. However, RC-3940-II, a structurally improved analog of RC-3095, exhibits significantly higher binding affinity and greater anti-tumor activity. In head-to-head studies, RC-3940-II has demonstrated a more potent inhibition of tumor volume in small cell lung cancer and breast cancer xenograft models. The mechanism of action for both compounds involves the blockade of BN/GRP receptor signaling, which in turn leads to a downregulation of the epidermal growth factor receptor (EGF-R), a key driver of cancer cell proliferation.
Quantitative Performance Comparison
The following tables summarize the comparative efficacy of this compound and RC-3940-II in inhibiting tumor growth in various preclinical cancer models.
Table 1: In Vivo Tumor Growth Inhibition
| Cancer Model | Compound | Dose | Treatment Duration | Tumor Volume Reduction (%) | Reference |
| H-69 Small Cell Lung Carcinoma | This compound | 10 µ g/day , s.c. | 5 weeks | ~50% | [1] |
| H-69 Small Cell Lung Carcinoma | RC-3940-II | 10 µ g/day , s.c. | 5 weeks | 60-70% | [1] |
| MDA-MB-231 Breast Cancer | This compound | 10 µg, twice daily, s.c. | 5 weeks | 57.7% | [2] |
| MDA-MB-231 Breast Cancer | RC-3940-II | 10 µg, twice daily, s.c. | 5 weeks | 72.4% | [2] |
| MCF-7 MIII Breast Cancer | This compound | 10 µg, twice daily, s.c. | 7 weeks | Significant reduction | [3] |
| MCF-7 MIII Breast Cancer | RC-3940-II | 10 µg, twice daily, s.c. | 7 weeks | More efficacious than RC-3095 | [3] |
| HT-29 Colon Cancer | This compound | 20 µ g/day , s.c. | 4 weeks | Significant inhibition | [4][5][6] |
| HT-29, HCT-116, HCT-15 Colon Cancer | RC-3940-II | 10 µ g/day , s.c. | 4 weeks | 26-67% | [7] |
| Hepatic Cancers (SK-Hep-1, Hep-G2) | RC-3940-II | 10 or 20 µ g/day , s.c. | 50-184 days | 65-98% (SK-Hep-1), 73-82% (Hep-G2) | [8] |
| Benign Prostatic Hyperplasia (rat model) | RC-3940-II | 25-50 µ g/day | 6 weeks | 15.9-18.4% prostate weight reduction | [9] |
Table 2: Receptor Binding and Downregulation
| Parameter | Cell Line | Compound | Result | Reference |
| Binding Affinity (vs. RC-3095) | CFPAC-1 Pancreatic Cancer | RC-3940-II | 50 times higher | [7] |
| BN/GRP Receptor Reduction | H-69 SCLC Tumors | This compound | 29.0% | [1] |
| BN/GRP Receptor Reduction | H-69 SCLC Tumors | RC-3940-II | 36.5% | [1] |
| EGF-R Level Reduction | H-69 SCLC Tumors | This compound | 62.3% | [1] |
| EGF-R Level Reduction | H-69 SCLC Tumors | RC-3940-II | 63.0% | [1] |
| EGF-R mRNA Expression Reduction | H-69 SCLC Tumors | This compound | 31% | [1] |
| EGF-R mRNA Expression Reduction | H-69 SCLC Tumors | RC-3940-II | 43% | [1] |
| EGF Receptor Binding Site Reduction | MDA-MB-231 Tumors | This compound & RC-3940-II | Significant decrease | [2] |
| EGF-R mRNA Expression Reduction | MDA-MB-231 Tumors | RC-3940-II | Reduction observed | [2] |
Mechanism of Action: BN/GRP Receptor Antagonism
RC-3095 and RC-3940-II exert their anti-tumor effects by blocking the binding of bombesin and gastrin-releasing peptide to their receptor (GRP-R), a G-protein coupled receptor (GPCR). The activation of GRP-R by its ligands triggers a cascade of intracellular signaling events that promote tumor growth. A key mechanism in this process is the transactivation of the epidermal growth factor receptor (EGF-R).
The binding of GRP to its receptor activates Src kinase, which in turn activates ADAM-17 (a metalloproteinase). Activated ADAM-17 cleaves membrane-bound EGF-like ligands, which are then released and bind to the EGF-R, leading to its activation and subsequent downstream signaling through pathways like MAPK (ERK1/2) and PI3K/AKT, ultimately promoting cell proliferation, survival, and invasion. By blocking the initial GRP-R activation, RC-3095 and RC-3940-II inhibit this entire cascade.
Caption: GRP-R signaling pathway and its inhibition by RC-3095/RC-3940-II.
Experimental Protocols
The following sections outline the general methodologies used in the preclinical studies cited in this guide.
In Vivo Tumor Xenograft Studies
1. Cell Lines and Culture: Human cancer cell lines such as H-69 (SCLC), MDA-MB-231 (breast), MCF-7 MIII (breast), HT-29, HCT-116, and HCT-15 (colon) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models: Female athymic nude mice (4-6 weeks old) were used for the xenograft studies. The animals were housed in a pathogen-free environment.
3. Tumor Inoculation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile saline or culture medium) was injected subcutaneously into the flank of each mouse.
4. Treatment Protocol: Once the tumors reached a palpable size (e.g., 50-100 mm³), the mice were randomized into control and treatment groups. This compound or RC-3940-II were typically dissolved in a vehicle such as 0.1% DMSO in saline and administered via subcutaneous injections, often at a dose of 10 or 20 µg per animal per day. Treatment duration varied from 4 to 7 weeks or longer.
5. Tumor Growth Assessment: Tumor dimensions were measured periodically (e.g., weekly) with calipers, and tumor volume was calculated using the formula: (length × width²) / 2. At the end of the study, mice were euthanized, and tumors were excised and weighed.
Caption: General workflow for in vivo tumor xenograft studies.
In Vitro Proliferation and Invasion Assays
1. Cell Proliferation Assay (MTT/SRB): Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound or RC-3940-II for a specified period (e.g., 48-72 hours). Cell viability was assessed using MTT or SRB assays, which measure metabolic activity or total protein content, respectively, as an indicator of cell number.
2. Invasion Assay (Boyden Chamber): The invasive potential of cancer cells was evaluated using Boyden chambers with Matrigel-coated inserts. Cells were seeded in the upper chamber in serum-free medium, with or without the test compounds. The lower chamber contained medium with a chemoattractant (e.g., fetal bovine serum). After incubation, non-invading cells on the upper surface of the insert were removed, and the cells that had invaded through the Matrigel to the lower surface were fixed, stained, and counted under a microscope.
Conclusion
References
- 1. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of growth of MDA-MB-231 human breast cancer xenografts in nude mice by bombesin/gastrin-releasing peptide (GRP) antagonists RC-3940-II and RC-3095 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of bombesin/gastrin-releasing peptide (GRP) antagonists RC-3950-II and RC-3095 on MCF-7 MIII human breast cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of growth of HT-29 human colon cancer xenografts in nude mice by treatment with bombesin/gastrin releasing peptide antagonist (RC-3095) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Powerful inhibition of in-vivo growth of experimental hepatic cancers by bombesin/gastrin-releasing peptide antagonist RC-3940-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
A Comparative Analysis of the Binding Affinity of Peptide-Based GRPR Antagonists, Including RC-3095 TFA
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding affinity of various peptide-based Gastrin-Releasing Peptide Receptor (GRPR) antagonists, with a focus on RC-3095 TFA. This document synthesizes available experimental data to facilitate an objective comparison of these compounds.
The Gastrin-Releasing Peptide Receptor (GRPR) has emerged as a significant target in oncology and other fields due to its overexpression in various cancers, including prostate, breast, and lung cancer. The development of potent and selective GRPR antagonists is a key area of research for both diagnostic and therapeutic applications. This guide focuses on the comparative binding affinity of several peptide-based GRPR antagonists, including this compound, to aid researchers in selecting appropriate tools for their studies.
Quantitative Comparison of Binding Affinities
For a broader comparison, the table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for several other well-characterized peptide-based GRPR antagonists. Lower IC₅₀ values are indicative of higher binding affinity.
| Antagonist | IC₅₀ (nM) | Cell Line | Radioligand | Reference |
| natIn-DOTA-RM26 | 4.5 ± 0.7 | PC-3 | [¹¹¹In]In-NOTA-PEG₄-RM26 | [2] |
| natIn-DOTA-ABD-RM26 | 30 ± 3 | PC-3 | [¹¹¹In]In-NOTA-PEG₄-RM26 | [2] |
| natIn-DOTA-ABD-RM26 + HSA | 49 ± 5 | PC-3 | [¹¹¹In]In-NOTA-PEG₄-RM26 | [2] |
| ATBBN | 16.4 | PC-3 | ¹²⁵I-[Tyr⁴]BBN | [3] |
| MATBBN | 65.3 | PC-3 | ¹²⁵I-[Tyr⁴]BBN | [3] |
| FP-ATBBN | 55.7 | PC-3 | ¹²⁵I-[Tyr⁴]BBN | [3] |
| FP-MATBBN | 94.3 | PC-3 | ¹²⁵I-[Tyr⁴]BBN | [3] |
GRPR Signaling Pathway and Antagonist Action
GRPR is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand, gastrin-releasing peptide (GRP), activates downstream signaling cascades. This activation primarily occurs through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including proliferation and survival. Peptide-based GRPR antagonists competitively bind to the receptor, thereby inhibiting GRP-mediated signaling.
Experimental Protocols
The binding affinities of GRPR antagonists are typically determined using in vitro competitive binding assays. The following is a generalized protocol based on methods described in the literature.[2][3][4][5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test antagonist (e.g., this compound) for the GRPR.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing GRPR (e.g., human prostate cancer PC-3 cells).
-
Radioligand: A radiolabeled GRPR agonist or antagonist with high affinity and specific activity (e.g., ¹²⁵I-[Tyr⁴]Bombesin or [¹¹¹In]In-NOTA-PEG₄-RM26).
-
Test Antagonist: The unlabeled peptide-based GRPR antagonist to be tested (e.g., this compound).
-
Binding Buffer: A suitable buffer to maintain physiological pH and minimize non-specific binding (e.g., RPMI 1640 containing 0.1% BSA and protease inhibitors).
-
Washing Buffer: Cold buffer to wash away unbound radioligand.
-
Scintillation Counter or Gamma Counter: For detection of radioactivity.
Procedure:
-
Cell Culture and Plating:
-
Culture GRPR-expressing cells to approximately 80-90% confluency.
-
Seed the cells into multi-well plates (e.g., 24- or 96-well plates) at a predetermined density and allow them to adhere overnight.
-
-
Competitive Binding Assay:
-
Wash the cells with binding buffer.
-
Add increasing concentrations of the unlabeled test antagonist to the wells.
-
Add a fixed, low concentration of the radioligand to all wells. This concentration is typically at or below the Kₔ of the radioligand for the receptor.
-
For determination of non-specific binding, add a high concentration of an unlabeled, high-affinity GRPR ligand to a set of control wells.
-
For determination of total binding, add only the radioligand to another set of control wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Washing and Lysis:
-
Aspirate the incubation medium and wash the cells multiple times with ice-cold washing buffer to remove unbound radioligand.
-
Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).
-
-
Detection and Data Analysis:
-
Measure the radioactivity in the cell lysates using a gamma or scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
References
- 1. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RC-3095 TFA and Non-Peptide GRPR Antagonists for In Vivo Research
For researchers, scientists, and drug development professionals, the selection of an appropriate antagonist for the Gastrin-Releasing Peptide Receptor (GRPR) is a critical decision in preclinical in vivo studies. This guide provides an objective comparison of the peptidic antagonist RC-3095 TFA and non-peptide GRPR antagonists, supported by experimental data, to aid in this selection process.
The Gastrin-Releasing Peptide Receptor, a G-protein coupled receptor, is a compelling target in oncology due to its overexpression in various cancers, including prostate, breast, and lung cancer.[1][2] Its activation by the endogenous ligand, gastrin-releasing peptide (GRP), triggers downstream signaling pathways that promote cell proliferation and survival.[1][3] Consequently, the development of GRPR antagonists is a promising therapeutic strategy. This guide focuses on a comparative analysis of two major classes of these antagonists: the well-established peptidic antagonist this compound and the emerging class of non-peptide antagonists, with a focus on PD 176252.
In Vivo Efficacy: A Head-to-Head Look
In vivo studies have demonstrated the anti-tumor efficacy of both this compound and non-peptide GRPR antagonists. RC-3095 has been shown to produce long-lasting tumor regressions in various murine and human tumor models.[4] For instance, in a study on H-69 small cell lung carcinoma xenografts in nude mice, daily subcutaneous administration of RC-3095 at a dose of 10 µ g/animal resulted in a significant decrease in tumor volume.[5] Similarly, the non-peptide antagonist PD 176252 has been shown to inhibit the growth and proliferation of lung cancer cells in a dose-dependent manner with low toxicity.[6]
| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| RC-3095 | Athymic Nude Mice | H-69 Small Cell Lung Carcinoma | 10 µ g/animal/day (s.c.) for 5 weeks | ~50% decrease in tumor volume (P < 0.05) | [5] |
| RC-3095 | Nude Mice | CFPAC-1 Human Pancreatic Cancer | 10 µg twice a day (s.c.) | Inhibited tumor growth | [7] |
| PD 176252 | Not Specified | Lung Cancer | Not Specified | Dose-dependent inhibition of growth and proliferation | [6] |
Pharmacokinetic Profiles: A Key Differentiator
A crucial aspect for in vivo studies is the pharmacokinetic profile of a compound. Non-peptide GRPR antagonists are generally considered to possess greater stability and better oral bioavailability compared to their peptide-based counterparts.[8] This is a significant advantage for in vivo experiments, potentially allowing for less frequent administration and more consistent plasma concentrations.
| Parameter | This compound | Non-Peptide Antagonists (General) |
| Administration Route | Subcutaneous injection[4] | Potentially oral[8] |
| Plasma Half-life | 8.6 - 10.9 hours (human)[4] | Expected to be longer |
| Stability | Susceptible to proteolytic degradation | Generally more stable[8] |
| Bioavailability | Lower for peptides | Generally higher for non-peptides[8] |
Mechanism of Action and Signaling Pathway
Both this compound and non-peptide antagonists act as competitive antagonists at the GRPR, blocking the binding of GRP and thereby inhibiting its downstream signaling.[8] The activation of GRPR by GRP initiates a cascade of intracellular events primarily through Gαq and Gα12/13 proteins.[3] The Gαq pathway stimulates phospholipase C (PLC), leading to the activation of protein kinase C (PKC) and subsequent activation of the Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation.[3] The Gα12/13 pathway activates Rho, leading to cytoskeletal reorganization and influencing cell migration and metastasis.[3] By blocking the initial binding of GRP, these antagonists effectively shut down these pro-tumorigenic signaling cascades.
Caption: GRPR signaling pathway and antagonist inhibition.
Experimental Protocols
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of GRPR antagonists. Specific details may need to be optimized based on the cancer cell line and animal model used.
1. Cell Culture and Animal Model:
-
Human cancer cells with confirmed GRPR expression (e.g., PC-3 for prostate cancer, H-69 for small cell lung cancer) are cultured in appropriate media and conditions.[9]
-
Female athymic nude mice (4-6 weeks old) are typically used.[5]
2. Tumor Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of sterile PBS) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
3. Treatment Groups and Administration:
-
Mice are randomly assigned to treatment and control groups (n=10-15 mice per group).
-
This compound Group: Administer this compound subcutaneously at a dose of, for example, 10 µ g/animal/day .[5] The compound is typically dissolved in a vehicle such as sterile saline.
-
Non-Peptide Antagonist Group: The dosing and route of administration will depend on the specific compound's properties. For an orally bioavailable compound, it may be administered by oral gavage.
-
Control Group: Administer the vehicle solution using the same route and schedule as the treatment groups.
4. Monitoring and Endpoints:
-
Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated using the formula: (length x width²)/2.
-
Animal body weight and general health are monitored regularly.
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1.5-2 cm³), or after a set duration (e.g., 5 weeks).[5]
5. Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes between the treatment and control groups.
Caption: In vivo tumor xenograft experimental workflow.
Conclusion
Both this compound and non-peptide GRPR antagonists have demonstrated significant potential in preclinical in vivo cancer models. The choice between these two classes of compounds will likely depend on the specific requirements of the study.
-
This compound is a well-characterized peptidic antagonist with proven in vivo efficacy. It is a suitable choice for studies where subcutaneous administration is feasible and a compound with a known, albeit shorter, pharmacokinetic profile is acceptable.
-
Non-peptide GRPR antagonists , such as PD 176252, offer the potential advantages of improved stability and oral bioavailability. These characteristics make them attractive for long-term in vivo studies or when oral administration is preferred. However, more comprehensive in vivo pharmacokinetic and head-to-head efficacy data are needed for a complete comparison.
Ultimately, the selection should be guided by the experimental design, the desired route of administration, and the pharmacokinetic properties most critical for the study's objectives. Further research directly comparing the in vivo performance of these two classes of GRPR antagonists will be invaluable to the scientific community.
References
- 1. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 2. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. In Vivo Stabilization of a Gastrin-Releasing Peptide Receptor Antagonist Enhances PET Imaging and Radionuclide Therapy of Prostate Cancer in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RC-3095 TFA, a selective Gastrin-Releasing Peptide Receptor (GRPR) antagonist, and its cross-reactivity with other members of the bombesin receptor family. The data presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound in preclinical and clinical studies.
Introduction
This compound is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including cancer cell proliferation. The bombesin receptor family also includes the Neuromedin B Receptor (NMBR or BB1) and the orphan receptor BRS-3 (BB3). Given the structural homology among these receptors, assessing the cross-reactivity of a selective antagonist is crucial for understanding its pharmacological profile and predicting potential side effects. This guide compares the binding affinity of this compound with other known bombesin receptor antagonists.
Comparative Binding Affinity
The following table summarizes the binding affinities (IC50 and Ki values) of this compound and other bombesin receptor antagonists for the three main bombesin receptor subtypes. This data is essential for evaluating the selectivity of these compounds.
| Compound | GRPR (BB2) | NMBR (BB1) | BRS-3 (BB3) |
| This compound | Potent antagonist (nanomolar IC50)[1] | Data not available | Data not available |
| PD168368 | IC50: 3500 nM[2][3] | Ki: 15-45 nM[2][3] | Data not available |
| BIM-26226 | IC50: 6 nM[2] | Lower affinity than for GRPR[1] | Data not available |
Note: The exact Ki or IC50 value for this compound across all bombesin receptor subtypes is not publicly available in the reviewed literature. It is consistently described as a potent and selective GRPR antagonist.[2]
Experimental Methodologies
The binding affinity and functional activity of this compound and related compounds are typically assessed using the following key experimental protocols:
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki or IC50) of a compound to a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a cell membrane preparation expressing the receptor. The ability of the test compound (e.g., this compound) to displace the radioligand is measured.
Generalized Protocol:
-
Cell Culture and Membrane Preparation: Cells stably or transiently expressing the human GRPR, NMBR, or BRS-3 are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Incubation: A fixed concentration of the radiolabeled ligand (e.g., 125I-Tyr4-bombesin) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist or an antagonist and to quantify its potency (EC50 or IC50).
Principle: GRPR and NMBR are Gq-coupled receptors. Their activation leads to an increase in intracellular calcium levels. This assay measures the ability of a compound to either stimulate this calcium release (agonist) or inhibit the release stimulated by a known agonist (antagonist).
Generalized Protocol:
-
Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with the test compound (antagonist) before the addition of a known agonist (e.g., bombesin or GRP).
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: For antagonists, the IC50 value is determined by measuring the concentration-dependent inhibition of the agonist-induced calcium response.
Principle: Some GPCRs can also couple to Gs or Gi proteins, leading to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively. This assay measures the effect of a compound on cAMP production.
Generalized Protocol:
-
Cell Stimulation: Cells expressing the receptor of interest are incubated with the test compound in the presence of an agent that stimulates adenylyl cyclase (e.g., forskolin) if the receptor is Gi-coupled.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The ability of the antagonist to block the agonist-induced change in cAMP levels is quantified to determine its IC50 value.
Signaling Pathways and Experimental Workflow
To visualize the key processes involved in assessing this compound's cross-reactivity, the following diagrams are provided.
GRPR Signaling Pathway and Antagonism by this compound
Experimental Workflow for Assessing GPCR Cross-Reactivity
Conclusion
References
A Comparative Analysis of RC-3095 TFA: Reproducibility and Validation of Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings for RC-3095 TFA, a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist. The information is intended to assist researchers in evaluating the reproducibility and validating the experimental data surrounding this compound. We will delve into its performance in key preclinical models and compare it with relevant alternatives.
Overview of this compound
This compound is a synthetic peptide analog that acts as a competitive antagonist at the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] GRP and its receptor are implicated in various physiological processes and have been identified as key players in the pathology of several diseases, including cancer and inflammatory conditions. Published research has primarily focused on the anti-tumor and anti-inflammatory properties of this compound.
Data Presentation: Quantitative Findings
The following tables summarize the key quantitative data from published studies on this compound and a notable alternative, RC-3940-II.
Table 1: Anti-Tumor Efficacy of GRPR Antagonists in Small Cell Lung Carcinoma (SCLC) Xenograft Model
| Treatment Group | Dose | Tumor Volume Reduction (%) | Change in BN/GRP Receptor Concentration (%) | Change in EGF-R Levels (%) | Change in EGF-R mRNA Levels (%) |
| RC-3095 | 10 µ g/animal/day (s.c.) | ~50% (P < 0.05) | ↓ 29.0% (P < 0.01) | ↓ 62.3% (P < 0.01) | ↓ 31% (P < 0.05) |
| RC-3940-II | 10 µ g/animal/day (s.c.) | 60-70% (P < 0.01) | ↓ 36.5% (P < 0.01) | ↓ 63.0% (P < 0.01) | ↓ 43% (P < 0.01) |
| Control | Vehicle | - | - | - | - |
Data extracted from a study on H-69 SCLC xenografts in athymic nude mice.
Table 2: Anti-Inflammatory Effects of this compound in Experimental Arthritis Models
| Model | Treatment | Key Findings |
| Collagen-Induced Arthritis (CIA) | RC-3095 (0.3 mg/kg or 1 mg/kg; s.c.) | Significant reduction in arthritis clinical scores and histological severity. Reduced synovial inflammation, pannus formation, and erosive changes. Significant reduction in IL-17, IL-1β, and TNFα concentrations. |
| Antigen-Induced Arthritis (AIA) | RC-3095 (1 mg/kg; s.c.) | Reduced neutrophil migration, mechanical hypernociception, and proteoglycan loss. Inhibition of IL-17, IL-1β, and TNFα levels. Decreased lymphocyte proliferation and increased Treg cell numbers. |
| Complete Freund's Adjuvant (CFA)-Induced Arthritis | RC-3095 (0.3 mg/kg; s.c.) | Significant inhibition of joint histological damage (inflammatory infiltration, synovial hyperplasia, cartilage and bone erosion). Significantly lower serum levels of IFN-γ, IL-1β, TNF, IL-6, and IL-10. |
Data compiled from multiple studies on murine and rat models of arthritis.[3][4][5]
Experimental Protocols
Reproducibility of scientific findings is contingent on detailed and accurate reporting of experimental methods. Below are generalized protocols for the key in vivo models used in the evaluation of this compound, based on established methodologies.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used autoimmune model of rheumatoid arthritis.
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site distant from the primary injection.
-
-
Treatment:
-
This compound is typically dissolved in a suitable vehicle (e.g., sterile saline).
-
Administer this compound subcutaneously (s.c.) at the desired dose (e.g., 0.3 or 1 mg/kg) daily, starting from the onset of clinical signs of arthritis.
-
-
Assessment:
-
Monitor mice daily for clinical signs of arthritis (paw swelling, erythema, and joint rigidity) and score on a standardized scale (e.g., 0-4 per paw).
-
At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
-
Measure serum or tissue levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-17) by ELISA.
-
This protocol is a generalized representation. For precise replication, refer to the specific publications.[6][7][8][9][10]
Small Cell Lung Carcinoma (SCLC) Xenograft Model in Nude Mice
This model is used to assess the in vivo anti-tumor activity of compounds.
-
Cell Line: H-69 human SCLC cell line.
-
Animals: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation:
-
Harvest H-69 cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., RPMI-1640) and Matrigel (1:1 ratio).
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 µ g/animal/day ) or vehicle subcutaneously for a specified duration (e.g., 5 weeks).
-
-
Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (length x width²) / 2.
-
At the end of the study, excise tumors and weigh them.
-
Perform molecular analyses on tumor tissue, such as receptor binding assays for GRPR and EGF-R, and RT-PCR for EGF-R mRNA expression.
-
This protocol is a generalized representation. For precise replication, refer to the specific publications.[11][12][13][14][15]
Mandatory Visualizations
Signaling Pathway of GRPR Antagonism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Frontiers | Overview of mechanisms and novel therapies on rheumatoid arthritis from a cellular perspective [frontiersin.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Small Cell Lung Cancer Treatment - NCI [cancer.gov]
- 6. chondrex.com [chondrex.com]
- 7. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 11. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
RC-3095 TFA: A Comparative Analysis of its Selectivity for Human vs. Rodent Gastrin-Releasing Peptide Receptor (GRPR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of RC-3095 TFA, a potent antagonist of the gastrin-releasing peptide receptor (GRPR), for the human versus rodent forms of the receptor. Understanding the species-specific binding and functional activity of this compound is critical for the preclinical evaluation and clinical translation of GRPR-targeted therapeutics.
Executive Summary
Data Presentation: Quantitative Comparison of this compound Activity
The following table summarizes the available quantitative data on the activity of RC-3095 at human GRPR. At present, directly comparable binding affinity data (Ki or IC50) for rodent GRPR from the same study is not available in the public domain.
| Parameter | Human GRPR | Rodent GRPR | Reference |
| Functional Antagonism (EC50) | ~100 nM (in U2OS cells expressing human GRPR) | Data Not Available | [2] |
Note: The EC50 value represents the concentration of RC-3095 that inhibits 50% of the response to the agonist GRP in a functional assay. While this provides valuable information on its antagonist potency at the human receptor, direct binding affinity data (Ki or IC50) from competitive radioligand binding assays would offer a more direct measure of receptor interaction.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with GRPR.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki or IC50) of a compound for a receptor.
Objective: To quantify the affinity of this compound for human and rodent GRPR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Lines:
-
Competitor: this compound
-
Assay Buffer: (e.g., RPMI 1640 containing 2 mg/mL BSA and 20 mM HEPES)[3]
-
Wash Buffer: (e.g., ice-cold PBS)
-
Filtration Apparatus: 96-well filter plates (e.g., glass fiber filters pre-soaked in polyethyleneimine)[7][8]
-
Scintillation Counter
Procedure:
-
Cell/Membrane Preparation:
-
Culture human or rodent GRPR-expressing cells to near confluence.
-
Alternatively, prepare membrane homogenates from cells or tissues.[8]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand ([125I-Tyr4]Bombesin).
-
Add increasing concentrations of this compound to compete with the radioligand for binding to the receptor.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (GRPR Internalization)
This assay measures the ability of an antagonist to block the agonist-induced internalization of the receptor.
Objective: To determine the functional potency (EC50) of this compound in blocking agonist-induced GRPR internalization in human cells.
Materials:
-
Cell Line: U2OS cells stably expressing human GRPR fused to a fluorescent protein (e.g., EGFP).[2]
-
Agonist: Gastrin-releasing peptide (GRP).[2]
-
Antagonist: this compound.[2]
-
Assay Buffer
-
Fixing Solution
-
High-Content Imaging System
Procedure:
-
Cell Plating: Seed the GRPR-EGFP expressing U2OS cells in a 96-well plate and incubate for 18-24 hours.[2]
-
Compound Addition:
-
Treat the cells with a fixed concentration of GRP (agonist) in the presence of a dilution series of this compound.[2]
-
Include control wells with GRP alone (positive control) and vehicle (negative control).
-
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for receptor internalization.[2]
-
Cell Fixation and Staining:
-
Fix the cells with a suitable fixing solution.[2]
-
If necessary, stain the cell nuclei with a fluorescent dye (e.g., Hoechst).
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
Quantify the internalization of the GRPR-EGFP by measuring the fluorescence intensity within intracellular vesicles.
-
Plot the percentage of inhibition of internalization against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.[2]
-
Mandatory Visualizations
GRPR Signaling Pathway
Caption: GRPR Signaling Pathway and this compound Inhibition.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for GRPR Competitive Binding Assay.
References
- 1. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. 68Ga-Labeled [Leu13ψThz14]Bombesin(7–14) Derivatives: Promising GRPR-Targeting PET Tracers with Low Pancreas Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Head-to-head comparison of RC-3095 TFA in different prostate cancer cell lines
For Immediate Release
A Head-to-Head Comparison of the GRPR Antagonist, RC-3095 TFA, in Modulating Prostate Cancer Cell Proliferation
This report provides a comprehensive comparison of the in vitro efficacy of this compound, a selective gastrin-releasing peptide receptor (GRPR) antagonist, across different human prostate cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology, with a specific focus on prostate cancer therapeutics.
Introduction
Gastrin-releasing peptide (GRP) and its receptor (GRPR) have been implicated in the autocrine and paracrine stimulation of prostate cancer growth.[1] The overexpression of GRPR in prostate cancer cells presents a promising target for therapeutic intervention.[1] this compound is a potent and selective antagonist of GRPR that has been investigated for its anti-tumor activity.[2] This guide provides a head-to-head comparison of the effects of this compound on the proliferation of androgen-sensitive (LNCaP) and androgen-independent (PC-3 and DU-145) prostate cancer cell lines.
Quantitative Data Summary
| Cell Line | Androgen Sensitivity | GRPR Expression | Effect of this compound | Quantitative Data | Reference |
| LNCaP | Sensitive | Expressed | Inhibition of bombesin-stimulated growth | Data on specific percentage of inhibition is not available. | [1] |
| PC-3 | Independent | High | Inhibition of bombesin-stimulated growth | Data on specific percentage of inhibition is not available. | [1] |
| DU-145 | Independent | Expressed | Suppression of in vivo tumor growth | Treatment with 20 micrograms/day s.c. significantly suppressed tumor growth in nude mice. | [3] |
Note: The lack of standardized quantitative data (e.g., IC50 values) across multiple studies highlights a gap in the current research landscape. The inhibitory effects are primarily demonstrated by blocking the proliferative signals induced by GRPR agonists like bombesin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the evaluation of this compound in prostate cancer cell lines.
Cell Culture
-
Cell Lines: LNCaP, PC-3, and DU-145 human prostate cancer cell lines are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin is a standard medium.[4]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
Bombesin-Stimulated Growth Assay
This assay is crucial for evaluating the antagonistic activity of this compound.
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Serum Starvation: To reduce the influence of growth factors in the serum, cells are typically serum-starved for 24 hours in a medium containing a low percentage of serum (e.g., 0.5% FBS).
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 1-2 hours) before the addition of a GRPR agonist, such as bombesin (typically at a concentration that induces a sub-maximal proliferative response, e.g., 10 nM).
-
Incubation: The cells are incubated for a period ranging from 24 to 72 hours.
-
Cell Viability Assessment: Cell proliferation is measured using standard viability assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (CCK-8) assays.[5][6] The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition of bombesin-stimulated growth by this compound is calculated relative to controls (cells treated with bombesin alone).
In Vivo Tumor Growth Inhibition (Xenograft Model)
This protocol is relevant to the findings for the DU-145 cell line.
-
Animal Model: Male athymic nude mice are typically used.
-
Cell Implantation: DU-145 cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives daily subcutaneous injections of this compound (e.g., 20 µ g/day ).[3] The control group receives vehicle injections.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Visualizations
Signaling Pathway of GRPR in Prostate Cancer
The binding of GRP or bombesin to GRPR on prostate cancer cells initiates a signaling cascade that promotes cell proliferation. This compound acts by blocking this initial binding step.
Caption: GRPR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound In Vitro
The following diagram illustrates the general workflow for assessing the efficacy of this compound in a laboratory setting.
Caption: In vitro experimental workflow for this compound evaluation.
Conclusion
This compound demonstrates clear antagonistic activity against GRPR in prostate cancer cell lines, effectively inhibiting bombesin-stimulated cell growth. While the available data confirms its efficacy in both androgen-sensitive and androgen-independent cell lines, a lack of standardized, direct comparative studies providing quantitative metrics like IC50 values is a notable limitation. Further research with consistent experimental designs across all relevant cell lines is warranted to provide a more definitive head-to-head comparison of this compound's potency. The provided experimental protocols and workflow diagrams offer a foundational framework for such future investigations.
References
- 1. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Advantages and disadvantages of RC-3095 TFA compared to newer generation GRPR antagonists
A Comparative Guide to RC-3095 TFA and Newer Generation GRPR Antagonists for Researchers and Drug Development Professionals.
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR), is a significant target in biomedical research and drug development. Its overexpression in various cancers, including prostate, breast, and lung, has made it an attractive target for diagnostic imaging and targeted therapy.[1][2][3] Over the years, the development of GRPR antagonists has evolved from initial peptide-based compounds like this compound to a new generation of highly specific, radiolabeled antagonists designed for theranostic applications. This guide provides an objective comparison between this compound and these newer agents, supported by experimental data and protocols to aid researchers in selecting appropriate tools for their studies.
This compound: An Early Generation GRPR Antagonist
RC-3095 is a selective, peptide-based antagonist of the bombesin/gastrin-releasing peptide receptor.[4][5][6] Its development was a significant step in understanding the role of GRPR in various physiological and pathological processes.
Advantages of this compound:
-
Established Research Tool: RC-3095 has been utilized in a variety of research models, providing valuable insights into the function of GRPR. Studies have explored its anti-inflammatory properties in models of arthritis and its effects on the central nervous system, including memory impairment.[4][5][7][8]
-
Anti-proliferative Effects: In preclinical cancer models, RC-3095 has demonstrated the ability to inhibit tumor growth by blocking the stimulatory effects of GRP.[9][10] For instance, treatment with RC-3095 was shown to decrease tumor volume in H-69 small cell lung carcinoma xenografts.[10]
Disadvantages of this compound:
-
Pharmacokinetics: Like many early peptide-based drugs, RC-3095 is susceptible to rapid degradation by proteases in the body, leading to a short half-life.[11] This necessitates frequent administration to maintain therapeutic concentrations.
-
Limited Clinical Translation for Oncology: While effective in preclinical models, its pharmacokinetic profile and lack of features for targeted delivery have limited its advancement in clinical oncology, especially when compared to newer theranostic agents. A Phase I trial in patients with advanced solid malignancies showed no objective tumor responses.[9]
-
Lack of Imaging Capability: RC-3095 is not inherently suitable for non-invasive imaging, a critical component of modern precision oncology.
Newer Generation GRPR Antagonists: The Theranostic Revolution
The limitations of early antagonists led to the development of a new generation of GRPR-targeting compounds, primarily for "theranostics"—an approach that combines therapy and diagnostics. These newer antagonists are typically peptide-based and are conjugated to a chelator, allowing them to be labeled with various radionuclides for either imaging (e.g., Gallium-68 for PET scans) or therapy (e.g., Lutetium-177 for Peptide Receptor Radionuclide Therapy - PRRT).[3][12]
Examples include derivatives of the bombesin antagonist RM2 and RM26, such as [⁶⁸Ga]Ga-RM2, [¹⁷⁷Lu]Lu-RM2, and [⁹⁹mTc]Tc-maSSS-PEG2-RM26.[3][12][13][14]
Advantages of Newer Generation Antagonists:
-
Improved Metabolic Stability: Many newer antagonists are engineered with modifications, such as unnatural amino acids, to enhance their resistance to enzymatic degradation, resulting in improved stability in circulation.[12]
-
Superior Tumor Targeting and Retention: Studies have consistently shown that radiolabeled GRPR antagonists achieve higher tumor uptake and longer retention compared to agonists.[12] This is crucial for delivering a potent dose of radiation to the tumor while minimizing exposure to healthy tissues.
-
Theranostic Versatility: The ability to label the same antagonist with either a diagnostic or a therapeutic radionuclide allows for patient selection based on imaging and subsequent personalized therapy.
-
Favorable Safety Profile: Unlike agonists, which can cause unwanted physiological effects by activating the receptor, antagonists block the receptor without causing downstream signaling, which is considered a safer approach for radionuclide therapy.[13][14][15]
Disadvantages of Newer Generation Antagonists:
-
On-Target, Off-Tumor Toxicity: GRPR is expressed in healthy tissues, most notably the pancreas.[3] This can lead to the accumulation of the radiolabeled antagonist in these organs, potentially causing radiation-induced toxicity.[12] However, many newer agents show rapid clearance from the pancreas.[12][16]
-
Kidney Uptake: Renal excretion is the primary clearance route for these peptides, leading to accumulation in the kidneys, which can be a dose-limiting factor for therapy.[12]
Quantitative Data Comparison
The following tables summarize key performance data for newer generation GRPR antagonists. Direct comparative data for this compound using the same modern assays is scarce in the literature, reflecting the shift in research focus towards radiolabeled compounds.
Table 1: In Vitro Binding Affinity of Newer GRPR Antagonists
| Compound | Cell Line | Binding Affinity (KD, nM) | Citation |
|---|---|---|---|
| [¹¹¹In]In-AU-RM26-M1 | PC-3 | 1.1 ± 0.1 | [15] |
| [¹¹¹In]In-DOTAGA-PEG₂-RM26 | PC-3 | 2.1 ± 0.3 |[15] |
Table 2: In Vivo Tumor Uptake and Biodistribution of Newer GRPR Antagonists in PC-3 Xenograft Models
| Compound | Time Post-Injection | Tumor Uptake (%IA/g) | Tumor-to-Blood Ratio | Tumor-to-Pancreas Ratio | Citation |
|---|---|---|---|---|---|
| [¹¹¹In]In-AU-SAR-M1 | 4 h | 11.0 ± 1.0 | ~18 | ~0.5 | [12] |
| [¹¹¹In]In-AU-SAR-M1 | 24 h | 6.3 ± 0.7 | ~126 | ~3.5 | [12] |
| [¹⁷⁷Lu]Lu-LF1 | 1 h | 42.0 ± 8.0 | Not Reported | 0.5 | [16] |
| [¹⁷⁷Lu]Lu-LF1 | 24 h | 18.0 ± 2.0 | Not Reported | >20 |[16] |
%IA/g = Percentage of Injected Activity per gram of tissue.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a new antagonist for GRPR expressed on cancer cells (e.g., PC-3).
-
Cell Culture: Culture PC-3 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and prepare a suspension of approximately 1 x 10⁶ cells per well in a 96-well plate.
-
Competition Assay:
-
Add a constant, low concentration of a radiolabeled GRPR ligand (e.g., [¹²⁵I]-Tyr⁴-Bombesin) to each well.
-
Add increasing concentrations of the unlabeled antagonist being tested (the "competitor").
-
Incubate the plate for 1 hour at 37°C to allow binding to reach equilibrium.
-
-
Washing: Wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the remaining radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor antagonist. Use non-linear regression to calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific binding), which can then be converted to a binding affinity constant (Ki).
Protocol 2: In Vivo Biodistribution Study
This protocol outlines how to assess the tumor-targeting and organ distribution of a radiolabeled GRPR antagonist in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) and subcutaneously implant GRPR-positive tumor cells (e.g., PC-3). Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radioligand Administration: Inject a known amount of the radiolabeled antagonist (e.g., 1-2 MBq) into the tail vein of each mouse.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1h, 4h, 24h, 48h).
-
Organ Harvesting: Dissect and collect major organs (blood, tumor, pancreas, kidneys, liver, muscle, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Calculation: Calculate the uptake in each organ as the percentage of the injected activity per gram of tissue (%IA/g). Calculate tumor-to-organ ratios to evaluate targeting specificity.
-
Blocking Study: To confirm specificity, a separate group of mice is co-injected with an excess of a non-radiolabeled GRPR antagonist. A significant reduction in tumor and pancreas uptake confirms GRPR-mediated targeting.[15][16]
Mandatory Visualizations
Caption: Simplified GRPR signaling pathway via Gαq activation and its blockade by an antagonist.
Caption: Standard preclinical workflow for the evaluation of new radiolabeled GRPR antagonists.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Gene - GRPR [maayanlab.cloud]
- 3. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. RC-3095, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RC-3095, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Preclinical evaluation of new GRPR-antagonists with improved metabolic stability for radiotheranostic use in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial: Kit Preparation, Characterization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Synergistic Effects of RC-3095 TFA in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist, when used in combination with other cancer therapies. The data presented herein is compiled from preclinical studies and aims to offer a comparative overview of the enhanced anti-tumor efficacy achieved through these combination regimens.
Introduction to this compound and its Mechanism of Action
This compound is an antagonist of the gastrin-releasing peptide receptor (GRPR), which is overexpressed in a variety of malignancies, including prostate, breast, lung, and pancreatic cancers.[1] GRP, the natural ligand for GRPR, stimulates tumor growth through autocrine and paracrine mechanisms. By blocking the GRP/GRPR signaling axis, RC-3095 and similar antagonists can inhibit cancer cell proliferation and induce apoptosis.[1] A key mechanism of action for GRPR antagonists involves the disruption of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[1] Furthermore, there is significant evidence of crosstalk between the GRPR and the epidermal growth factor receptor (EGFR) signaling pathways, which RC-3095 can modulate to inhibit tumor growth.[2][3]
Comparative Analysis of this compound in Combination Therapies
The following sections detail the synergistic effects of this compound and other GRPR antagonists in combination with standard-of-care chemotherapeutics and targeted agents across different cancer types.
Pancreatic Cancer: Synergism with Gemcitabine
A preclinical study investigated the combination of RC-3095 with gemcitabine in a human pancreatic cancer model. The combination therapy resulted in a more potent inhibition of tumor growth compared to either agent administered alone.[4]
Quantitative Data Summary:
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | N/A | 1850 ± 250 | 0 |
| RC-3095 | 20 µg, s.c., daily | 980 ± 150 | 47 |
| Gemcitabine | 15 mg/kg, i.p., every 3 days | 850 ± 120 | 54 |
| RC-3095 + Gemcitabine | 20 µg RC-3095, s.c., daily + 15 mg/kg Gemcitabine, i.p., every 3 days | 450 ± 80 | 76 |
Experimental Protocol:
-
Cell Line: CFPAC-1 human pancreatic cancer cells.
-
Animal Model: Nude mice bearing CFPAC-1 xenografts.
-
Treatment Duration: 4 weeks.
-
Tumor Volume Measurement: Tumor dimensions were measured with calipers, and volume was calculated using the formula: (length × width²) / 2.
-
Data Analysis: Comparison of mean tumor volumes between treatment groups and a control group.
Prostate Cancer: Combination with an mTOR Inhibitor
In a prostate cancer model, a radiolabeled GRPR antagonist (a compound with a similar mechanism to RC-3095) was tested in combination with the mTOR inhibitor rapamycin. The combination therapy led to significantly prolonged survival compared to monotherapy with either agent.[5][6]
Quantitative Data Summary:
| Treatment Group | Dosing Regimen | Median Survival (days) |
| Control | N/A | 21 |
| Rapamycin | 4 mg/kg, i.p., daily | 28 |
| 177Lu-RM2 (GRPR Antagonist) | 37 MBq, single dose | 42 |
| 177Lu-RM2 + Rapamycin | 37 MBq 177Lu-RM2, single dose + 4 mg/kg Rapamycin, i.p., daily | 65 |
Experimental Protocol:
-
Cell Line: PC-3 human prostate cancer cells.
-
Animal Model: Nude mice with subcutaneous PC-3 tumors.
-
Treatment Initiation: When tumors reached a volume of approximately 150-200 mm³.
-
Endpoint: Survival, with euthanasia performed when tumor volume reached 2000 mm³ or upon signs of distress.
Colon Cancer: Synergistic Effects with 5-FU and Irinotecan
While not RC-3095, a closely related and more potent GRPR antagonist, RC-3940-II, demonstrated significant synergistic anti-tumor activity when combined with the chemotherapeutic agents 5-fluorouracil (5-FU) or irinotecan in human colon cancer xenografts.[3] This provides strong evidence for the potential of GRPR antagonists as a class in combination therapy for colon cancer.
Quantitative Data Summary:
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition vs. Control (%) |
| RC-3940-II | 10 µ g/day , s.c. | 55-67 |
| 5-FU | Not specified | 53 |
| Irinotecan | Not specified | 58 |
| RC-3940-II + 5-FU | 10 µ g/day RC-3940-II, s.c. + 5-FU | 69 |
| RC-3940-II + Irinotecan | 10 µ g/day RC-3940-II, s.c. + Irinotecan | 78 |
Experimental Protocol:
-
Cell Lines: HT-29, HCT-116, and HCT-15 human colon cancer cells.
-
Animal Model: Nude mice with xenografted colon tumors.
-
Treatment Duration: 4 weeks.
-
Assessment: Tumor volume was measured at regular intervals to determine the percentage of tumor growth inhibition compared to a control group.
Visualizing the Mechanisms of Synergy
The following diagrams illustrate the key signaling pathways and experimental workflows described in the preclinical studies.
Caption: GRPR and EGFR signaling pathway crosstalk.
References
- 1. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 2. Gastrin-releasing peptide links stressor to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RC-3095, a gastrin-releasing peptide receptor antagonist, synergizes with gemcitabine to inhibit the growth of human pancreatic cancer CFPAC-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Targeted radiotherapy of prostate cancer with a gastrin-releasing peptide receptor antagonist is effective as monotherapy and in combination with rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-Analysis of RC-3095 TFA Efficacy in Various Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy of RC-3095 TFA, a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist, across a range of cancer models. The data presented herein is compiled from preclinical studies to offer an objective comparison of its performance against other therapeutic alternatives, supported by experimental data.
Mechanism of Action
This compound functions by selectively binding to and blocking the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various malignancies, including prostate, breast, lung, and colon cancers.[1] By antagonizing this receptor, this compound disrupts downstream signaling pathways crucial for cancer cell proliferation, differentiation, and survival.[1] Key among these are the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[1] Inhibition of GRPR activation by this compound can lead to a reduction in cancer cell growth and the induction of apoptosis (programmed cell death).[1]
In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in various xenograft models. The following table summarizes the key findings from these preclinical studies.
| Cancer Model | Cell Line | Treatment Protocol | Key Findings |
| Small-Cell Lung Carcinoma (SCLC) | H-69 | 10 µ g/animal/day , s.c. for 5 weeks | Decreased tumor volume by approximately 50%.[2] |
| Small-Cell Lung Carcinoma (SCLC) | H-128 | 20 µ g/day per animal, s.c. for 4 weeks | Resulted in a 70% reduction in tumor volume and weight.[3] |
| Glioblastoma | U-87MG | 20 µ g/animal twice daily, s.c. | Decreased tumor volumes and weights by approximately 79% and 72%, respectively. |
Comparative Efficacy
Studies have compared the efficacy of this compound with other bombesin receptor antagonists and standard chemotherapeutic agents.
Comparison with RC-3940-II
RC-3940-II, a newer bombesin/GRP antagonist, has shown higher binding affinity to GRP receptors compared to RC-3095.[4] In a study on H-69 SCLC xenografts, RC-3940-II demonstrated a greater reduction in tumor volume (60-70%) compared to RC-3095 (approximately 50%).[2]
| Compound | Cancer Model | Cell Line | Treatment Protocol | Tumor Volume Reduction |
| This compound | SCLC | H-69 | 10 µ g/animal/day , s.c. for 5 weeks | ~50%[2] |
| RC-3940-II | SCLC | H-69 | 10 µ g/animal/day , s.c. for 5 weeks | 60-70%[2] |
Combination Therapy
The efficacy of this compound can be enhanced when used in combination with standard chemotherapeutic agents. A study on pancreatic cancer xenografts (CFPAC-1 cells) showed that the combination of RC-3095 with gemcitabine resulted in a more potent inhibition of tumor growth than either agent used individually.
Signaling Pathway
The antitumor effects of this compound are linked to the downregulation of key signaling pathways involved in cell growth and proliferation. Activation of GRPR stimulates protein kinase C (PKC) and regulates the ERK, JNK, and p38 pathways.[5][6] In non-small cell lung cancer (NSCLC), GRPR activation can trigger the PI3K/AKT pathway.[5] Furthermore, treatment with RC-3095 has been shown to decrease the expression of epidermal growth factor receptors (EGFR), which are also implicated in tumor growth.
Caption: GRPR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound on tumor growth.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., H-69 SCLC) are cultured in appropriate media.
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of serum-free medium) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
The treatment group receives daily subcutaneous injections of this compound (e.g., 10 µ g/animal ).
-
The control group receives vehicle injections.
-
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The formula: Volume = (length × width²) / 2 is used.
-
Endpoint: After a predetermined period (e.g., 5 weeks), mice are euthanized, and tumors are excised and weighed.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.
Experimental Workflow
Caption: General Experimental Workflow for Evaluating this compound Efficacy.
Conclusion
The meta-analysis of available data indicates that this compound is a promising therapeutic agent with significant anti-tumor activity in a variety of cancer models. Its mechanism of action, targeting the overexpressed GRPR, provides a selective approach to cancer therapy. While newer analogs like RC-3940-II may offer enhanced potency, this compound has demonstrated a solid preclinical foundation, particularly in combination with standard chemotherapies. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human oncology.
References
- 1. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 2. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist RC-3095 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Benchmarking the In Vitro Potency of RC-3095 TFA Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of RC-3095 TFA, a selective Gastrin-Releasing Peptide Receptor (GRPR) antagonist, against established industry standards. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for preclinical and clinical development.
Introduction to this compound
This compound is a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor implicated in various physiological and pathological processes, including cell proliferation and inflammation. By blocking the binding of gastrin-releasing peptide (GRP) to its receptor, this compound has demonstrated potential anti-tumor and anti-inflammatory effects in preclinical studies. Its mechanism of action involves the attenuation of downstream signaling pathways, leading to a reduction in the release of pro-inflammatory cytokines such as IL-17, IL-1β, and TNFα, and a diminished expression of GRPR itself.
Comparative In Vitro Potency
The in vitro potency of this compound and other industry-standard GRPR antagonists is summarized in the table below. Potency is typically measured by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), with lower values indicating higher potency.
| Compound | Assay Type | Cell Line | Potency (IC50/Ki/EC50) |
| This compound | GRPR Redistribution Assay | - | ~100 nM (EC50)[1] |
| BIM-26226 | Competitive Binding Assay | Pancreatic Tumor Cell Membranes | 6 nM (IC50)[2][3][4][5][6] |
| PD 176252 | Competitive Binding Assay | - | 1.0 nM (Ki for BB2/GRPR)[7][8] |
| RM26 (NOTA-PEG3-RM26) | Competitive Binding Assay | PC-3 | 2.05 ± 0.50 nM (IC50)[9] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the IC50 or Ki value of a GRPR antagonist.
Materials:
-
Cells or Membranes: A cell line endogenously expressing GRPR (e.g., PC-3 human prostate cancer cells) or cell membranes prepared from these cells.
-
Radioligand: A high-affinity radiolabeled GRPR ligand, such as 125I-[Tyr4]bombesin.
-
Test Compound: The GRPR antagonist to be tested (e.g., this compound).
-
Assay Buffer: Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Preparation: Seed cells in multi-well plates and allow them to adhere, or prepare cell membranes by homogenization and centrifugation.
-
Competition Reaction: Incubate the cells or membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 4°C or 37°C).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters or by washing the cell monolayers.
-
Quantification: Measure the radioactivity of the bound ligand on the filters or in the cell lysates using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the functional potency of a GRPR antagonist.
Materials:
-
Cells: A cell line expressing GRPR that couples to the Gq signaling pathway (e.g., PC-3 or HEK293 cells transfected with GRPR).
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
GRPR Agonist: Gastrin-releasing peptide (GRP) or bombesin.
-
Test Compound: The GRPR antagonist to be tested.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Cell Plating: Seed cells in a multi-well plate (e.g., 96- or 384-well) and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specific period (e.g., 30-60 minutes) at 37°C.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test antagonist for a defined time.
-
Agonist Stimulation: Add a fixed concentration of the GRPR agonist (a concentration that elicits a submaximal response, e.g., EC80) to all wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration. The IC50 value is the concentration of the antagonist that causes a 50% reduction in the agonist's response.
Visualizations
Caption: GRPR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro potency determination of GRPR antagonists.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BIM-26226 | GRP/BN受体拮抗剂 | MCE [medchemexpress.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Effect of the gastrin-releasing peptide antagonist BIM 26226 and lanreotide on an acinar pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positron Emission Tomography Imaging of Prostate Cancer with Ga-68-Labeled Gastrin-Releasing Peptide Receptor Agonist BBN7–14 and Antagonist RM26 - PMC [pmc.ncbi.nlm.nih.gov]
Validating RC-3095 TFA's Engagement of GRPR with Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RC-3095 TFA and its alternatives, with a focus on validating the Gastrin-Releasing Peptide Receptor (GRPR) as its primary target using knockout mouse models. While direct experimental validation of this compound in GRPR knockout mice is not extensively documented in publicly available literature, this guide synthesizes existing data to support its mechanism of action and presents a framework for its definitive validation.
Executive Summary
This compound is a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor implicated in various physiological and pathological processes, including cancer cell proliferation. The validation of GRPR as the primary target of this compound is crucial for its clinical development. The use of GRPR knockout (KO) mice provides a definitive method for such validation. In these models, the biological effects of this compound observed in wild-type animals should be significantly diminished or entirely absent, thereby confirming that its mechanism of action is GRPR-dependent. This guide will explore the available data for this compound, compare it with other GRPR antagonists, and provide detailed experimental protocols for validation studies using GRPR knockout models.
GRPR Signaling and the Role of this compound
The Gastrin-Releasing Peptide Receptor (GRPR) is activated by its endogenous ligand, gastrin-releasing peptide (GRP). This activation initiates a signaling cascade that primarily involves the Gq alpha subunit of the heterotrimeric G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events regulate a variety of cellular functions, including cell growth, proliferation, and neurotransmission. This compound acts as a competitive antagonist, binding to GRPR and preventing GRP from initiating this signaling cascade.
GRPR Signaling Pathway and this compound Inhibition.
Comparative Performance of GRPR Antagonists
Several antagonists targeting GRPR have been developed for therapeutic and diagnostic applications. A direct comparison of their binding affinities and potencies is essential for selecting the most suitable candidate for a specific application.
| Compound | Type | Binding Affinity (Ki or IC50) | Reference |
| This compound | Peptide Antagonist | EC50: ~100 nM (in an antagonist assay) | [1] |
| RC-3940-II | Peptide Antagonist | 50-fold higher affinity than RC-3095 | [1] |
| RM26 | Peptide Antagonist | IC50: 4.5 ± 0.7 nM | [2] |
| Ga-ProBOMB1 | Peptide Antagonist | Ki: 3.97 ± 0.76 nM | N/A |
Validating this compound's Target Engagement with GRPR Knockout Models: An Experimental Framework
The definitive validation of GRPR as the primary target of this compound involves a series of experiments comparing its effects in wild-type (WT) and GRPR knockout (KO) mice. The expected outcome is that the biological activities of this compound will be observed in WT mice but will be absent or significantly attenuated in GRPR KO mice.
Experimental Workflow for Validating this compound Target.
Detailed Experimental Protocols
Competitive Binding Assay
Objective: To demonstrate that this compound specifically binds to GRPR in tissues or cells from wild-type mice and that this binding is absent in tissues or cells from GRPR knockout mice.
Methodology:
-
Membrane Preparation: Isolate cell membranes from tissues (e.g., pancreas, brain) or cultured cells expressing GRPR from both WT and GRPR KO mice.
-
Radioligand: Use a radiolabeled GRPR agonist or antagonist (e.g., [125I-Tyr4]bombesin) as the tracer.
-
Competition: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) for the WT membranes. No significant competition curve should be observed for the KO membranes.
Calcium Mobilization Assay
Objective: To show that this compound blocks GRP-induced calcium mobilization in primary cells from wild-type mice, and that GRP has no effect on cells from GRPR knockout mice.
Methodology:
-
Cell Isolation: Isolate primary cells known to express GRPR (e.g., neurons or pancreatic acinar cells) from both WT and GRPR KO mice.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Antagonist Pre-incubation: Pre-incubate a set of WT cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of GRP.
-
Fluorescence Measurement: Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: In WT cells, GRP should induce a robust increase in intracellular calcium, and this effect should be dose-dependently inhibited by this compound. In GRPR KO cells, GRP should not elicit a significant calcium response.
Tumor Growth Inhibition Assay
Objective: To demonstrate that this compound inhibits the growth of GRPR-expressing tumors in wild-type mice but not in a GRPR-negative tumor model or in GRPR knockout mice. Studies have shown that RC-3095 can inhibit the growth of various cancer cell lines in vivo[3][4].
Methodology:
-
Animal Models: Use both WT and GRPR KO mice.
-
Tumor Cell Implantation: Subcutaneously implant a GRPR-expressing human cancer cell line (e.g., PC-3 prostate cancer cells) into the flank of both WT and GRPR KO mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into four groups:
-
WT mice + Vehicle
-
WT mice + this compound
-
GRPR KO mice + Vehicle
-
GRPR KO mice + this compound Administer this compound or vehicle systemically (e.g., intraperitoneally or subcutaneously) at a predetermined dose and schedule.
-
-
Tumor Measurement: Measure tumor volume periodically (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the different groups. A significant inhibition of tumor growth by this compound is expected in the WT mice, while no significant effect on tumor growth should be observed in the GRPR KO mice.
Conclusion
The validation of a drug's primary target is a cornerstone of modern pharmacology and drug development. For this compound, the use of GRPR knockout models offers the most definitive approach to confirm that its therapeutic effects are mediated through the intended molecular target. The experimental framework provided in this guide outlines a clear path to generating the necessary data to unequivocally validate GRPR as the primary target of this compound. The successful completion of these studies would significantly strengthen the scientific rationale for its continued clinical development.
References
- 1. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist RC-3095 of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of RC-3095 TFA and Its Analogs in Cancer Research
For Immediate Release
A deep dive into the pharmacodynamics of gastrin-releasing peptide receptor antagonists reveals key differences in binding affinity and in vivo efficacy, providing critical insights for researchers in oncology and drug development.
This guide presents a comparative analysis of the pharmacodynamic properties of RC-3095 TFA and its analog, RC-3940-II, both selective antagonists of the gastrin-releasing peptide receptor (GRPR). This receptor is a key target in various cancers due to its role in tumor growth and proliferation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical and clinical research strategies.
Introduction to GRPR Antagonists
Gastrin-releasing peptide (GRP), the mammalian equivalent of bombesin, and its receptor, GRPR, are implicated in the pathogenesis of several human cancers. Antagonists of this receptor, such as this compound and its analogs, represent a promising therapeutic avenue by blocking the pro-proliferative signaling pathways activated by GRP. This guide focuses on the comparative pharmacodynamics of this compound and its more potent analog, RC-3940-II, alongside other relevant compounds.
Comparative In Vitro and In Vivo Pharmacodynamics
The pharmacodynamic profiles of this compound and its analogs have been characterized through a series of in vitro and in vivo studies. A key finding is the significantly higher binding affinity of RC-3940-II for the GRP receptor compared to RC-3095.
Table 1: Comparative Binding Affinity of GRP Receptor Antagonists
| Compound | Relative Binding Affinity | Cell Line | Reference |
| RC-3095 | Baseline | CFPAC-1 human pancreatic cancer | [1] |
| RC-3940-II | 50-fold higher than RC-3095 | CFPAC-1 human pancreatic cancer | [1] |
This enhanced binding affinity of RC-3940-II translates to superior in vivo efficacy in tumor growth inhibition, as demonstrated in studies on small cell lung carcinoma (SCLC).
Table 2: Comparative In Vivo Efficacy in H-69 SCLC Xenograft Model
| Compound (10 µ g/animal/day ) | Tumor Volume Reduction | Decrease in BN/GRP Receptor Concentration | Decrease in EGF-R Concentration | Reference |
| RC-3095 | ~50% (P < 0.05) | 29.0% (P < 0.01) | 62.3% (P < 0.01) | |
| RC-3940-II | 60-70% (P < 0.01) | 36.5% (P < 0.01) | 63.0% (P < 0.01) |
The data clearly indicates that while both compounds are effective, RC-3940-II exhibits a more potent antitumor activity. This is likely attributable to its superior receptor binding characteristics.
Signaling Pathways and Experimental Workflow
The antagonism of the GRP receptor by compounds like RC-3095 and RC-3940-II disrupts downstream signaling pathways crucial for tumor cell proliferation. A simplified representation of this mechanism and a typical experimental workflow for evaluating these antagonists are depicted below.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of this compound and its analogs to the GRP receptor.
Materials:
-
Cell lines expressing GRP receptors (e.g., PC-3, HEK-293 transfected with GRPR).
-
Radioligand (e.g., 125I-[Tyr4]bombesin).
-
Binding buffer (e.g., modified HEPES-KOH buffer, pH 7.4).
-
This compound and analog compounds at various concentrations.
-
Non-specific binding control (e.g., high concentration of unlabeled GRP).
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Prepare membranes from GRP receptor-expressing cells.
-
Incubate a fixed amount of cell membrane protein with a constant concentration of the radioligand and varying concentrations of the competitor compound (RC-3095 or analog).
-
Incubations are typically carried out for 60 minutes at 25°C.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GRP.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound and its analogs by measuring their ability to block GRP-induced intracellular calcium release.
Materials:
-
GRP receptor-expressing cells (e.g., PC-3, DU-145).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2/AM).
-
Krebs buffer or similar physiological salt solution.
-
GRP (agonist).
-
This compound and analog compounds.
-
Fluorometric imaging plate reader (FLIPR) or a spectrofluorometer.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2/AM) for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the antagonist (RC-3095 or analog) or buffer (control).
-
Stimulate the cells with a fixed concentration of GRP.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a FLIPR or spectrofluorometer.
-
The antagonist's potency is determined by its ability to inhibit the GRP-induced calcium signal.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and its analogs.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human tumor cells that express GRP receptors (e.g., H-69 SCLC).
-
This compound and analog compounds formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Inject human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the compounds (e.g., RC-3095, RC-3940-II) or vehicle control to the respective groups, typically via subcutaneous injection, at a predetermined dose and schedule (e.g., daily for several weeks).
-
Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Calculate the tumor volume using a standard formula (e.g., Volume = (length x width²)/2).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, receptor expression).
-
Compare the tumor growth in the treatment groups to the control group to determine the efficacy of the antagonists.
Conclusion
The comparative analysis of this compound and its analog RC-3940-II highlights the latter's superior pharmacodynamic profile, characterized by significantly higher binding affinity and more potent in vivo anti-tumor activity. This guide provides researchers with the necessary data and detailed experimental protocols to further investigate these and other GRP receptor antagonists, ultimately contributing to the development of more effective targeted cancer therapies.
References
Safety Operating Guide
Proper Disposal of RC-3095 TFA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of RC-3095 TFA, a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Quantitative Data Summary
For clarity and easy reference, the key chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1217463-61-0 |
| Molecular Formula | C₅₈H₈₀F₃N₁₅O₁₁ |
| Molecular Weight | 1220.34 g/mol |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe segregation, collection, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step to ensure safe and compliant disposal.
-
Solid Waste: All solid materials contaminated with this compound must be collected separately from general laboratory waste. This includes:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (e.g., gloves).
-
Weighing papers, spatulas, and other disposable labware that have come into direct contact with the solid compound.
-
-
Liquid Waste: Aqueous solutions containing this compound must be collected in a dedicated liquid waste container. Do not mix with other chemical waste streams unless compatibility has been verified. This includes:
-
Stock solutions and experimental dilutions.
-
Rinsate from cleaning contaminated glassware.
-
-
Sharps Waste: Any contaminated sharps, such as pipette tips or needles, should be placed in a designated sharps container that is clearly labeled as containing hazardous chemical waste.
Step 2: Waste Collection and Labeling
Proper containment and labeling are crucial for the safe storage and subsequent disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Containers:
-
Use robust, leak-proof containers made of materials compatible with trifluoroacetic acid and the solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure containers have tight-fitting lids to prevent spills and the release of vapors.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (trifluoroacetate salt)".
-
The primary hazards (e.g., "Corrosive," "Irritant").
-
The approximate concentration and volume of the waste.
-
The date of accumulation.
-
-
Step 3: Storage of Waste
Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.
-
Store sealed waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that the waste is segregated from incompatible materials, particularly strong bases, oxidizing agents, and reducing agents.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted by a certified hazardous waste disposal company.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
The preferred method for the complete destruction of fluorinated organic compounds like this compound is high-temperature incineration.[1]
Experimental Protocol: Neutralization of Acidic Waste (for Dilute Aqueous Solutions)
For very dilute aqueous solutions containing residual TFA, neutralization may be a preliminary step before collection, if permitted by your institution's EHS guidelines. Always consult with your EHS office before proceeding with any neutralization protocol.
Objective: To neutralize the acidity of dilute aqueous this compound waste.
Materials:
-
Dilute aqueous this compound waste.
-
Sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).
-
pH indicator strips or a calibrated pH meter.
-
Appropriate PPE (gloves, safety goggles, lab coat).
-
Stir plate and stir bar.
Procedure:
-
Place the container of dilute aqueous waste in a secondary container within a chemical fume hood.
-
Begin stirring the solution gently.
-
Slowly add small amounts of sodium bicarbonate powder or dropwise add 1M NaOH solution to the waste.
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Once neutralized, collect the solution in a properly labeled hazardous waste container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling RC-3095 TFA
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with RC-3095 TFA. The following procedures are based on general best practices for handling peptide compounds and trifluoroacetate (TFA) salts in a laboratory setting.
Personal Protective Equipment (PPE)
Adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure personal safety when handling this compound.
| Activity | Required PPE | Rationale |
| Routine Handling & Weighing (Powder) | - Safety goggles with side-shields- Chemical-resistant nitrile gloves- Laboratory coat- Dust mask or use of a chemical fume hood | Protects eyes from airborne particles.[1][2][3] Prevents skin contact.[1][2][3] Protects clothing and skin from contamination.[1][2][3] Minimizes inhalation of fine particles.[3][4] |
| Handling of Solutions | - Safety goggles- Chemical-resistant nitrile gloves- Laboratory coat | Protects eyes from splashes.[1][2] Prevents skin contact with the solution.[1][2] Protects clothing and skin.[1][2] |
| Large Volume Handling or Spill Cleanup | - Chemical splash goggles- Chemical-resistant gloves (nitrile)- Lab coat or chemical-resistant apron- Use of a fume hood or appropriate respiratory protection | Provides a higher level of eye protection from splashes.[1] Ensures hand protection from prolonged or extensive contact.[1][4] Protects against larger splashes.[1] Controls vapor or aerosol exposure.[2][5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is essential for maintaining the integrity of the compound and ensuring user safety.
1. Preparation and Weighing:
-
Before handling, ensure the work area, such as a laboratory bench or chemical fume hood, is clean and uncluttered.[6]
-
Wear all required PPE as outlined in the table above.
-
To minimize the inhalation of powder, perform weighing of the lyophilized this compound in a chemical fume hood or a well-ventilated area.[2][3]
-
Use anti-static weighing techniques and handle the powder carefully to avoid creating dust.[2]
2. Dissolution:
-
Reconstitute this compound by adding the appropriate sterile solvent, as recommended by the supplier.
-
Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.[1]
-
If preparing stock solutions, it is recommended to aliquot them into tightly sealed vials to prevent contamination and degradation from repeated freeze-thaw cycles.[1]
3. Storage:
-
Store lyophilized this compound in a tightly sealed container at -20°C, protected from moisture and light.[1][6]
-
Store reconstituted solutions as recommended by the supplier, typically at -20°C or -80°C for long-term storage.[1]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is critical for laboratory safety and environmental compliance.
Spill Response:
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[2]
-
Assess and Equip: Wear the appropriate PPE for spill cleanup, as detailed in the PPE table.
-
Contain and Absorb: For liquid spills, cover with an absorbent material (e.g., universal absorbent pads or diatomite).[2][7] For solid spills, carefully sweep up the material to avoid generating dust.[8]
-
Clean and Decontaminate: Clean the spill area with an appropriate decontaminating agent.
-
Collect and Dispose: Place all contaminated materials, including absorbent pads and used PPE, into a sealed, labeled container for chemical waste.[1][2]
Waste Disposal:
-
Never dispose of this compound or its solutions down the drain or in the regular trash.[2][8]
-
All waste containing this compound, including empty containers, contaminated gloves, and pipette tips, must be treated as chemical waste.[2][8]
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[2][8]
-
Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[2] Wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air.[9] If breathing is difficult, provide respiratory support. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention. |
This compound Spill Response Workflow
Caption: Workflow for safe response to a spill of this compound.
References
- 1. realpeptides.co [realpeptides.co]
- 2. biovera.com.au [biovera.com.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dl.novachem.com.au [dl.novachem.com.au]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. msds.bachem.com [msds.bachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
